Burixafor hydrobromide
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUVXYNBMUFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52BrN8O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Burixafor Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burixafor hydrobromide (formerly known as GPC-100 or TG-0054) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). By competitively inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), Burixafor disrupts the critical SDF-1/CXCR4 signaling axis. This axis plays a pivotal role in hematopoietic stem cell (HSC) retention within the bone marrow niche. Consequently, Burixafor's primary pharmacological effect is the rapid mobilization of HSCs and other progenitor cells into the peripheral circulation.[1][2][3][4] This mechanism of action is being leveraged for therapeutic applications in autologous stem cell transplantation for patients with hematological malignancies such as multiple myeloma.[2][5] Furthermore, emerging research indicates potential applications in chemosensitization for certain cancers and in the amelioration of ischemic tissue injury.[4] This technical guide provides a comprehensive overview of the molecular mechanism of action of Burixafor, including its effects on downstream signaling pathways, quantitative pharmacological data, and detailed experimental methodologies.
Core Mechanism of Action: CXCR4 Antagonism
Burixafor is a selective antagonist of the CXCR4 receptor, a G protein-coupled receptor (GPCR) that is integral to numerous physiological processes, including hematopoiesis, immune cell trafficking, and embryological development.[3] The endogenous ligand for CXCR4 is the chemokine SDF-1. The interaction between SDF-1 and CXCR4 is crucial for the retention of hematopoietic stem cells within the protective microenvironment of the bone marrow.[3][5]
This compound competitively binds to the CXCR4 receptor, thereby blocking the binding of SDF-1.[1] This disruption of the SDF-1/CXCR4 signaling axis leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral bloodstream.[1][2] This targeted antagonism is the cornerstone of Burixafor's therapeutic potential in stem cell mobilization.
Downstream Signaling Pathways
The binding of SDF-1 to CXCR4 initiates a cascade of intracellular signaling events. Burixafor, by preventing this initial binding, effectively inhibits these downstream pathways. The key signaling pathways modulated by Burixafor's antagonism of CXCR4 include:
-
G-Protein Signaling: Upon SDF-1 binding, CXCR4 activates heterotrimeric G proteins, leading to the dissociation of Gαi and Gβγ subunits. This initiates multiple downstream cascades, including the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits can activate PI3K, leading to the phosphorylation of Akt. This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The SDF-1/CXCR4 axis can also activate the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival.
-
Calcium Mobilization: Activation of PLC by G proteins leads to the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of intracellular calcium stores. This calcium flux is a critical second messenger in many cellular processes, including cell migration.[1]
-
β-Arrestin Recruitment: Following ligand binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the intracellular domains of CXCR4. This leads to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. Burixafor has been shown to inhibit CXCL12-mediated recruitment of β-arrestin to CXCR4.[1]
-
Pyk2 and FAK Signaling: In the context of certain cancers, such as glioblastoma, the SDF-1/CXCR4 axis has been implicated in the activation of proline-rich tyrosine kinase 2 (Pyk2) and focal adhesion kinase (FAK).[6] These non-receptor tyrosine kinases are involved in cell migration, invasion, and survival. Burixafor has been shown to inhibit the microenvironment-induced phosphorylation of Pyk2 and FAK in human glioblastoma cell lines.[6]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of this compound in various functional assays.
Table 1: In Vitro Inhibition of CXCL12-Induced Cellular Responses by Burixafor (GPC-100)
| Assay | Cell Line | IC50 (nM) | Reference |
| Calcium Flux | MDA-MB-231 (CXCR4 transduced) | 30 | [1] |
| β-Arrestin Recruitment | HTLA (CXCR4-tango & β2AR overexpressing) | Not specified, potent inhibition shown | [1] |
| Cell Migration | U937 | Not specified, potent inhibition shown | [1] |
| Cell Migration | MM.1S | 28 | [1] |
Table 2: In Vitro Inhibition of CXCL12-Induced Cellular Responses by AMD3100 (Plerixafor) for Comparison
| Assay | Cell Line | IC50 (nM) | Reference |
| Calcium Flux | MDA-MB-231 (CXCR4 transduced) | 35 | [1] |
| β-Arrestin Recruitment | HTLA (CXCR4-tango & β2AR overexpressing) | Not specified, potent inhibition shown | [1] |
| Cell Migration | U937 | Not specified, potent inhibition shown | [1] |
| Cell Migration | MM.1S | 80 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Burixafor's mechanism of action.
Calcium Flux Assay
Objective: To measure the ability of Burixafor to inhibit CXCL12-induced intracellular calcium mobilization.
Cell Line: MDA-MB-231 cells transduced to express CXCR4.[1]
Materials:
-
MDA-MB-231/CXCR4 cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or similar)
-
Pluronic F-127
-
Recombinant human CXCL12
-
This compound
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Culture MDA-MB-231/CXCR4 cells to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution.
-
Dye Loading: Resuspend cells in assay buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) and a similar concentration of Pluronic F-127 to aid in dye solubilization. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Centrifuge the cells and wash twice with assay buffer to remove extracellular dye.
-
Cell Plating: Resuspend the cells in assay buffer and plate into a 96-well or 384-well black, clear-bottom microplate.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of Burixafor to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
CXCL12 Stimulation and Signal Detection: Place the microplate in the plate reader. Establish a baseline fluorescence reading for approximately 20 seconds. Inject a solution of CXCL12 (final concentration of 20 nM) into each well and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of Burixafor relative to the CXCL12-only control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay (PRESTO-Tango Assay)
Objective: To assess the ability of Burixafor to block CXCL12-induced recruitment of β-arrestin to the CXCR4 receptor.
Cell Line: HTLA cells overexpressing a CXCR4-tango construct and β2-adrenergic receptor.[1] The Tango assay utilizes a GPCR fused to a transcription factor, which is cleaved upon β-arrestin recruitment, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HTLA/CXCR4-tango/β2AR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human CXCL12
-
This compound
-
Luciferase substrate
-
Luminometer
Procedure:
-
Cell Plating: Seed the HTLA cells in a 96-well or 384-well white, solid-bottom microplate and culture overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay medium. Add the compounds to the cells and pre-incubate for a specified time.
-
CXCL12 Stimulation: Add CXCL12 to the wells to stimulate β-arrestin recruitment. Incubate for a period sufficient to allow for reporter gene expression (typically several hours).
-
Signal Detection: Add the luciferase substrate to the wells and measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Calculate the percentage of inhibition for each concentration of Burixafor and determine the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the inhibitory effect of Burixafor on CXCL12-mediated chemotaxis of cancer cells.
Cell Lines: U937 and MM.1S cells.[1]
Materials:
-
U937 or MM.1S cells
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Cell staining solution (e.g., Diff-Quik)
Procedure:
-
Chamber Setup: Place the polycarbonate membranes in the Boyden chamber apparatus, separating the upper and lower wells.
-
Chemoattractant Addition: Add serum-free medium containing CXCL12 to the lower wells of the chamber.
-
Cell Preparation: Resuspend U937 or MM.1S cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a time sufficient to allow for cell migration (e.g., 4-24 hours).
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable staining solution.
-
Quantification: Count the number of migrated cells in several microscopic fields for each membrane.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of Burixafor compared to the CXCL12-only control. Determine the IC50 value from the concentration-response curve.
Visualizations
Signaling Pathways
Caption: SDF-1/CXCR4 signaling and its inhibition by Burixafor.
Experimental Workflow: Cell Migration Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 5. 3.8. PRESTO-Tango β-Arrestin Recruitment Assay [bio-protocol.org]
- 6. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Burixafor Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burixafor hydrobromide (formerly TG-0054) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] It effectively blocks the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[4] This antagonism disrupts the retention of hematopoietic stem cells (HSCs) within the bone marrow niche, leading to their rapid mobilization into the peripheral circulation.[5][6] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action
Burixafor is a competitive inhibitor of CXCL12 binding to CXCR4. It demonstrates a high affinity for the CXCR4 receptor, with a reported Ki value of 1.6 nM. Unlike some other CXCR4 antagonists, Burixafor also exhibits inverse agonist properties, meaning it can inhibit the constitutive activity of the receptor in the absence of a ligand.[7] Specifically, Burixafor has been shown to inhibit the constitutive Gαi signaling of CXCR4.[7]
The binding of Burixafor to CXCR4 antagonizes both Gαi-dependent and β-arrestin2 recruitment pathways that are normally activated by CXCL12.[7] This blockade of downstream signaling prevents the cellular responses mediated by the CXCL12/CXCR4 axis, which include cell migration, proliferation, and survival.[8] In the context of hematopoietic stem cells, this disruption of signaling leads to their release from the bone marrow.[5]
Signaling Pathway
The interaction of CXCL12 with CXCR4 triggers a cascade of intracellular signaling events. Burixafor acts by competitively blocking this initial binding step. The simplified signaling pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. biospace.com [biospace.com]
- 3. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Pharmacological characterization of a clinical candidate, TG-0054, a small molecule inverse agonist targeting CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Burixafor Hydrobromide as a CXCR4 Antagonist
This guide provides a comprehensive technical overview of this compound, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It covers its mechanism of action, quantitative data from various studies, detailed experimental protocols, and its applications in research and drug development.
Introduction to this compound
This compound, also known as TG-0054, is an orally bioavailable small molecule that acts as a selective antagonist of the CXCR4 receptor.[1][2] By blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), Burixafor disrupts the signaling cascade that plays a crucial role in various physiological and pathological processes.[1][3] This antagonism leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood, which is a key therapeutic application.[4][5] Additionally, its ability to interfere with CXCR4 signaling makes it a candidate for research in oncology, intraocular neovascular diseases, and myocardial infarction.[1]
Chemical Properties
This compound is the hydrobromide salt form of Burixafor.[3] Its chemical properties are summarized in the table below.
| Property | Value |
| Synonyms | TG-0054, GPC-100[2][6] |
| IUPAC Name | (2-(4-(6-amino-2-((((1r,4r)-4-(((3-(cyclohexylamino)propyl)amino)methyl)cyclohexyl)methyl)amino)pyrimidin-4-yl)piperazin-1-yl)ethyl)phosphonic acid trihydrobromide trihydrate[2] |
| Chemical Formula | C27H60Br3N8O6P[2] |
| Molecular Weight | 863.51 g/mol [2] |
| CAS Number | 1191450-19-7 (HBr salt)[2] |
Mechanism of Action: Antagonism of the CXCR4/CXCL12 Axis
The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CXCL12, activates multiple intracellular signaling pathways.[7][8] This signaling is fundamental to processes such as hematopoiesis, organogenesis, immune responses, and cell migration.[9][10] Dysregulation of the CXCR4/CXCL12 axis is implicated in various diseases, including cancer metastasis and HIV infection.[9][11]
Burixafor competitively binds to the CXCR4 receptor, preventing CXCL12 from binding and thereby inhibiting the subsequent activation of downstream signaling pathways.[1][4] This blockade disrupts the retention of hematopoietic stem cells (HSCs) in the bone marrow, leading to their mobilization into the peripheral circulation.[3][12] In the context of cancer, by inhibiting CXCR4, Burixafor may prevent the migration and invasion of tumor cells to sites with high concentrations of CXCL12.[13][14]
CXCR4 Signaling Pathway
Upon CXCL12 binding, CXCR4 undergoes a conformational change, activating heterotrimeric G-proteins, primarily of the Gαi family.[9][10] This activation leads to a cascade of downstream events, including:
-
Gαi-dependent pathways : Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[7] Another major pathway involves the activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways, which regulate cell survival, proliferation, and migration.[10][15]
-
G-protein independent pathways : CXCR4 can also signal independently of G-proteins, for instance, through the recruitment of β-arrestins or by activating the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[7][9]
The following diagram illustrates the major signaling pathways downstream of CXCR4 activation and the point of inhibition by Burixafor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Burixafor (hydrobromide) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medkoo.com [medkoo.com]
- 5. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. abeomics.com [abeomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
TG-0054 (Burixafor): A Deep Dive into its CXCR4-Targeted Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-0054, also known as Burixafor, is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). As a key regulator of hematopoietic stem cell (HSC) trafficking, the CXCR4/CXCL12 signaling axis represents a critical therapeutic target in various hematological malignancies and stem cell mobilization regimens. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by Burixafor. It details the drug's mechanism of action as a CXCR4 inverse agonist, its impact on downstream signaling cascades, and comprehensive protocols for key experimental assays used to characterize its pharmacological effects. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of Burixafor's core signaling mechanisms.
Introduction: The CXCR4/CXCL12 Axis and its Therapeutic Importance
The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, including hematopoiesis, immune responses, and organogenesis. Its sole endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12. The interaction between CXCL12 and CXCR4 is crucial for the retention and homing of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1]
In various pathological conditions, particularly in hematological cancers like multiple myeloma and leukemia, the CXCR4/CXCL12 axis is often dysregulated. It contributes to the survival, proliferation, and metastasis of cancer cells by promoting their adhesion and retention within the protective bone marrow microenvironment, thereby rendering them less susceptible to chemotherapeutic agents.[1][2]
Targeting the CXCR4/CXCL12 interaction has therefore emerged as a promising therapeutic strategy. By disrupting this signaling pathway, CXCR4 antagonists can induce the mobilization of HSPCs from the bone marrow into the peripheral blood, a critical step in autologous and allogeneic stem cell transplantation.[1][2] Furthermore, by mobilizing malignant cells, these antagonists can sensitize them to chemotherapy.[1][2] Burixafor (TG-0054) is a clinical-stage CXCR4 antagonist developed for these therapeutic applications.[1][2][3]
Mechanism of Action of TG-0054 (Burixafor)
Burixafor is a selective and orally active antagonist of the CXCR4 receptor.[4] Its primary mechanism of action is the competitive blockade of the interaction between CXCR4 and its ligand, CXCL12.[4] Beyond simple antagonism, Burixafor has been characterized as an inverse agonist.[5] This means that in addition to blocking the effects of the agonist (CXCL12), it also reduces the basal, constitutive activity of the CXCR4 receptor.[5]
Inhibition of Downstream Signaling Pathways
Upon CXCL12 binding, CXCR4 activates several intracellular signaling cascades. Burixafor effectively inhibits these pathways:
-
Gαi-Mediated Signaling: CXCR4 primarily couples to the inhibitory G protein subunit, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Burixafor antagonizes this Gαi recruitment and the subsequent attenuation of the cAMP signaling pathway.[5]
-
β-Arrestin2 Recruitment: Like many GPCRs, CXCR4 activation also leads to the recruitment of β-arrestin2, a protein involved in receptor desensitization, internalization, and G protein-independent signaling. Burixafor has been shown to antagonize the recruitment of β-arrestin2 to the CXCR4 receptor.[5]
-
Pyk2 and FAK Phosphorylation: In certain cancer cell types, such as glioblastoma, the CXCR4/CXCL12 axis can induce the phosphorylation of proline-rich tyrosine kinase 2 (Pyk2) and focal adhesion kinase (FAK). These kinases are involved in cell migration and invasion. Burixafor has been demonstrated to inhibit the microenvironment-induced phosphorylation of Pyk2 and FAK in human glioblastoma cell lines.[4]
A unique characteristic of Burixafor is its inability to induce the monomerization of CXCR4 oligomeric complexes, a feature that distinguishes it from some other reported CXCR4 inverse agonists.[5]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for Burixafor's activity.
| Parameter | Value (pIC50) | Description | Reference |
| CXCL12 Binding Inhibition | 7.7 | Potency in inhibiting the binding of CXCL12 to the CXCR4 receptor. | [5] |
| Gαi Recruitment Antagonism | 8.0 | Potency in antagonizing the recruitment of the Gαi protein to the CXCR4 receptor. | [5] |
| β-Arrestin2 Recruitment Antagonism | 7.9 | Potency in antagonizing the recruitment of β-arrestin2 to the CXCR4 receptor. | [5] |
| cAMP Signaling Attenuation | 7.9 | Potency in antagonizing the Gαi-mediated attenuation of the cAMP signaling pathway. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
TG-0054 (Burixafor) Signaling Pathway
Caption: TG-0054 (Burixafor) signaling pathway.
Experimental Workflow: Cell Migration Assay (Transwell)
Caption: Workflow for a cell migration assay.
Detailed Experimental Protocols
cAMP Measurement Assay
This protocol is designed to measure the effect of Burixafor on the Gαi-mediated inhibition of cAMP production.
Materials:
-
CXCR4-expressing cell line (e.g., HEK293-CXCR4)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
TG-0054 (Burixafor)
-
CXCL12
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
White 384-well plates
Procedure:
-
Cell Culture: Culture CXCR4-expressing cells to 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into white 384-well plates at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Burixafor in assay buffer. Prepare a stock solution of CXCL12 and forskolin.
-
Antagonist Treatment: Aspirate the culture medium from the wells and add the diluted Burixafor solutions. Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: Add a mixture of CXCL12 (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to all wells, except for the negative control. Forskolin is used to stimulate adenylyl cyclase and produce a measurable level of cAMP.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the Burixafor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
β-Arrestin2 Recruitment Assay
This protocol utilizes a commercially available assay system (e.g., PathHunter® β-arrestin assay) to measure the recruitment of β-arrestin2 to CXCR4.
Materials:
-
Cell line co-expressing CXCR4 fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag
-
Cell culture medium
-
Assay buffer
-
TG-0054 (Burixafor)
-
CXCL12
-
Detection reagents from the assay kit
-
White 384-well plates
Procedure:
-
Cell Plating: Plate the engineered cells in a white 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of Burixafor to the wells.
-
Agonist Addition: Add CXCL12 at a predetermined concentration (e.g., EC80) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin2 recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for the development of the chemiluminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Burixafor concentration and determine the IC50 value.
Cell Migration Assay (Transwell)
This assay assesses the ability of Burixafor to inhibit CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cell line (e.g., a cancer cell line)
-
Serum-free medium
-
Chemoattractant: CXCL12
-
Inhibitor: TG-0054 (Burixafor)
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plates
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Resuspend the starved cells in serum-free medium and pre-incubate with various concentrations of Burixafor for 30-60 minutes at 37°C.
-
Assay Setup: Add serum-free medium containing CXCL12 to the lower chambers of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the Burixafor-treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for migration (e.g., 4-24 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the inserts and use a cotton swab to gently wipe the inside of the insert to remove cells that have not migrated.
-
Staining: Fix the migrated cells on the bottom of the membrane with a suitable fixative (e.g., methanol) and then stain with Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
-
Data Analysis: Determine the percentage of migration inhibition by Burixafor compared to the control (CXCL12 alone).
Western Blot for Pyk2 and FAK Phosphorylation
This protocol is for detecting changes in the phosphorylation status of Pyk2 and FAK in response to CXCL12 and its inhibition by Burixafor.
Materials:
-
Relevant cell line (e.g., glioblastoma cells)
-
Serum-free medium
-
CXCL12
-
TG-0054 (Burixafor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Pyk2, anti-total-Pyk2, anti-phospho-FAK, anti-total-FAK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and starve them in serum-free medium. Pre-treat with Burixafor for 1-2 hours, followed by stimulation with CXCL12 for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Pyk2) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
TG-0054 (Burixafor) is a promising CXCR4 antagonist with a well-defined mechanism of action. By acting as an inverse agonist, it effectively blocks CXCL12-induced signaling through the Gαi and β-arrestin2 pathways, leading to the mobilization of hematopoietic stem cells and the inhibition of cancer cell migration and invasion. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Burixafor and other CXCR4-targeting compounds. A thorough understanding of its signaling pathway is paramount for its successful clinical development and application in the treatment of hematological malignancies and other diseases where the CXCR4/CXCL12 axis is implicated.
References
- 1. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation- and activation-based BRET sensors differentially report on GPCR-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 4. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 5. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
GPC-100 (Burixafor): A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPC-100, also known as Burixafor or TG-0054, is a novel, potent, and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] CXCR4, a G protein-coupled receptor (GPCR), and its natural ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in hematopoietic stem cell (HSC) trafficking, homing, and retention within the bone marrow niche.[1][2] By disrupting the CXCL12/CXCR4 axis, Burixafor induces the mobilization of HSCs and other progenitor cells from the bone marrow into the peripheral bloodstream.[2] This mechanism of action has significant therapeutic potential in the context of stem cell transplantation for various hematological malignancies and other conditions.[3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of Burixafor, including detailed experimental methodologies.
Molecular Structure and Physicochemical Properties
Burixafor is a synthetic small molecule with a distinct chemical scaffold compared to other CXCR4 antagonists like AMD3100 (Plerixafor).[1] Its molecular structure and properties are summarized in the tables below.
Table 1: Molecular Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid |
| Synonyms | GPC-100, TG-0054, Burixafor |
| Molecular Formula | C27H51N8O3P |
| Molecular Weight | 566.7 g/mol |
| CAS Number | 1191448-17-5 |
| 2D Structure |
|
Table 2: Physicochemical Properties
| Property | Value | Notes |
| pKa | Data not publicly available | |
| Solubility | Data not publicly available | Administered intravenously in clinical trials.[5] |
| Melting Point | Data not publicly available | |
| LogP | Data not publicly available | |
| Polar Surface Area | Data not publicly available |
Biological Activity and Mechanism of Action
Burixafor functions as a competitive antagonist of the CXCR4 receptor. It binds with high affinity to CXCR4, thereby preventing the binding of its endogenous ligand, CXCL12.[1] This inhibition disrupts the downstream signaling cascades that are crucial for cell migration, survival, and retention of hematopoietic stem cells in the bone marrow.
Binding Affinity
In competitive binding assays, Burixafor has demonstrated a significantly higher binding affinity for CXCR4 compared to AMD3100. The inhibitory constant (Ki) for Burixafor is approximately 1.6 nM, whereas the Ki for AMD3100 is around 40 nM.[1] This suggests that Burixafor is a more potent inhibitor of the CXCL12/CXCR4 interaction.
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates several intracellular signaling pathways. Burixafor's antagonism of CXCR4 blocks these downstream effects. A simplified representation of the CXCR4 signaling pathway is depicted below.
Figure 1: Simplified CXCR4 signaling pathway inhibited by Burixafor.
Experimental Protocols
The following sections detail representative methodologies for key in vitro assays used to characterize the activity of Burixafor.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit CXCL12-induced intracellular calcium mobilization, a key downstream event in CXCR4 signaling.
Figure 2: Workflow for a calcium flux assay.
β-Arrestin Recruitment Assay
This assay determines the ability of a compound to block the recruitment of β-arrestin to the activated CXCR4 receptor, a process involved in receptor desensitization and internalization.
Figure 3: Workflow for a β-arrestin recruitment assay.
Cell Migration (Chemotaxis) Assay
This assay evaluates the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, a primary function of the CXCL12/CXCR4 axis.
Figure 4: Workflow for a cell migration (chemotaxis) assay.
Conclusion
Burixafor (GPC-100) is a high-affinity CXCR4 antagonist that effectively inhibits the CXCL12/CXCR4 signaling axis. Its potent activity in mobilizing hematopoietic stem cells from the bone marrow has been demonstrated in preclinical and clinical studies. The data and methodologies presented in this technical guide provide a foundational understanding of Burixafor's molecular characteristics and mechanism of action, supporting its continued investigation and development as a therapeutic agent.
References
- 1. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 2. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
- 3. ashpublications.org [ashpublications.org]
- 4. New Burixafor Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting - BioSpace [biospace.com]
- 5. Pharmacokinetics and Pharmacodynamics of Burixafor Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Burixafor Hydrobromide: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Burixafor hydrobromide (GPC-100/TG-0054), a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCL12/CXCR4 signaling axis is a critical pathway implicated in tumor progression, metastasis, angiogenesis, and the maintenance of a protective tumor microenvironment. This compound disrupts this axis, leading to two primary therapeutic strategies in oncology: the mobilization of hematopoietic stem cells (HSCs) for autologous stem cell transplantation and the chemosensitization of cancer cells. This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.
Introduction: The CXCL12/CXCR4 Axis and the Rationale for its Inhibition
The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that, upon binding its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), activates downstream signaling pathways crucial for cell trafficking, survival, and proliferation.[1][2] This axis plays a pivotal role in retaining hematopoietic stem cells within the bone marrow niche.[3][4] However, a broad spectrum of cancers aberrantly overexpress CXCR4, hijacking this pathway to promote tumor growth, invasion, and metastasis to organs with high CXCL12 concentrations.[1][2] The interaction between cancer cells and the bone marrow microenvironment via the CXCL12/CXCR4 axis is also a key mechanism of chemotherapy resistance.[5]
This compound is a selective CXCR4 antagonist that competitively blocks the binding of CXCL12.[3] This interference with the CXCL12/CXCR4 signaling pathway forms the basis of its therapeutic potential in cancer research.[3]
Chemical Properties of this compound
This compound, also known as TG-0054, is an orally bioavailable small molecule. Its chemical structure is presented below.
Chemical Structure of Burixafor
(Image source: MedKoo Biosciences)
Mechanism of Action
This compound functions as a competitive antagonist and an inverse agonist of the CXCR4 receptor.[6] By binding to CXCR4, it prevents the conformational changes induced by CXCL12, thereby inhibiting the activation of downstream signaling cascades.[3] Key pathways affected include the Gαi-mediated signaling that leads to calcium mobilization and the β-arrestin pathway.[6]
The binding of CXCL12 to CXCR4 triggers several intracellular signaling pathways that promote cell survival, proliferation, and migration.[1][2] this compound's antagonism of CXCR4 disrupts these pro-tumorigenic signals.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| Ki (CXCL12 binding inhibition) | - | 1.6 nM | [1] |
| IC50 (CXCL12-induced Ca²⁺ flux) | MDA-MB-231 (CXCR4 overexpressing) | 30 nM | [1] |
| IC50 (β-arrestin recruitment) | - | 207 nM | [1] |
| IC50 (CXCL12-mediated migration) | U937 | 48 nM | [1] |
| IC50 (CXCL12-mediated migration) | MM.1S | 28 nM | [1] |
| pIC50 (Gαi attenuation of cAMP) | - | 7.9 | [6] |
| pIC50 (Gαi recruitment) | - | 7.7 | [6] |
| pIC50 (β-arrestin2 recruitment) | - | 8.0 |[6] |
Table 2: Preclinical In Vivo Data
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Glioblastoma (GBM) cell lines | 1 µM this compound for 2h | Inhibited microenvironment-induced phosphorylation of Pyk2 and FAK; suppressed cell migration and invasion. | [3] |
| New Zealand white rabbit choroidal neovascularization model | 1.5 mg/50 µL intravitreal injection (single dose) | Sustained delivery to retina and choroid, exerting anti-angiogenic activity. |[3] |
Table 3: Clinical Trial Data - Hematopoietic Stem Cell Mobilization in Healthy Volunteers
| Parameter | Dose Range | Outcome | Reference |
|---|---|---|---|
| Number of Subjects | 0.10 to 4.40 mg/kg (IV) | 64 healthy volunteers | [2] |
| Safety | - | Generally safe and well-tolerated. Gastrointestinal events reported at ≥2.24 mg/kg. | [2] |
| Pharmacokinetics | - | Exposure (Cmax and AUC) increased in an approximately dose-proportional manner. | [2] |
| Pharmacodynamics (CD34⁺ cell mobilization) | 0.10 to 3.14 mg/kg | 3- to 14-fold increase from baseline levels at maximal concentrations. |[2] |
Table 4: Clinical Trial Data - Phase 2 Study in Multiple Myeloma (NCT05561751)
| Parameter | Treatment Arm | Result | Reference |
|---|---|---|---|
| Patient Population | Multiple Myeloma patients undergoing autologous hematopoietic cell transplantation | 19 patients enrolled | [4] |
| Treatment Regimen | Burixafor, G-CSF, and propranolol | - | [4] |
| Primary Endpoint | Adequate hematopoietic progenitor cell mobilization | 18 out of 19 patients proceeded to transplant. | [4] |
| Safety | - | Excellent safety profile. |[4] |
Applications in Cancer Research
Hematopoietic Stem Cell (HSC) Mobilization
A primary application of this compound is the mobilization of HSCs from the bone marrow into the peripheral blood for collection and subsequent autologous stem cell transplantation (ASCT).[4] This is particularly relevant for patients with hematological malignancies such as multiple myeloma and non-Hodgkin's lymphoma.[4] Clinical studies have demonstrated that Burixafor, alone or in combination with G-CSF, can effectively and safely mobilize CD34+ stem cells.[2][4]
Chemosensitization
The bone marrow microenvironment provides a protective niche for cancer cells, contributing to chemotherapy resistance.[5] By disrupting the CXCL12/CXCR4 interaction, this compound can mobilize malignant cells from this protective environment, potentially rendering them more susceptible to cytotoxic agents.[5] Preclinical data suggests this chemosensitizing effect in acute myeloid leukemia (AML), and clinical trials are being planned to investigate this further.[4]
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro activity of this compound are provided below.
In Vitro Chemotaxis Assay (Transwell Assay)
Objective: To evaluate the ability of this compound to inhibit CXCL12-induced cancer cell migration.
Materials:
-
Cancer cell line expressing CXCR4 (e.g., MDA-MB-231)
-
This compound
-
Recombinant human CXCL12
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
In separate wells, add CXCL12 plus varying concentrations of this compound to assess dose-dependent inhibition. Include a negative control with serum-free medium only.
-
-
Cell Seeding: Resuspend starved cells in serum-free medium and add to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a duration optimized for the specific cell line (typically 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of migrated cells in multiple fields under a microscope.
-
-
Data Analysis: Express the number of migrated cells in the presence of this compound as a percentage of the migration observed with CXCL12 alone. Calculate the IC50 value.
Calcium Mobilization Assay
Objective: To measure the effect of this compound on CXCL12-induced intracellular calcium release.
Materials:
-
CXCR4-expressing cells (e.g., U87 glioblastoma cells)
-
This compound
-
Recombinant human CXCL12
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Assay Measurement:
-
Place the cell plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Add varying concentrations of this compound and incubate for a short period.
-
Inject CXCL12 to stimulate the cells and record the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Compare the peak fluorescence intensity in the presence and absence of this compound to determine the extent of inhibition and calculate the IC50 value.
Conclusion and Future Directions
This compound is a promising CXCR4 antagonist with demonstrated clinical activity in hematopoietic stem cell mobilization and preclinical potential as a chemosensitizing agent. Its well-defined mechanism of action and favorable safety profile support its continued investigation in various oncological settings. Future research should focus on elucidating its efficacy in combination with a broader range of chemotherapeutic and targeted agents across different cancer types. Further clinical trials are warranted to fully define its role in improving patient outcomes in both hematological malignancies and solid tumors. The development of predictive biomarkers to identify patient populations most likely to benefit from this compound therapy will also be a critical area of future investigation.
References
- 1. TG-0054 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. taigenbiotech.com [taigenbiotech.com]
- 6. Pharmacological characterization of a clinical candidate, TG-0054, a small molecule inverse agonist targeting CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Burixafor Hydrobromide: An In-depth Technical Guide to Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor hydrobromide (formerly GPC-100 or TG-0054) is a novel, selective, and potent small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), is a critical signaling axis that governs the retention and trafficking of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1][4] By disrupting this axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral circulation.[1][2] This mechanism of action holds significant therapeutic potential for various applications, including hematopoietic stem cell transplantation, chemosensitization of cancer cells, and regenerative medicine.[3] This technical guide provides a comprehensive overview of the preclinical studies of this compound in murine models, with a focus on its pharmacokinetics, pharmacodynamics, and the experimental protocols utilized in its evaluation.
Mechanism of Action: CXCR4 Antagonism
This compound functions as a competitive antagonist of the CXCR4 receptor, effectively blocking the binding of its natural ligand, CXCL12.[1][3] This inhibition disrupts the downstream signaling pathways that promote cell adhesion and chemotaxis, leading to the egress of HSPCs from the protective bone marrow microenvironment into the peripheral bloodstream.[4] In preclinical studies, this compound has demonstrated a high binding affinity for CXCR4 and potent inhibition of CXCL12-mediated signaling events, including β-arrestin recruitment, calcium flux, and cell migration.[1][4]
Pharmacokinetics and Pharmacodynamics in Mice
Preclinical studies in mice have demonstrated the rapid absorption and potent pharmacodynamic effects of this compound. Following a single intravenous administration, the compound reaches its maximum plasma concentration (Tmax) within 5 minutes.[2] This is accompanied by a swift and significant increase in peripheral white blood cell (WBC) counts, observable within 30 minutes of administration.[2]
Quantitative Pharmacodynamic Data
The primary pharmacodynamic effect of this compound is the mobilization of WBCs and HSPCs. The table below summarizes the key findings from a murine study comparing the mobilizing effects of this compound (referred to as GPC-100 in the study) with the established CXCR4 antagonist, plerixafor (B1678892) (AMD3100).
| Treatment Group | Dose | Time Point | Fold Increase in WBCs (vs. Vehicle) |
| GPC-100 | - | 1 hour | 4.6 |
| AMD3100 | 5 mg/kg (SC) | 1 hour | 3.0 |
| Table 1: Comparative White Blood Cell Mobilization in Mice.[1] |
Further studies have shown that pre-treatment with propranolol (B1214883), a non-selective beta-blocker, can amplify the mobilization of WBCs induced by this compound.[1] This suggests a potential synergistic interaction that could be leveraged for enhanced therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the murine studies of this compound.
Animal Models
While the specific strain of mice used in the initial pharmacokinetic study is not detailed in the available abstracts, subsequent in vivo characterization utilized standard laboratory mouse models. For studies involving hematopoietic cell mobilization, C57BL/6 mice are a commonly used strain.
Drug Formulation and Administration
For intravenous (IV) administration, this compound is typically dissolved in a sterile, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS). The final concentration is calculated to deliver the desired dose in a volume appropriate for the size of the mouse.
Protocol for Intravenous Administration (Tail Vein):
-
Animal Restraint: The mouse is placed in a suitable restraint device to immobilize the tail.
-
Vein Dilation: The tail is warmed under a heat lamp or with warm water to dilate the lateral tail veins.
-
Injection: A 27-30 gauge needle attached to a 1 mL syringe is used to inject the this compound solution into one of the lateral tail veins.
-
Confirmation: Successful injection is confirmed by the absence of a subcutaneous bleb and clear passage of the solution into the vein.
Blood Sample Collection and Analysis
Peripheral blood is collected at baseline and at various time points post-administration to assess the mobilization of WBCs and HSPCs.
Protocol for Blood Collection (Submandibular Bleed):
-
Animal Restraint: The mouse is firmly restrained.
-
Lancing: A sterile lancet is used to puncture the submandibular vein.
-
Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) to prevent clotting.
-
Hemostasis: Gentle pressure is applied to the puncture site to stop the bleeding.
Complete Blood Count (CBC): Collected blood samples are analyzed using an automated hematology analyzer to determine the total WBC count and differential counts.
Flow Cytometry for HSPC Quantification: To quantify specific HSPC populations, such as CD34+ and CD133+ cells, flow cytometry is employed.
-
Red Blood Cell Lysis: Red blood cells in the whole blood sample are lysed using a suitable lysis buffer.
-
Antibody Staining: The remaining cells are incubated with a cocktail of fluorescently labeled antibodies targeting specific cell surface markers. A typical panel for murine HSPCs includes antibodies against:
-
Lineage markers (to exclude mature blood cells)
-
c-Kit (CD117)
-
Sca-1
-
CD34
-
CD133
-
-
Data Acquisition: The stained cells are analyzed on a flow cytometer.
-
Gating Strategy: A sequential gating strategy is used to identify the HSPC populations of interest. For example, cells are first gated on the lineage-negative population, followed by gating on c-Kit and Sca-1 expression to identify the Lineage-/Sca-1+/c-Kit+ (LSK) population, which is enriched for HSPCs. Further gating on CD34 and CD133 can then identify specific subpopulations.
Conclusion
Preclinical studies in murine models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic profile of this compound. The data robustly supports its mechanism of action as a potent CXCR4 antagonist that rapidly mobilizes hematopoietic stem and progenitor cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising therapeutic agent. Further studies are warranted to fully explore its potential in various clinical settings.
References
- 1. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 2. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
SDF-1/CXCR4 axis inhibition by Burixafor hydrobromide
An In-Depth Technical Guide to SDF-1/CXCR4 Axis Inhibition by Burixafor Hydrobromide
Introduction
This compound, also known as TG-0054, is a potent, selective, and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It effectively inhibits the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, or CXCL12).[1] This axis plays a crucial role in numerous physiological and pathological processes, including hematopoietic stem cell (HSC) trafficking, immune responses, angiogenesis, and cancer progression.[3][4][5]
The primary mechanism of Burixafor involves disrupting the retention of HSCs within the bone marrow niche, leading to their rapid mobilization into the peripheral circulation.[6][7] This property is of significant therapeutic interest for autologous stem cell transplantation in patients with hematological malignancies.[8][9] Furthermore, by mobilizing cancer cells from the protective bone marrow microenvironment, Burixafor is being investigated as a chemosensitizing agent to enhance the efficacy of cytotoxic therapies in cancers like acute myeloid leukemia (AML).[4][8][10]
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, experimental evaluation, and clinical applications.
Mechanism of Action: Disrupting the SDF-1/CXCR4 Axis
The SDF-1/CXCR4 signaling axis is fundamental for the homing and retention of hematopoietic stem cells (HSCs) in the bone marrow.[5] SDF-1, secreted by stromal cells, binds to the G protein-coupled receptor (GPCR) CXCR4 on HSCs, initiating downstream signaling cascades that promote cell adhesion and survival within the marrow.[5][11]
Burixafor acts as a direct competitive antagonist, binding to CXCR4 and preventing its interaction with SDF-1.[2][4] This blockade disrupts the signaling responsible for HSC retention, leading to their release and mobilization into the peripheral bloodstream.[6] A recent pharmacological study has further characterized Burixafor (TG-0054) as an inverse agonist. It was shown to inhibit the constitutive Gαi signaling of CXCR4.[3] However, unlike other inverse agonists, Burixafor did not induce the monomerization of CXCR4 oligomeric complexes, highlighting a unique pharmacological profile.[3]
The inhibition of CXCR4 by Burixafor effectively antagonizes key downstream signaling pathways, including Gαi-mediated attenuation of cAMP signaling and β-arrestin2 recruitment.[3]
Quantitative Data
The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacological Data
| Parameter | Value (pIC₅₀) | Assay | Source |
| CXCL12 Binding Inhibition | 7.7 | Radioligand binding assay | [3] |
| Gαi Recruitment Antagonism | 8.0 | Gαi recruitment assay | [3] |
| β-arrestin2 Recruitment Antagonism | 8.0 | β-arrestin2 recruitment assay | [3] |
| cAMP Signaling Antagonism | 7.9 | Gαi-attenuation of cAMP signaling | [3] |
Table 2: Preclinical and Clinical Pharmacokinetic Data
| Species | Dose | Route | Tₘₐₓ | Key Findings | Source |
| Mouse | Single Dose | IV | 5 minutes | Rapid absorption. | [6] |
| Healthy Human Subjects | 0.10 - 4.40 mg/kg | IV | 0.26 - 0.30 hours | Exposure (Cₘₐₓ and AUC) increased dose-proportionally. | [6] |
Table 3: Clinical Pharmacodynamic & Efficacy Data
| Study Population | Treatment Regimen | Key Efficacy Endpoints | Results | Source |
| Healthy Human Subjects | Single IV dose (0.10 - 3.14 mg/kg) | Mobilization of CD34⁺ cells | 3- to 14-fold increase from baseline. | [6][7] |
| Multiple Myeloma Patients (Phase 2, NCT05561751) | Burixafor + G-CSF + Propranolol | Hematopoietic progenitor cell mobilization | Adequate and efficient mobilization; 18 of 19 patients proceeded to transplant. | [8] |
| Porcine Model of Myocardial Infarction | 2.85 mg/kg IV at 3 and 7 days post-MI | Mobilization of CD271⁺ MSCs, Cardiac Function | Mobilized mesenchymal stem cells, attenuated inflammation, and preserved left ventricular systolic function. | [12] |
Experimental Protocols
The characterization of Burixafor's activity relies on standardized in vitro assays that assess its ability to interfere with the SDF-1/CXCR4 axis.
CXCR4 Competition Binding Assay
This assay quantifies the ability of a compound to displace a labeled ligand from the CXCR4 receptor, typically on a cell line that endogenously expresses the receptor, such as Jurkat T-cells.
Methodology:
-
Cell Preparation: Jurkat cells are cultured to an appropriate density, harvested, and resuspended in assay buffer.[13]
-
Compound Incubation: A dilution series of the test compound (Burixafor) is prepared in a 96-well plate. The cell suspension is added to these wells and incubated to allow the compound to bind to the CXCR4 receptors.[14]
-
Labeled Ligand Addition: A fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to the wells. This labeled ligand competes with the unlabeled test compound for binding to CXCR4.[13]
-
Incubation and Washing: The plate is incubated to allow binding to reach equilibrium. Cells are then pelleted via centrifugation, and the supernatant containing unbound ligand is removed. The cells are washed to remove any remaining unbound ligand.[14]
-
Quantification: The fluorescence intensity of the cell pellet in each well is measured using a flow cytometer. A decrease in fluorescence compared to the control (no compound) indicates that the test compound has displaced the labeled CXCL12 from the CXCR4 receptor.[13][14]
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC₅₀ value, representing the concentration of Burixafor required to inhibit 50% of the labeled ligand binding.
SDF-1-Induced Cell Migration Assay (Transwell Assay)
This functional assay measures the ability of Burixafor to inhibit the chemotactic response of CXCR4-expressing cells towards an SDF-1 gradient.
Methodology:
-
Assay Setup: A Transwell plate is used, which consists of an upper and lower chamber separated by a porous membrane. The lower chamber is filled with media containing SDF-1 as a chemoattractant.[15][16]
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat) are serum-starved, washed, and resuspended in serum-free media. The cells are pre-incubated with varying concentrations of Burixafor or a vehicle control.[17]
-
Cell Seeding: The cell suspension (containing Burixafor) is added to the upper chamber of the Transwell insert.[15]
-
Incubation: The plate is incubated for several hours (typically 2-24 hours) at 37°C, allowing cells to migrate through the pores in the membrane towards the SDF-1 gradient in the lower chamber.[17][18]
-
Quantification: Non-migrated cells are removed from the top surface of the membrane. The cells that have migrated to the bottom side of the membrane are fixed, stained (e.g., with Crystal Violet), and counted under a microscope. Alternatively, migrated cells that have dropped into the lower chamber can be collected and counted using a flow cytometer.[15][16]
-
Data Analysis: The number of migrated cells in the presence of Burixafor is compared to the control. The results are used to determine the dose-dependent inhibitory effect of Burixafor on SDF-1-induced cell migration.
Clinical Significance and Therapeutic Applications
The potent and rapid mobilization of hematopoietic stem cells by Burixafor underpins its primary clinical application.
-
Stem Cell Mobilization for Transplantation: In patients with multiple myeloma, Burixafor, in combination with G-CSF and propranolol, has demonstrated an excellent safety profile and efficient mobilization of HSCs for autologous transplantation.[8] This provides a promising therapeutic option, particularly for patients who are poor mobilizers or where G-CSF use is contraindicated.[9][19]
-
Chemosensitization in Oncology: The SDF-1/CXCR4 axis is implicated in tumor cell trafficking and adhesion to the protective bone marrow niche, which contributes to drug resistance.[4][20] By disrupting this interaction, Burixafor can mobilize malignant cells into the periphery, potentially making them more susceptible to chemotherapy.[4][10] Clinical trials are being planned to explore this application in acute myeloid leukemia (AML).[8]
-
Other Potential Applications: Preclinical studies have shown Burixafor's efficacy in animal models for ischemic tissue repair, including stroke and myocardial infarction, by mobilizing stem cells that can aid in tissue regeneration.[10][12] Its potential is also being considered in sickle cell disease and to support cell and gene therapies.[8]
Conclusion
This compound is a novel and selective CXCR4 antagonist with a unique pharmacological profile as an inverse agonist. Its primary mechanism involves the inhibition of the SDF-1/CXCR4 signaling axis, leading to the robust mobilization of hematopoietic stem and progenitor cells from the bone marrow. Supported by strong preclinical and clinical data, Burixafor demonstrates significant therapeutic potential in improving stem cell transplantation procedures and as a chemosensitizing agent in oncology. Ongoing research and clinical trials will further elucidate its role in treating a variety of hematological and ischemic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological characterization of a clinical candidate, TG-0054, a small molecule inverse agonist targeting CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Role and Therapeutic Targeting of SDF-1α/CXCR4 Axis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 11. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCR4 Antagonist TG-0054 Mobilizes Mesenchymal Stem Cells, Attenuates Inflammation, and Preserves Cardiac Systolic Function in a Porcine Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 15. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Plerixafor inhibits chemotaxis toward SDF-1 and CXCR4-mediated stroma contact in a dose-dependent manner resulting in increased susceptibility of BCR-ABL+ cell to Imatinib and Nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Burixafor Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burixafor hydrobromide (formerly TG-0054, also known as GPC-100) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). By disrupting the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), Burixafor triggers the rapid mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral bloodstream. This mechanism of action positions Burixafor as a promising agent for hematopoietic stem cell transplantation, with potential applications in chemosensitization for hematological malignancies and other ischemic conditions. This guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of Burixafor, details key experimental methodologies, and illustrates its mechanism of action through signaling pathway diagrams.
Introduction
Hematopoietic stem cell transplantation (HSCT) is a critical curative therapy for a range of hematological cancers and autoimmune diseases.[1] A key determinant of transplant success is the collection of a sufficient number of HSPCs, typically quantified by the surface marker CD34+.[1] The CXCR4/CXCL12 signaling axis is fundamentally important for retaining HSPCs within the protective bone marrow niche.[1][2]
This compound is a first-in-class, highly selective CXCR4 antagonist developed to competitively block this interaction, thereby inducing the egress of HSPCs into circulation for collection via apheresis.[2][3] Clinical investigations have demonstrated its potential for rapid and effective stem cell mobilization, both as a monotherapy and in combination with granulocyte colony-stimulating factor (G-CSF).[3][4] This document synthesizes the available data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Burixafor.
Mechanism of Action: The CXCR4/CXCL12 Axis
The CXCL12 chemokine, constitutively expressed by bone marrow stromal cells, binds to the G protein-coupled receptor (GPCR) CXCR4 on the surface of hematopoietic stem cells. This interaction initiates downstream signaling cascades that promote cell adhesion and retention within the bone marrow.
Burixafor acts as a competitive inhibitor at the CXCR4 receptor, preventing CXCL12 binding.[5] This blockade disrupts the signaling responsible for HSPC retention, leading to their mobilization into the peripheral blood.[1][5]
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Burixafor Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor hydrobromide (also known as TG-0054) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). It effectively blocks the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1] This interruption of the CXCR4/CXCL12 signaling axis underlies Burixafor's mechanism of action, which involves the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood.[1][2] Consequently, Burixafor is under investigation for various therapeutic applications, including stem cell transplantation, oncology, and inflammatory diseases.[1][2]
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound. The included methodologies are designed to be a comprehensive resource for researchers studying CXCR4 signaling and evaluating the pharmacological effects of CXCR4 antagonists.
Data Presentation
The in vitro potency of this compound has been characterized in various functional assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | Burixafor (TG-0054) Value | Reference Compound |
| Radioligand Binding Assay | pIC50 (inhibition of CXCL12 binding) | 7.7 | AMD3100 (Plerixafor) |
| Gαi Recruitment Assay | pIC50 | 8.0 | - |
| β-arrestin2 Recruitment Assay | pIC50 | 8.0 | - |
| cAMP Signaling Assay | pIC50 (inhibition of Gαi-attenuation) | 7.9 | - |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway
The CXCR4 receptor, upon binding to its ligand CXCL12, activates multiple downstream signaling pathways that regulate cell survival, proliferation, and migration. Burixafor, as a CXCR4 antagonist, inhibits these signaling cascades.
Caption: CXCR4 Signaling Pathway and Inhibition by Burixafor.
Experimental Protocols
Chemotaxis Assay (Transwell Migration Assay)
This protocol is designed to assess the ability of this compound to inhibit the migration of CXCR4-expressing cells towards an SDF-1α gradient.
Workflow Diagram:
Caption: Workflow for a Transwell Chemotaxis Assay.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, MOLT-4, or primary T-cells)
-
RPMI 1640 medium, serum-free
-
Recombinant human SDF-1α (CXCL12)
-
This compound
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size)
-
24-well plates
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to a density of approximately 1-2 x 10^6 cells/mL. Prior to the assay, starve the cells in serum-free RPMI 1640 for 2-4 hours. Resuspend the cells in serum-free RPMI 1640 at a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of a 24-well plate, add 600 µL of serum-free RPMI 1640 containing SDF-1α at a concentration known to induce robust migration (e.g., 100 ng/mL). Include control wells with serum-free media only (no SDF-1α) to measure basal migration.
-
Prepare serial dilutions of this compound in serum-free RPMI 1640.
-
In the upper chamber of the Transwell inserts, add 50 µL of the this compound dilutions (or vehicle control).
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to the upper chamber. The final volume in the upper chamber will be 100 µL.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the wells.
-
Add 100 µL of Calcein AM solution (e.g., 4 µg/mL in PBS) to the lower wells containing the migrated cells.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the basal migration control from all other readings.
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the SDF-1α alone control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by SDF-1α binding to CXCR4.
Workflow Diagram:
References
Application Notes and Protocols for Burixafor Hydrobromide in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor hydrobromide, also known as TG-0054, is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), this compound disrupts the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. This leads to their rapid mobilization into the peripheral circulation. These application notes provide detailed protocols for the use of this compound in in vivo mouse models to study and leverage this mobilization effect for various research applications, including stem cell biology, hematology, and regenerative medicine.
Mechanism of Action: The CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling axis is crucial for the homing and retention of HSPCs in the bone marrow. This compound, as a CXCR4 antagonist, competitively binds to the receptor, thereby preventing CXCL12 from exerting its retentive effect. This disruption of the signaling cascade leads to the release of HSPCs and other progenitor cells into the bloodstream.
Signaling Pathway of CXCR4 Antagonism by this compound
Caption: this compound blocks the CXCL12/CXCR4 interaction, leading to HSPC mobilization.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in mouse models, based on available preclinical data.
Table 1: Recommended Dosage and Administration
| Parameter | Recommendation | Citation |
| Administration Route | Intravenous (IV), typically via tail vein | [1] |
| Dosage Range | 0.10 - 3.14 mg/kg | [1] |
| Vehicle | Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline | |
| Injection Volume | 100 - 200 µL |
Table 2: Pharmacokinetics and Pharmacodynamics in Mice
| Parameter | Observation | Citation |
| Time to Maximum Concentration (Tmax) | ~5 minutes post-IV injection | [1] |
| Onset of Action (WBC increase) | Within 30 minutes post-IV injection | [1] |
| Peak HSPC Mobilization | Approximately 1-2 hours post-administration | |
| Fold Increase in CD34+ cells | 3 to 14-fold increase from baseline | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the mice in the cohort, calculate the total amount of this compound needed.
-
Reconstitution:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. This compound is soluble in aqueous solutions.
-
-
Sterilization:
-
Draw the reconstituted solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This will ensure the final injectable solution is sterile.
-
-
Storage: Use the prepared solution immediately. For short-term storage, keep on ice. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Intravenous Administration in Mice
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
-
Sterile insulin (B600854) syringes (or equivalent) with 27-30G needles
-
Prepared sterile this compound solution
Procedure:
-
Animal Preparation:
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access.
-
Place the mouse in a suitable restraint device, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% ethanol wipe to clean the injection site.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Slowly inject the calculated volume of this compound solution (typically 100-200 µL for a 20-25g mouse).
-
A successful injection will have no resistance, and the solution will be seen clearing the vein.
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Remove the needle and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Blood Collection for Mobilization Analysis
Materials:
-
Collection tubes containing an anticoagulant (e.g., EDTA)
-
Capillary tubes or micropipettes
-
Method for blood collection (e.g., submandibular, saphenous, or terminal cardiac puncture)
Procedure:
-
Timing of Collection: For optimal analysis of HSPC mobilization, collect peripheral blood at various time points post-Burixafor hydrobromide injection. Based on available data, a time course of 0.5, 1, 2, and 4 hours post-injection is recommended to capture the peak mobilization.
-
Blood Collection:
-
Choose a suitable blood collection method. For serial sampling, submandibular or saphenous vein collection is appropriate. For a terminal endpoint, cardiac puncture can be performed under deep anesthesia to collect a larger volume.
-
Collect the blood into tubes containing EDTA to prevent clotting.
-
-
Sample Processing:
-
Keep the blood samples on ice.
-
Proceed with cell counting (e.g., complete blood count for total white blood cells) and flow cytometry analysis to quantify specific progenitor cell populations (e.g., Lineage-Sca-1+c-Kit+ (LSK) cells in mice).
-
Experimental Workflow
References
Application Notes and Protocols for Burixafor Hydrobromide in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Burixafor hydrobromide, a selective CXCR4 antagonist, for research purposes. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound (formerly TG-0054) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), Burixafor disrupts the signaling cascade that plays a crucial role in hematopoietic stem cell (HSC) retention in the bone marrow, as well as in cancer progression and metastasis.[1][2] This antagonistic action leads to the mobilization of HSCs and other progenitor cells into the peripheral blood, making it a promising agent for stem cell transplantation and potentially for sensitizing cancer cells to chemotherapy.[2][3]
Mechanism of Action
This compound competitively binds to the CXCR4 receptor, preventing its activation by SDF-1α. This disruption of the SDF-1α/CXCR4 axis inhibits downstream signaling pathways, including those involved in cell migration, proliferation, and survival.[1] In the context of the bone marrow, this inhibition leads to the release of hematopoietic stem and progenitor cells into the peripheral circulation.[3][4]
Data Presentation
Table 1: In Vitro and Preclinical Dosage of this compound
| Application | Cell/Animal Model | Concentration/Dosage | Key Findings | Reference(s) |
| Glioblastoma Research | Human glioblastoma (GBM) cell lines | 1 µM | Inhibits microenvironment-induced phosphorylation of Pyk2 and FAK; suppresses cell migration and invasion. | [1] |
| Hematopoietic Stem Cell Mobilization | Mice | Single intravenous dose | Rapidly absorbed (Tmax ~5 minutes); increased peripheral white blood cell counts within 30 minutes. | [4] |
| Myocardial Infarction Model | Mice | Intravenous injection | Increased peripheral blood white blood cell and CXCR4+ cells; mobilized hematopoietic and mesenchymal stem cells; reduced inflammatory cytokines. | [1] |
Table 2: Clinical Dosage of this compound (Single Ascending Dose Study in Healthy Volunteers)
| Cohort | Intravenous Dose (mg/kg) | Key Pharmacodynamic Effects | Reference(s) |
| 1-8 | 0.10 - 4.40 | Dose-proportional increase in exposure (Cmax and AUC). | [4] |
| N/A | 0.10 - 3.14 | General increase in white blood cell, CD133+, and CD34+ cell concentrations. | [4] |
| N/A | N/A | 3- to 14-fold increase in CD34+ cell counts from baseline at maximal levels. | [4] |
Table 3: Clinical Trial Dosage for Hematopoietic Stem Cell Mobilization in Multiple Myeloma Patients (NCT05561751)
| Agent | Dosage | Administration Route | Timing | Reference(s) |
| Burixafor (GPC-100) | 3.14 mg/kg | Intravenous (IV) | Days 7 and 8, 45 minutes to 2 hours prior to leukapheresis. | [1][5] |
| Propranolol (B1214883) | 30 mg | Oral (PO) | Twice daily from Day 1 to Day 8 (and optional Days 9-11). | [5] |
| G-CSF (Filgrastim) | 10 µg/kg/day | Subcutaneous (SC) | Afternoon on Days 3 to 7. | [5] |
Signaling Pathway
The SDF-1α/CXCR4 signaling pathway is a critical regulator of cell trafficking. Burixafor acts as an antagonist to this pathway.
Experimental Protocols
Protocol 1: In Vitro Glioblastoma (GBM) Cell Migration and Invasion Assay (Representative Protocol)
Objective: To assess the effect of this compound on the migration and invasion of glioblastoma cells.
Materials:
-
Human glioblastoma cell lines (e.g., U87, U251)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell inserts with 8 µm pores
-
Matrigel basement membrane matrix
-
SDF-1α (chemoattractant)
-
Calcein-AM or DAPI stain
-
96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture GBM cells in standard conditions until they reach 80-90% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 12-24 hours to reduce background migration.
-
Transwell Insert Coating (for invasion assay): Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium. Seed the cells into the upper chamber of the transwell inserts.
-
Treatment: Add this compound at the desired concentration (e.g., 1 µM) to the upper chamber with the cells. An untreated control group should be included.
-
Chemoattraction: In the lower chamber, add medium containing a chemoattractant such as SDF-1α.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell line's migratory properties (typically 12-48 hours).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Stain the migrated cells on the lower surface of the membrane with Calcein-AM or DAPI.
-
Quantification: Visualize and count the migrated cells using a fluorescence microscope. Alternatively, quantify the fluorescence using a plate reader.
Protocol 2: In Vivo Hematopoietic Stem Cell Mobilization in Mice (Representative Protocol)
Objective: To evaluate the efficacy of this compound in mobilizing hematopoietic stem cells into the peripheral blood of mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Sterile saline or other appropriate vehicle
-
Materials for intravenous injection (e.g., insulin (B600854) syringes)
-
Materials for blood collection (e.g., EDTA-coated tubes)
-
Flow cytometer and relevant antibodies (e.g., for CD34, c-Kit, Sca-1)
-
Complete blood count (CBC) analyzer
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Drug Preparation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration for injection.
-
Administration: Administer a single intravenous dose of this compound to the mice.[4] A vehicle-only control group should be included.
-
Blood Sampling: Collect peripheral blood samples at various time points post-injection (e.g., 5, 15, 30, 60 minutes) to assess the kinetics of mobilization.[4]
-
Analysis:
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use flow cytometry to enumerate the population of hematopoietic stem and progenitor cells (e.g., Lineage-Sca-1+c-Kit+ cells or CD34+ cells) in the peripheral blood.
-
-
Data Analysis: Compare the cell counts in the Burixafor-treated group to the control group at each time point to determine the extent of mobilization.
Protocol 3: Clinical Trial Protocol for Hematopoietic Stem Cell Mobilization in Multiple Myeloma (Based on NCT05561751)
Objective: To assess the safety and efficacy of Burixafor in combination with G-CSF and propranolol for the mobilization of hematopoietic progenitor cells in patients with multiple myeloma undergoing autologous hematopoietic cell transplantation.[3]
Patient Population: Patients with multiple myeloma eligible for autologous stem cell transplant.
Treatment Regimen:
-
Days 1-8: Patients self-administer 30 mg of propranolol orally twice daily.[5]
-
Days 3-7: Patients receive subcutaneous injections of G-CSF (10 µg/kg/day) in the afternoon.[5]
-
Days 7 and 8: Patients receive a 3.14 mg/kg intravenous dose of Burixafor.[5]
-
Leukapheresis: Stem cell collection via leukapheresis is performed 45 minutes to 2 hours after the Burixafor infusion on Days 7 and 8.[1][5] Optional additional days of treatment and collection may be performed.
Primary Objective: To determine the proportion of patients who achieve a minimum of ≥2 x 10^6 CD34+ cells/kg in two leukapheresis sessions.
Secondary Objectives: Assessment of safety and tolerability, number of CD34+ cells collected, and time to engraftment post-transplant.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial investigating Burixafor for hematopoietic stem cell mobilization.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
Preparing Burixafor Hydrobromide Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of Burixafor hydrobromide stock solutions in cell culture experiments. This compound is a potent and selective antagonist of the CXCR4 receptor, playing a crucial role in studying the SDF-1/CXCR4 signaling pathway involved in cancer, inflammation, and stem cell mobilization.[1][2][3] Adherence to proper preparation and storage techniques is critical for ensuring the compound's stability and obtaining reproducible experimental results.
Introduction to this compound
This compound (also known as TG-0054 hydrobromide) is a small molecule inhibitor that effectively blocks the interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12).[1][2][3] This inhibition disrupts the SDF-1/CXCR4 signaling axis, which is implicated in various physiological and pathological processes, including tumor metastasis, angiogenesis, and the trafficking of hematopoietic stem cells.[2][4] Consequently, this compound is a valuable tool for in vitro and in vivo research in oncology, immunology, and regenerative medicine.[1][5]
Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | TG-0054 hydrobromide | [1] |
| Molecular Weight | 647.6 g/mol (hydrobromide salt) | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Water, DMSO, and Ethanol | |
| Mechanism of Action | Selective CXCR4 antagonist | [1][6] |
| Storage of Solid | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry and dark place. | [7] |
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound, a common starting concentration for cell culture experiments.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
3.2. Protocol
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 647.6 g/mol x 1000 = 6.476 mg
-
-
Weigh the powder: Carefully weigh out 6.476 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): To ensure sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to cell cultures for extended periods.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).
Application in Cell Culture
The prepared this compound stock solution can be used in various cell-based assays to study the effects of CXCR4 inhibition. A typical in vitro concentration used is 1 µM.[1]
4.1. Dilution to Working Concentration
To prepare a 1 µM working solution from a 10 mM stock, a 1:10,000 dilution is required. This can be achieved through serial dilutions. For example, to prepare 1 mL of 1 µM working solution:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Prepare the final working solution: Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to achieve the final 1 µM concentration.
Important: Always add the final dilution of the compound to the cell culture medium and mix well before adding it to the cells. A vehicle control (medium with the same concentration of DMSO as the final working solution) should always be included in experiments.
Signaling Pathway and Experimental Workflow
5.1. SDF-1/CXCR4 Signaling Pathway
This compound acts by blocking the binding of SDF-1 to the CXCR4 receptor, a G protein-coupled receptor (GPCR). This interaction normally triggers a cascade of downstream signaling pathways, including the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell migration, proliferation, and survival.[4]
Caption: SDF-1/CXCR4 signaling pathway and the inhibitory action of this compound.
5.2. Experimental Workflow for a Cell Migration Assay
The following diagram illustrates a typical workflow for a cell migration assay (e.g., Transwell assay) using this compound.
Caption: A typical experimental workflow for a cell migration assay using this compound.
Safety Precautions
This compound is for research use only.[1] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
By following these guidelines, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their cell culture studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Burixafor (hydrobromide) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Facebook [cancer.gov]
- 4. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for Cell Migration Assay Using Burixafor Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor hydrobromide, also known as TG-0054, is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a pivotal role in various physiological and pathological processes, including cell migration, hematopoiesis, and cancer metastasis. By blocking the SDF-1α/CXCR4 signaling axis, this compound effectively inhibits the migration and invasion of cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent. One notable mechanism of its action involves the inhibition of microenvironment-induced phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) in cancer cells like human glioblastoma.[1]
These application notes provide a comprehensive guide for utilizing this compound in cell migration assays, offering detailed protocols, data presentation, and visualization of the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Inhibiting Cell Migration
The following tables summarize the quantitative data on the inhibitory activity of this compound against CXCR4-mediated signaling and cell migration.
| Parameter | Value | Notes |
| pIC50 (CXCL12 binding) | 7.7 | The negative logarithm of the half-maximal inhibitory concentration for CXCL12 binding to CXCR4.[2] |
| pIC50 (Gαi recruitment) | 8.0 | The negative logarithm of the half-maximal inhibitory concentration for Gαi protein recruitment to CXCR4.[2] |
| pIC50 (β-arrestin2 recruitment) | 7.9 | The negative logarithm of the half-maximal inhibitory concentration for β-arrestin2 recruitment to CXCR4.[2] |
| IC50 (Chemotaxis Assay) | 0.006 µM (6 nM) | Half-maximal inhibitory concentration in a chemotaxis assay, indicating potent inhibition of cell migration.[3] |
| Cell Line | Concentration | Incubation Time | Effect |
| Human Glioblastoma (GBM) | 1 µM | 2 hours | Inhibition of microenvironment-induced phosphorylation of Pyk2 (Y579/Y580) and FAK (Y925), leading to suppressed cell migration and invasion.[1] |
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol describes a Boyden chamber assay to quantify the inhibitory effect of this compound on the migration of cancer cells towards an SDF-1α gradient.
Materials:
-
This compound (TG-0054)
-
CXCR4-expressing cancer cells (e.g., human glioblastoma U87 or U251 cells)
-
Recombinant human SDF-1α (CXCL12)
-
Transwell inserts (e.g., 8.0 µm pore size for most cancer cells)
-
24-well companion plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein AM or Crystal Violet stain
-
Cotton swabs
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium or medium containing 0.1% BSA to minimize basal migration.
-
Harvest cells using trypsin and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a serum-free medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control with the same final concentration of the solvent.
-
-
Assay Setup:
-
Lower Chamber: Add 600 µL of serum-free medium containing 100 ng/mL of SDF-1α to the lower wells of the 24-well plate. Include a negative control well with a serum-free medium only (no SDF-1α).
-
Cell Treatment: Pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Upper Chamber: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Carefully place the inserts into the wells of the 24-well plate.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
-
Quantification of Migrated Cells:
-
Method A: Calcein AM Staining (for live cells)
-
Carefully remove the inserts from the plate.
-
Add Calcein AM solution to the lower chamber and incubate according to the manufacturer's instructions.
-
Measure the fluorescence using a microplate reader.
-
-
Method B: Crystal Violet Staining
-
Carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the inserts with water to remove excess stain.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance using a microplate reader. Alternatively, count the stained cells in several fields of view under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Scratch (Wound Healing) Assay
This protocol provides an alternative method to assess the effect of this compound on cell migration by measuring the closure of a "wound" created in a confluent cell monolayer.
Materials:
-
This compound (TG-0054)
-
Adherent cancer cells (e.g., human glioblastoma U87 or U251 cells)
-
6-well or 12-well plates
-
200 µL pipette tips or a scratcher tool
-
Cell culture medium with low serum (e.g., 1% FBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with a fresh low-serum medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Place the plate back in the incubator.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area.
-
Compare the rate of wound closure between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathway of this compound in Inhibiting Cell Migration
References
Application Notes and Protocols for Flow Cytometry Analysis Following Burixafor Hydrobromide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor hydrobromide (formerly GPC-100) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a pivotal role in hematopoietic stem cell (HSC) homing and retention within the bone marrow niche. By disrupting this axis, Burixafor induces the rapid mobilization of HSCs and other progenitor cells into the peripheral blood.[1][2] This mechanism of action holds significant therapeutic potential in the context of stem cell transplantation for hematological malignancies and other conditions.[2][3] Furthermore, the CXCL12/CXCR4 axis is implicated in the progression and metastasis of various cancers, making Burixafor a candidate for investigation in oncology. Flow cytometry is an indispensable tool for quantifying the cellular response to Burixafor treatment, enabling precise measurement of mobilized cell populations and assessment of receptor engagement.
Mechanism of Action: Disruption of the CXCL12/CXCR4 Axis
Burixafor functions as a competitive inhibitor of CXCL12 binding to the CXCR4 receptor. This blockage prevents the downstream signaling cascades that promote cell adhesion and retention in the bone marrow. The abrogation of this signaling leads to the egress of CXCR4-expressing cells, most notably CD34+ and CD133+ hematopoietic stem and progenitor cells, into the peripheral circulation.[1]
Diagram of the CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by this compound.
Data Presentation: Quantitative Analysis of Cell Mobilization
Clinical and preclinical studies have demonstrated the dose-dependent effect of this compound on the mobilization of hematopoietic stem and progenitor cells. The following tables summarize key findings from these studies.
Table 1: Mobilization of Hematopoietic Stem and Progenitor Cells in Healthy Subjects Following a Single Intravenous Dose of this compound [1]
| Burixafor Dose (mg/kg) | Peak Fold Increase in Circulating CD34+ Cells (from baseline) |
| 0.10 - 3.14 | 3 to 14-fold |
Data represents the range of maximal increases observed across the specified dose range in a Phase 1 clinical trial.[1]
Table 2: Efficacy of this compound in Combination with G-CSF for Hematopoietic Progenitor Cell Mobilization in Patients with Multiple Myeloma [3]
| Parameter | Result |
| Primary Endpoint Achievement (≥2 x 10⁶ CD34+ cells/kg in 2 apheresis sessions) | 100% of patients |
| Achievement of ≥6 x 10⁶ CD34+ cells/kg in 2 apheresis sessions | 75% of patients |
Preliminary data from an ongoing Phase 2 clinical trial (NCT05561751).[3]
Experimental Protocols
Protocol 1: Enumeration of Mobilized Hematopoietic Stem and Progenitor Cells
This protocol describes the use of flow cytometry to quantify CD34+ and CD133+ cells in peripheral blood following this compound treatment.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-human CD45 (e.g., FITC or PerCP)
-
Anti-human CD34 (e.g., APC or PE)
-
Anti-human CD133 (e.g., PE or BV421)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Isotype controls for each antibody
-
-
Flow cytometer
Procedure:
-
Sample Preparation: a. Collect peripheral blood samples at baseline and at various time points post-Burixafor administration. b. To 100 µL of whole blood, add 2 mL of 1X RBC Lysis Buffer. c. Incubate for 10-15 minutes at room temperature in the dark. d. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. e. Wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer and centrifuge again.
-
Antibody Staining: a. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. b. Add the pre-titrated amounts of anti-CD45, anti-CD34, and anti-CD133 antibodies. c. Add the corresponding isotype controls to separate tubes. d. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: a. Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. b. Discard the supernatant. Repeat the wash step.
-
Viability Staining: a. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. b. Add the viability dye according to the manufacturer's instructions. c. Incubate for 5-10 minutes at room temperature in the dark.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the leukocyte gate) for accurate analysis of rare populations.
-
Data Analysis (Gating Strategy): a. Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H). b. Gate on viable cells based on the viability dye staining. c. Gate on the leukocyte population using CD45 vs. side scatter (SSC). d. From the leukocyte gate, identify hematopoietic stem and progenitor cells by gating on CD34+ and/or CD133+ cells.
Workflow for Hematopoietic Stem Cell Enumeration
Caption: Flow cytometry workflow for quantifying mobilized hematopoietic stem cells.
Protocol 2: CXCR4 Receptor Occupancy/Competitive Binding Assay
This protocol is designed to assess the ability of this compound to block the binding of a fluorescently labeled CXCL12 ligand to CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cell leukemia line or primary cells)
-
Cell culture medium
-
Assay Buffer (e.g., PBS with 0.5% BSA)
-
This compound
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Viability dye
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest and wash CXCR4-expressing cells. b. Resuspend cells in Assay Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Compound Dilution: a. Prepare serial dilutions of this compound in Assay Buffer.
-
Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate. b. Add 50 µL of the diluted this compound or vehicle control to the respective wells. c. Incubate for 30 minutes at room temperature. d. Add a fixed, pre-determined concentration of fluorescently labeled CXCL12 to all wells. e. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: a. Centrifuge the plate at 300-400 x g for 5 minutes. b. Discard the supernatant and wash the cells twice with 200 µL of cold Assay Buffer.
-
Viability Staining and Data Acquisition: a. Resuspend the cell pellet in Assay Buffer containing a viability dye. b. Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the fluorescently labeled CXCL12 in the viable, single-cell population.
-
Data Analysis: a. Plot the MFI against the concentration of this compound. b. The reduction in MFI indicates competitive binding and receptor occupancy by Burixafor.
Logical Flow of the Competitive Binding Assay
Caption: Logical workflow of a competitive binding assay to assess CXCR4 occupancy.
Protocol 3: Analysis of CXCR4 Expression on Cancer Cells
This protocol provides a framework for analyzing the surface expression of CXCR4 on cancer cells, which can be modulated by Burixafor treatment or be a determinant of treatment response.
Materials:
-
Cancer cell line or primary tumor cells
-
Cell dissociation buffer (for adherent cells)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-human CXCR4 (CD184)
-
Antibodies against other relevant markers (e.g., lineage markers for leukemia, epithelial markers for carcinomas)
-
Viability dye
-
Isotype control for the anti-CXCR4 antibody
-
-
Flow cytometer
Procedure:
-
Cell Preparation: a. For suspension cells, harvest and wash. b. For adherent cells, detach using a gentle, non-enzymatic cell dissociation buffer to preserve surface antigens. c. Prepare a single-cell suspension at 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking (Optional but Recommended): a. To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
Antibody Staining: a. Aliquot cells into tubes. b. Add the pre-titrated amount of anti-CXCR4 antibody and any other markers in the panel. c. Add the isotype control to a separate tube. d. Incubate for 30 minutes at 4°C in the dark.
-
Washing and Viability Staining: a. Wash the cells twice with Flow Cytometry Staining Buffer. b. Resuspend in buffer containing a viability dye.
-
Data Acquisition and Analysis: a. Acquire samples on a flow cytometer. b. Gate on viable, single cells. c. For heterogeneous samples (e.g., primary tumors), gate on the cancer cell population using specific markers. d. Quantify the percentage of CXCR4-positive cells and the mean fluorescence intensity (MFI) of CXCR4 expression.
Recommended Antibody Panel for Acute Myeloid Leukemia (AML) Blasts:
-
CD45 (to identify the blast gate, often dim)
-
CD34
-
CD117
-
CXCR4 (CD184)
-
Viability Dye
Conclusion
Flow cytometry is a powerful and essential technology for the preclinical and clinical development of this compound. The protocols outlined in these application notes provide a robust framework for quantifying the mobilization of hematopoietic stem and progenitor cells, assessing receptor engagement, and characterizing CXCR4 expression on various cell types. These methods are critical for understanding the pharmacodynamics of Burixafor and for developing its therapeutic applications in stem cell transplantation and oncology.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
Application Notes and Protocols for Combining Burixafor Hydrobromide with G-CSF in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor hydrobromide (also known as TG-0054 or GPC-100) is a potent and selective small molecule antagonist of the CXCR4 receptor.[1][2][3][4] It functions by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1][5] This interaction is crucial for retaining hematopoietic stem cells (HSCs) within the bone marrow niche.[6] By disrupting this axis, Burixafor induces the rapid mobilization of HSCs into the peripheral blood.[1][5]
Granulocyte-colony stimulating factor (G-CSF) is a growth factor that stimulates the bone marrow to produce and release granulocytes and stem cells into the bloodstream.[7][8] While G-CSF is a standard agent for HSC mobilization, the combination with a CXCR4 antagonist like Burixafor has been shown to be a more effective strategy for rapid and sufficient collection of CD34+ stem cells, which is a critical prerequisite for autologous stem cell transplantation (ASCT).[6] This is particularly relevant for patients who may be poor mobilizers due to prior therapies.[4]
These application notes provide an overview of the mechanism of action, experimental protocols, and relevant data for the combined use of this compound and G-CSF in research and clinical settings.
Mechanism of Action: Synergistic Mobilization of Hematopoietic Stem Cells
The combination of Burixafor and G-CSF results in a synergistic effect on the mobilization of HSCs. G-CSF works by increasing the proliferation of HSCs and their progenitors within the bone marrow and disrupting the SDF-1/CXCR4 retention axis, in part by inducing proteolytic cleavage of SDF-1.[9] Burixafor, as a direct CXCR4 antagonist, complements this action by directly blocking the signaling pathway that holds HSCs in the bone marrow, leading to their efficient release into the peripheral circulation.[1][6]
Signaling Pathway of CXCR4 Antagonism by Burixafor
Caption: CXCR4/SDF-1 signaling pathway and Burixafor's mechanism of action.
Quantitative Data from Clinical Studies
The combination of a CXCR4 antagonist with G-CSF has been evaluated in several clinical trials, demonstrating improved efficacy in HSC mobilization compared to G-CSF alone.
| Study Phase | Combination Therapy | Patient Population | Primary Endpoint | Results | Reference |
| Phase 1 | Burixafor (single IV dose) | Healthy Volunteers | CD34+ cell mobilization | 3- to 14-fold increase in CD34+ cells from baseline.[5] | Sukhtankar et al., 2023[5] |
| Phase 2 (NCT02104427) | Burixafor + G-CSF | Multiple Myeloma, Non-Hodgkin Lymphoma, Hodgkin Disease | Successful HSC mobilization | Elicited a significant increase in HSCs, with >5.0 x 10^6 CD34+ cells/kg collected in 1–2 leukapheresis sessions.[6] | Schuster MM.[6] |
| Phase 2 (NCT05561751) | Burixafor + G-CSF + Propranolol (B1214883) | Multiple Myeloma | Proportion of patients achieving ≥2 x 10^6 CD34+ cells/kg in 2 leukapheresis sessions.[4] | Preliminary data is promising for sufficient CD34+ cell mobilization. Median time to neutrophil engraftment was 12 days.[4] | Caculitan et al.[4] |
| Phase 3 (GENESIS) | Motixafortide (B606204) (CXCR4 inhibitor) + G-CSF | Multiple Myeloma | Proportion of patients collecting ≥6 × 10^6 CD34+ cells/kg within two apheresis procedures. | 92.5% in the motixafortide arm vs. 26.2% in the placebo arm (p < 0.0001).[10] | Crees et al., 2023[10] |
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization in a Murine Model
This protocol describes a general procedure for evaluating the synergistic HSC mobilization effect of Burixafor and G-CSF in mice.
Materials:
-
This compound (TG-0054)
-
Recombinant murine G-CSF
-
Sterile, pyrogen-free saline or PBS
-
8-12 week old C57BL/6 mice
-
Flow cytometer
-
Antibodies for murine HSCs (e.g., anti-CD34, anti-c-Kit, anti-Sca-1, lineage markers)
-
EDTA-coated microcentrifuge tubes
-
RBC lysis buffer
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into four groups: Vehicle control, G-CSF alone, Burixafor alone, and G-CSF + Burixafor.
-
G-CSF Administration: Administer recombinant murine G-CSF subcutaneously at a dose of 100-250 µg/kg/day for 4-5 consecutive days. The control and Burixafor-only groups receive vehicle injections.
-
Burixafor Administration: On the final day of G-CSF treatment, administer a single intravenous or subcutaneous dose of Burixafor (e.g., 1-5 mg/kg). Administer Burixafor 1-2 hours before blood collection.
-
Blood Collection: Collect peripheral blood from the retro-orbital sinus or tail vein into EDTA-coated tubes at various time points post-Burixafor administration (e.g., 1, 2, 4, and 6 hours) to determine peak mobilization.
-
Cell Staining and Flow Cytometry:
-
Perform a white blood cell count.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Stain the remaining cells with a cocktail of fluorescently-conjugated antibodies to identify HSCs (e.g., Lineage-, c-Kit+, Sca-1+ or LSK cells).
-
Analyze the samples using a flow cytometer to quantify the percentage and absolute number of HSCs in the peripheral blood.
-
-
Data Analysis: Compare the number of mobilized HSCs between the different treatment groups.
Caption: Workflow for in vivo HSC mobilization studies in mice.
Protocol 2: Human Hematopoietic Progenitor Cell Mobilization (Clinical Trial Protocol Example)
This protocol is a generalized summary based on publicly available clinical trial information for HSC mobilization in patients.[4] Note: This is for informational purposes only and does not constitute medical advice. Clinical protocols must be approved by regulatory bodies and institutional review boards.
Patient Population: Patients with multiple myeloma or other hematologic malignancies eligible for autologous stem cell transplant.
Procedure:
-
G-CSF Administration: Patients receive subcutaneous injections of G-CSF (e.g., 10 µg/kg/day) for 4-5 consecutive days.[4]
-
Monitoring: Peripheral blood CD34+ cell counts are monitored daily starting on day 4 of G-CSF administration.
-
Burixafor Administration: When the peripheral CD34+ cell count reaches a predetermined threshold, or on a fixed day (e.g., day 5), Burixafor is administered. A typical dose might be 3.14 mg/kg via intravenous infusion.[4]
-
Leukapheresis: Leukapheresis to collect the mobilized HSCs is initiated approximately 45 minutes to 4 hours post-Burixafor administration, timed to coincide with the peak of circulating CD34+ cells.[4]
-
Collection Goal: Apheresis is typically continued for 1-2 sessions until a target number of CD34+ cells is collected (e.g., ≥2 x 10^6 CD34+ cells/kg of patient body weight).[4][11]
-
Post-Collection Analysis: The collected apheresis product is analyzed for CD34+ cell count and viability.
-
Engraftment Monitoring: Following high-dose chemotherapy and infusion of the collected stem cells, patients are monitored for neutrophil and platelet engraftment.
Caption: Logical relationship for synergistic HSC mobilization with Burixafor and G-CSF.
Conclusion
The combination of this compound and G-CSF represents a promising strategy to enhance the efficiency of hematopoietic stem cell mobilization. The synergistic mechanism of action allows for rapid and robust collection of CD34+ cells, potentially benefiting a broader range of patients, including those who are difficult to mobilize with G-CSF alone. The provided protocols offer a framework for preclinical and clinical investigation of this combination therapy. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting CXCR4? [synapse.patsnap.com]
- 4. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
- 5. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. G-CSF induces stem cell mobilization by decreasing bone marrow SDF-1 and up-regulating CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematopoietic stem cell mobilization: a clinical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propranolol and Burixafor Hydrobromide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Propranolol (B1214883), a non-selective beta-adrenergic receptor (β-AR) blocker, and Burixafor hydrobromide (GPC-100/TG-0054), a selective CXCR4 antagonist, represents a novel and promising strategy in hematopoietic stem and progenitor cell (HSPC) mobilization. This combination therapy is being investigated for its potential to enhance the efficiency of autologous stem cell transplantation (ASCT), particularly in patients with multiple myeloma. Preclinical and emerging clinical data suggest a synergistic effect, leading to improved mobilization of HSPCs and other immune cells. These application notes provide an overview of the mechanism of action, key experimental findings, and detailed protocols for studying this drug combination.
Mechanism of Action
This compound is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It competitively binds to CXCR4, blocking the interaction with its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12). This disruption of the CXCL12/CXCR4 axis, which is crucial for retaining HSPCs in the bone marrow niche, leads to their mobilization into the peripheral blood.[1][2]
Propranolol, a β-AR blocker, has been shown to modulate the bone marrow microenvironment.[3][4] Preclinical studies have revealed that CXCR4 co-localizes with the beta-2 adrenergic receptor (β2AR) on the cell surface.[5] The co-administration of Propranolol with a CXCR4 antagonist like Burixafor appears to synergistically enhance the mobilization of HSPCs.[6][7] This is thought to occur through the disruption of a potential functional synergy between the CXCR4 and β2AR signaling pathways.[5]
Signaling Pathway
Caption: CXCR4/β2AR signaling and drug intervention.
Preclinical and Clinical Findings
Preclinical studies in murine models have demonstrated the enhanced efficacy of the Propranolol and Burixafor combination.[6][7] This combination, with or without Granulocyte-Colony Stimulating Factor (G-CSF), has been shown to significantly increase the mobilization of white blood cells, neutrophils, lymphocytes, and various stem cell populations, including long-term repopulating HSCs.[6] Notably, the combination of Burixafor and Propranolol also leads to a significant increase in the mobilization of CD8+ T cells, Natural Killer (NK) cells, and B cells, which may have implications for adoptive cell therapies.[6]
A Phase II clinical trial (NCT05561751) is currently evaluating the safety and efficacy of Burixafor and Propranolol, with and without G-CSF, for HSPC mobilization in patients with multiple myeloma undergoing ASCT.[3][4][8][9] Preliminary results from this trial are promising, suggesting that the combination regimen can sufficiently mobilize CD34+ stem cells for ASCT, even in patients treated with daratumumab, which can negatively impact mobilization.[4] An important feature of Burixafor is its rapid mobilization kinetics, allowing for same-day administration and leukapheresis, which is a potential advantage over other CXCR4 inhibitors that require overnight pre-treatment.[3][4]
Quantitative Data Summary
| Parameter | Treatment Group | Fold Increase (vs. Control/Baseline) | Reference |
| Circulating HSPCs (LSK cells) | GPC-100 (Burixafor) + Propranolol (7-day pretreatment) | 4-fold | [6] |
| Long-term repopulating HSCs (CD34negLSK and CD150+LSK) | G-CSF + GPC-100 (Burixafor) + Propranolol | 8 to 17-fold | [6] |
| Long-term repopulating HSCs (CD34negLSK and CD150+LSK) | G-CSF | 4 to 7-fold | [6] |
| Long-term repopulating HSCs (CD34negLSK and CD150+LSK) | G-CSF + Plerixafor | 4 to 7-fold | [6] |
| Circulating CD8+ T cells | GPC-100 (Burixafor) | 3-fold | [6] |
| Circulating CD8+ T cells | GPC-100 (Burixafor) + Propranolol | 7-fold | [6] |
| Circulating CD8+ T cells | Plerixafor | 2-fold | [6] |
| White Blood Cells (WBCs) | G-CSF + GPC-100 (Burixafor) + Propranolol | 8.2-fold | [7] |
| White Blood Cells (WBCs) | G-CSF + GPC-100 (Burixafor) | 8.4-fold | [7] |
| White Blood Cells (WBCs) | G-CSF | 4.5-fold | [7] |
| White Blood Cells (WBCs) | G-CSF + AMD3100 (Plerixafor) | 6.6-fold | [7] |
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem and Progenitor Cell Mobilization in a Murine Model
This protocol is based on methodologies described in preclinical studies evaluating HSPC mobilization.[7][10]
Objective: To assess the in vivo efficacy of Propranolol and this compound in mobilizing HSPCs into the peripheral blood of mice.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Propranolol hydrochloride (e.g., Sigma-Aldrich)
-
This compound (GPC-100)
-
Granulocyte-Colony Stimulating Factor (G-CSF), human or murine
-
Sterile PBS (Phosphate Buffered Saline)
-
Insulin syringes (28-30 gauge)
-
EDTA-coated microtainer tubes for blood collection
-
Flow cytometer
-
Fluorescently-labeled antibodies for murine HSPC analysis (e.g., anti-CD45, anti-c-Kit, anti-Sca-1, and lineage markers)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Treatment Groups: Divide mice into relevant treatment groups (e.g., Vehicle control, Propranolol alone, Burixafor alone, Propranolol + Burixafor, G-CSF + Propranolol + Burixafor).
-
Propranolol Pretreatment (if applicable): Administer Propranolol (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection daily for 7 days.
-
G-CSF Administration (if applicable): Administer G-CSF (e.g., 100 µg/kg) via subcutaneous (s.c.) injection daily for 4-5 days.
-
Burixafor Administration: On the final day of treatment, administer Burixafor (e.g., 5-10 mg/kg) via s.c. or i.p. injection.
-
Blood Collection: At a specified time point post-Burixafor administration (e.g., 1-2 hours), collect peripheral blood via retro-orbital or cardiac puncture into EDTA-coated tubes.
-
Cell Staining and Analysis:
-
Perform red blood cell lysis.
-
Stain the remaining cells with a cocktail of fluorescently-labeled antibodies to identify HSPCs (Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).
-
Analyze the samples using a flow cytometer to quantify the percentage and absolute number of LSK cells and other relevant cell populations in the peripheral blood.
-
Caption: Murine HSPC mobilization workflow.
Protocol 2: Flow Cytometric Enumeration of Human CD34+ Cells
This protocol is a generalized procedure based on the ISHAGE (International Society of Hematotherapy and Graft Engineering) guidelines for quantifying CD34+ cells from peripheral blood or leukapheresis products.[1][2][11][12]
Objective: To accurately enumerate the absolute count of viable CD34+ HSPCs.
Materials:
-
Peripheral blood or leukapheresis sample collected in an appropriate anticoagulant.
-
Flow cytometer with at least 4-color capability.
-
Fluorescently-labeled monoclonal antibodies:
-
CD45-FITC (or other fluorochrome)
-
CD34-PE (or other fluorochrome)
-
-
Viability dye (e.g., 7-AAD)
-
Counting beads of a known concentration (for single-platform counting).
-
RBC lysis buffer.
-
Sheath fluid.
Procedure:
-
Sample Preparation: If the white blood cell (WBC) count is high, dilute the sample with buffer (e.g., PBS with 2% FBS) to achieve a target concentration.
-
Antibody Staining:
-
Aliquot 100 µL of the blood product into a flow cytometry tube.
-
Add the pre-titrated amounts of anti-CD45 and anti-CD34 antibodies.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
-
-
RBC Lysis: Add 2 mL of RBC lysis buffer and incubate for 10 minutes at room temperature in the dark. Do not wash (lyse-no-wash technique).
-
Viability Staining and Counting Beads:
-
Add the viability dye (e.g., 7-AAD) and incubate for 5-10 minutes.
-
Add a precise volume of counting beads to the tube immediately before acquisition.
-
-
Flow Cytometry Acquisition:
-
Acquire the sample on the flow cytometer. Ensure that a sufficient number of events are collected for statistically significant analysis (e.g., at least 75,000 to 100,000 events in the CD45 gate).
-
-
Gating Strategy (Sequential):
-
Gate 1: Identify leukocytes based on CD45 expression vs. side scatter (SSC).
-
Gate 2: From the leukocyte gate, create a second plot of forward scatter (FSC) vs. SSC to identify the lymphocyte/blast region.
-
Gate 3: From this region, plot CD34 vs. SSC to identify CD34-positive events.
-
Gate 4: Finally, confirm that the CD34+ events have dim CD45 expression.
-
Exclude non-viable (7-AAD positive) cells from the final analysis.
-
-
Calculation (Single-Platform):
-
Absolute CD34+ count (cells/µL) = [(Number of CD34+ events) / (Number of bead events)] x (Bead concentration)
-
Protocol 3: Proximity Ligation Assay (PLA) for CXCR4 and β2AR Co-localization
This protocol provides a general framework for investigating the proximity of CXCR4 and β2AR on a cell surface, as suggested by preclinical findings.[5][13]
Objective: To visualize and quantify the co-localization of CXCR4 and β2AR in situ.
Materials:
-
Cells endogenously or exogenously expressing CXCR4 and β2AR.
-
Primary antibodies: Rabbit anti-CXCR4 and Mouse anti-β2AR (or other species).
-
PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS).
-
Ligation and amplification reagents (part of commercial PLA kits, e.g., Duolink®).
-
Fluorescence microscope.
-
Image analysis software.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS (if epitopes are intracellular).
-
Block with a suitable blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of the primary antibodies (anti-CXCR4 and anti-β2AR) overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells and incubate with the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) for 1-2 hours at 37°C.
-
-
Ligation:
-
Wash and add the ligation solution. This will create a circular DNA template if the probes are in close proximity (<40 nm). Incubate for 30-60 minutes at 37°C.
-
-
Amplification:
-
Wash and add the amplification solution containing a polymerase. This will generate a rolling circle amplification product. Incubate for 90-120 minutes at 37°C.
-
-
Detection:
-
The amplified DNA is detected with fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Each fluorescent spot represents an interaction. Quantify the number of spots per cell using image analysis software.
-
Caption: Proximity Ligation Assay workflow.
Protocol 4: Phase II Clinical Trial Protocol Outline (NCT05561751)
This is a summary of the clinical trial design for the combination of Burixafor and Propranolol.[3][4][9]
Title: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with and without G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant.
Study Design: Open-label, randomized, multi-center Phase 2 trial.
Primary Objective: To determine the proportion of patients who achieve a collection of ≥2 x 10^6 CD34+ cells/kg in up to two leukapheresis sessions.
Patient Population: Patients with multiple myeloma eligible for ASCT.
Treatment Arms (1:1 randomization):
-
Arm A: Burixafor in combination with Propranolol.
-
Arm B: Burixafor in combination with Propranolol and G-CSF.
Dosing Regimen (for Arm B):
-
Propranolol: 30 mg orally, twice daily, from Day 1 to Day 8.[3][4]
-
G-CSF: 10 µg/kg/day via subcutaneous injection, from Day 3 to Day 7.[3][4]
-
Burixafor (GPC-100): 3.14 mg/kg via intravenous (IV) infusion on Day 7 and Day 8.[3][4]
-
Leukapheresis: Performed approximately 45 minutes after the completion of the Burixafor infusion on Day 7 and Day 8.[3][4]
Key Assessments:
-
Safety and tolerability of the combination regimens.
-
CD34+ cell counts in peripheral blood pre- and post-mobilization.
-
Yield of CD34+ cells from leukapheresis.
-
Time to neutrophil and platelet engraftment post-transplant.
Conclusion
The combination of Propranolol and this compound is a promising strategy for enhancing hematopoietic stem and progenitor cell mobilization. The preclinical data strongly support a synergistic interaction, and early clinical results are encouraging. The provided protocols offer a framework for researchers to further investigate the mechanisms and clinical utility of this novel combination therapy. Future research may expand its application to other hematological malignancies, as well as in the context of gene and cell therapies where efficient stem cell collection is critical.[8]
References
- 1. usp.org [usp.org]
- 2. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. â©127⪠Flow Cytometric Enumeration of CD34+ Cells [doi.usp.org]
- 7. Hematopoietic Stem and Progenitor Cell Mobilization in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Trial in Progress: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with and without G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant | Semantic Scholar [semanticscholar.org]
- 10. Daily propranolol prevents prolonged mobilization of hematopoietic progenitor cells in a rat model of lung contusion, hemorrhagic shock, and chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. leukemia-net.org [leukemia-net.org]
- 12. beckman.com [beckman.com]
- 13. Frontiers | Proximity ligation assay to study TSH receptor homodimerization and crosstalk with IGF-1 receptors in human thyroid cells [frontiersin.org]
Application Notes and Protocols for Chemosensitization with Burixafor Hydrobromide in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant challenge in AML therapy is chemoresistance, often mediated by the protective bone marrow microenvironment. The interaction between the chemokine receptor CXCR4, expressed on AML cells, and its ligand CXCL12 (also known as SDF-1α), secreted by bone marrow stromal cells, plays a crucial role in this resistance. This axis promotes AML cell survival, proliferation, and retention within the protective niche, shielding them from cytotoxic chemotherapy.
Burixafor hydrobromide (GPC-100) is a potent and selective small molecule antagonist of the CXCR4 receptor. By blocking the CXCR4/CXCL12 interaction, Burixafor mobilizes AML cells from the bone marrow into the peripheral blood, thereby disrupting pro-survival signaling and increasing their sensitivity to chemotherapeutic agents. These application notes provide an overview of the mechanism, preclinical data, and detailed protocols for utilizing this compound as a chemosensitizing agent in AML cell studies.
Mechanism of Action
This compound competitively binds to the CXCR4 receptor on AML cells, preventing its interaction with CXCL12. This disruption of the CXCR4/CXCL12 signaling cascade leads to the abrogation of downstream pro-survival pathways, including the PI3K/AKT and MAPK/ERK pathways.[1] Consequently, AML cells are mobilized from the protective stromal niche, rendering them more susceptible to the cytotoxic effects of conventional chemotherapy. Preclinical studies suggest that the combination of Burixafor with standard chemotherapeutic agents can lead to a significant increase in treatment efficacy.[2] A planned chemosensitization trial in AML will leverage Burixafor's ability to mobilize malignant cells from the protective bone marrow niches into the peripheral blood, where they may be more effectively targeted by chemotherapy.[3][4]
Data Presentation
Preclinical studies have demonstrated the potential of Burixafor (GPC-100) in sensitizing AML cells to standard chemotherapy. The following table summarizes key findings from a study presented at the 66th ASH Annual Meeting.
| Cell Model | Treatment Combination | Fold Reduction in IC50 of Cytarabine (araC) | Reference |
| AML cells on HS-5 human stromal cell line | Burixafor (GPC-100) + Propranolol + Cytarabine | ≥4 to >10 fold | [2] |
| AML cells on autologous patient mesenchymal stromal cells | Burixafor (GPC-100) + Propranolol + Cytarabine | ≥4 to >10 fold | [2] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental design for assessing chemosensitization, the following diagrams are provided.
References
- 1. 66th ASH Annual Meeting: Author Index D [ash.confex.com]
- 2. Paper: Combined CXCR-4 Inhibition with Novel Agent GPC-100 (burixafor) and Beta 2 Adrenergic Receptor Blockade Enhances Cytarabine Response for Acute Myeloid Leukemia Blasts on Stroma [ash.confex.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. New Burixafor Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting - BioSpace [biospace.com]
Application Notes and Protocols for Studying the Tumor Microenvironment with Burixafor Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor hydrobromide (formerly TG-0054) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). It effectively blocks the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12). The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, playing a pivotal role in tumor growth, invasion, angiogenesis, metastasis, and the regulation of the tumor microenvironment (TME). By disrupting this axis, this compound offers a valuable tool for researchers to investigate and modulate the complex interplay between cancer cells and their surrounding environment. These application notes provide detailed protocols and data presentation formats for utilizing this compound in TME research.
Mechanism of Action
This compound competitively binds to the CXCR4 receptor, preventing its activation by CXCL12. This inhibition disrupts downstream signaling cascades that are crucial for cell migration, survival, and proliferation. In the context of the TME, this blockade can lead to several key effects:
-
Inhibition of Tumor Cell Migration and Metastasis: By blocking the chemotactic cues provided by CXCL12, Burixafor can inhibit the directional migration of CXCR4-expressing tumor cells, a key step in metastasis.
-
Modulation of Immune Cell Trafficking: The CXCL12/CXCR4 axis is crucial for the trafficking of various immune cells. Burixafor can alter the composition of the immune infiltrate within the TME, potentially increasing the infiltration of anti-tumor effector cells while reducing the presence of immunosuppressive cell populations.
-
Sensitization to Chemotherapy: By mobilizing cancer cells from the protective niche of the bone marrow and other stromal environments, Burixafor can increase their sensitivity to cytotoxic agents.
Signaling Pathway
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that promote tumor progression. This compound blocks these signaling cascades.
Caption: The CXCL12/CXCR4 signaling pathway and its inhibition by this compound.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments using a CXCR4 antagonist to study the TME. While specific data for this compound is emerging, data from other CXCR4 antagonists like Mavorixafor can serve as a guide for expected outcomes and data presentation.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Burixafor IC₅₀ (nM) | Plerixafor IC₅₀ (nM) |
| Ca²⁺ Mobilization | CCRF-CEM | CXCR4 Antagonism | 10 | 500 |
| Chemotaxis | Jurkat | CXCR4-mediated | 6 | 41 |
| Radioligand Binding | CHO-K1 (hCXCR4) | [¹²⁵I]-SDF-1α displacement | 59 | 146 |
| GTPγS Binding | CHO-K1 (hCXCR4) | CXCR4 Antagonism | 43 | 302 |
Data adapted from preclinical studies of Burixafor (TG-0054).
Table 2: Effect of CXCR4 Antagonist on Immune Cell Infiltration in the Tumor Microenvironment (Example Data)
| Treatment Group | CD8⁺ T cells (cells/mm²) | Foxp3⁺ Tregs (cells/mm²) | CD68⁺ Macrophages (cells/mm²) | Granzyme B Expression (Intensity Score) |
| Vehicle Control | 150 ± 25 | 50 ± 10 | 200 ± 30 | 1.2 ± 0.3 |
| Burixafor (10 mg/kg) | 350 ± 40 | 30 ± 8 | 180 ± 25 | 2.8 ± 0.5 |
| Anti-PD-1 mAb | 300 ± 35 | 45 ± 9 | 190 ± 28 | 2.5 ± 0.4 |
| Burixafor + Anti-PD-1 | 550 ± 50 | 20 ± 5 | 150 ± 20 | 3.5 ± 0.6 |
This is example data based on expected outcomes and published data for other CXCR4 antagonists. Actual results may vary.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the TME.
Protocol 1: In Vitro Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of cancer cells towards an SDF-1α gradient.
Experimental Workflow:
Caption: Workflow for an in vitro chemotaxis assay.
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231, Jurkat)
-
Cell culture medium (e.g., RPMI 1640 or DMEM) with 0.5% BSA
-
Recombinant human SDF-1α (CXCL12)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest and resuspend cells in serum-free medium containing 0.5% BSA to a concentration of 1 x 10⁶ cells/mL.
-
Pre-treatment: Aliquot cell suspension and treat with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of medium with 0.5% BSA containing 100 ng/mL SDF-1α to the lower chamber of a 24-well plate. Place a Transwell insert into each well.
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours (optimize incubation time for the specific cell line).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining: Fix the migrated cells on the bottom of the insert membrane with methanol (B129727) for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the CXCR4 signaling pathway.
Materials:
-
CXCR4-expressing cancer cell line
-
Serum-free cell culture medium
-
Recombinant human SDF-1α (CXCL12)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL SDF-1α for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Immunofluorescence Staining of Tumor Tissue
This protocol describes how to visualize and quantify immune cell infiltration in tumor tissue sections from animal models treated with this compound.
Experimental Workflow:
Caption: Workflow for immunofluorescence staining of tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-CD8, anti-Foxp3, anti-CD68)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20-30 minutes.
-
Allow to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with blocking solution for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with primary antibodies diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash slides in PBS.
-
Incubate with DAPI for 5 minutes to stain nuclei.
-
-
Mounting:
-
Wash slides in PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of positive cells per unit area using image analysis software.
-
Troubleshooting and Interpretation
-
High Background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
No Migration in Chemotaxis Assay: Confirm CXCR4 expression on your cell line. Ensure the SDF-1α is active and used at an optimal concentration.
-
Weak Signal in Immunofluorescence: Optimize antigen retrieval conditions and antibody concentrations. Use a high-quality anti-fade mounting medium.
-
Interpretation of TME Changes: An increase in the CD8⁺ T cell to Treg ratio is generally indicative of a shift towards an anti-tumor immune response. A decrease in immunosuppressive cells like MDSCs and M2 macrophages would also support a positive immunomodulatory effect of this compound.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound as a tool to dissect and manipulate the tumor microenvironment. As with any experimental system, optimization of specific conditions for your cell lines and models is recommended.
Application Notes and Protocols: In Vivo Imaging of Burixafor Hydrobromide Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor hydrobromide (GPC-100/TG-0054) is a selective and potent antagonist of the C-X-C chemokine receptor 4 (CXCR4). The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), is a critical signaling axis in numerous physiological and pathological processes. This axis plays a key role in the retention of hematopoietic stem cells (HSCs) within the bone marrow niche. By disrupting the CXCL12/CXCR4 interaction, this compound induces the rapid mobilization of HSCs and progenitor cells into the peripheral circulation.[1][2] This mechanism of action makes Burixafor a promising agent for hematopoietic stem cell transplantation in patients with hematological malignancies.[1][2][3]
Furthermore, the CXCL12/CXCR4 axis is implicated in tumor progression, metastasis, and angiogenesis in various cancers.[4][5][6][7] Overexpression of CXCR4 is often associated with a poor prognosis.[4] Therefore, antagonizing this pathway with agents like this compound presents a potential therapeutic strategy for oncology.
These application notes provide an overview of the in vivo effects of this compound, detailed protocols for assessing these effects, and methods for visualizing the underlying biological pathways. While direct in vivo imaging of this compound is not yet a standard practice, its effects on CXCR4-expressing cells can be effectively monitored using established imaging agents. The protocols provided herein describe the use of a radiolabeled CXCR4 antagonist, such as [68Ga]Ga-Pentixafor, to non-invasively assess CXCR4 expression levels in vivo before and after treatment with this compound. This approach allows for the visualization of the drug's target and can be used to correlate receptor expression with the pharmacodynamic effects of Burixafor.
Data Presentation
Table 1: Pharmacokinetics of this compound
| Parameter | Mouse | Healthy Human Subjects |
| Administration Route | Intravenous (IV) | Intravenous (IV) |
| Time to Maximum Concentration (Tmax) | 5 minutes | 0.26 - 0.30 hours |
| Exposure (Cmax and AUC) | - | Approximately dose-proportional |
Data sourced from a study by Crees et al. (2023)[1].
Table 2: Pharmacodynamics of this compound in Healthy Human Subjects
| Dose (mg/kg) | Peak Fold Increase in CD34+ Cells (from baseline) | General Effect on White Blood Cells, CD133+, and CD34+ Cells |
| 0.10 - 3.14 | 3- to 14-fold | Dose-dependent increase |
| ≥ 2.24 | - | Gastrointestinal events reported |
Data sourced from a study by Crees et al. (2023)[1].
Mandatory Visualizations
Caption: CXCL12/CXCR4 signaling and its inhibition.
Caption: Workflow for in vivo imaging of Burixafor effects.
Experimental Protocols
Protocol 1: In Vivo Assessment of Hematopoietic Stem Cell Mobilization
Objective: To quantify the mobilization of hematopoietic stem cells and progenitor cells into the peripheral blood of mice following administration of this compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or PBS)
-
Female BALB/c mice (6-8 weeks old)
-
Flow cytometer
-
Fluorescently conjugated antibodies against mouse CD34 and CD133 (or other relevant HSC markers)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of precipitates. Prepare a vehicle-only solution for the control group.
-
-
Animal Dosing:
-
Divide mice into treatment and control groups (n=5-8 per group).
-
Administer a single intravenous (IV) injection of the this compound solution or vehicle via the tail vein. Doses can range from 0.10 to 3.14 mg/kg based on previous studies.[1]
-
-
Blood Collection:
-
Collect peripheral blood samples from the tail vein or via cardiac puncture at various time points post-injection (e.g., 0.5, 1, 2, 4, 8, and 24 hours). A baseline (pre-dose) sample should also be collected.
-
-
Flow Cytometry Analysis:
-
Transfer a fixed volume of blood (e.g., 50 µL) to a microcentrifuge tube.
-
Add fluorescently conjugated antibodies against HSC markers (e.g., anti-CD34-PE, anti-CD133-APC) and incubate in the dark at 4°C for 30 minutes.
-
Lyse red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and resuspend in a suitable volume for analysis.
-
Acquire data on a flow cytometer and analyze the percentage and absolute count of CD34+ and CD133+ cells.
-
-
Data Analysis:
-
Calculate the fold increase in HSCs in the peripheral blood at each time point compared to baseline for both the treatment and control groups.
-
Determine the time to peak mobilization and the duration of the effect.
-
Protocol 2: Preclinical In Vivo PET Imaging of CXCR4 Receptor Occupancy
Objective: To non-invasively assess the effect of this compound on CXCR4 expression in a tumor xenograft model using PET/CT imaging with a radiolabeled CXCR4 antagonist.
Materials:
-
This compound
-
Sterile vehicle
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
CXCR4-expressing human cancer cell line (e.g., a multiple myeloma or breast cancer cell line)
-
Matrigel (or similar)
-
[68Ga]Ga-Pentixafor (or another validated radiolabeled CXCR4 antagonist)
-
MicroPET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter (for biodistribution studies)
Procedure:
-
Tumor Xenograft Model Establishment:
-
Subcutaneously inject a suspension of CXCR4-expressing cancer cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Baseline PET/CT Imaging:
-
Anesthetize a tumor-bearing mouse.
-
Administer a known activity of [68Ga]Ga-Pentixafor (e.g., 5-10 MBq) via tail vein injection.
-
At a predetermined time point post-injection (e.g., 1 hour), acquire a PET/CT scan. The CT scan provides anatomical reference.
-
-
Treatment with this compound:
-
Following baseline imaging, administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., daily intraperitoneal injections).
-
-
Follow-up PET/CT Imaging:
-
At the end of the treatment period, repeat the PET/CT imaging with [68Ga]Ga-Pentixafor as described in step 2.
-
-
Image Analysis:
-
Reconstruct and co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other relevant organs (e.g., liver, muscle).
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare the tumor uptake of the radiotracer at baseline and after treatment with this compound. A decrease in uptake in the treatment group would suggest receptor occupancy or downregulation by Burixafor.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the mice.
-
Dissect the tumors and major organs.
-
Weigh the tissues and measure the radioactivity in each using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
-
Blocking Study (for Specificity):
-
In a separate cohort of tumor-bearing mice, co-inject a blocking dose of a non-radiolabeled CXCR4 antagonist with the radiotracer. A significant reduction in tumor uptake in this group confirms the specificity of the radiotracer for CXCR4.
-
Conclusion
This compound is a promising CXCR4 antagonist with demonstrated efficacy in mobilizing hematopoietic stem cells. The protocols outlined in these application notes provide a framework for researchers to study the in vivo effects of this compound, both in terms of its pharmacodynamic effects on HSC mobilization and its interaction with the CXCR4 receptor in a tumor context. While direct imaging of Burixafor is not yet established, the use of validated radiolabeled CXCR4 antagonists in conjunction with Burixafor treatment offers a powerful, non-invasive method to assess target engagement and downstream effects in preclinical models. This approach can provide valuable insights for the clinical development of this compound in both hematology and oncology.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmiweb.com [pharmiweb.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimal Concentration of Burixafor Hydrobromide for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of Burixafor hydrobromide for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TG-0054 hydrobromide) is a selective, orally active antagonist of the CXCR4 receptor. It functions by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This disruption of the SDF-1/CXCR4 signaling pathway interferes with downstream cellular processes.[1]
Q2: How does this compound affect cell signaling?
By inhibiting the CXCR4 receptor, this compound has been shown to interfere with downstream signaling cascades. For instance, in human glioblastoma cell lines, a concentration of 1 µM of this compound for 2 hours was found to inhibit the phosphorylation of Proline-rich tyrosine kinase 2 (Pyk2) and Focal Adhesion Kinase (FAK), which are involved in cell migration and invasion.[1]
Q3: What are the potential applications of this compound in research?
This compound is utilized in studies related to cancer, intraocular neovascular diseases, and myocardial infarction. Its ability to mobilize stem cells, modulate immune responses, and exert anti-inflammatory effects makes it a compound of interest in these fields.[1]
Q4: Are there any known in vivo dosages for this compound?
In a study involving healthy human subjects, intravenous doses of this compound ranged from 0.10 to 4.40 mg/kg.[2] It is important to note that in vivo dosages do not directly translate to optimal concentrations for in vitro cell viability experiments.
Data Presentation: Determining Optimal Concentration
Currently, publicly available literature does not provide a comprehensive set of IC50 values for this compound across a wide range of cell lines for cell viability. The optimal concentration is highly dependent on the specific cell line and the duration of exposure. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Table 1: Example Data on this compound Concentration and Cellular Effects
| Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
| Human Glioblastoma (CL1, CL2, CL3) | 1 µM | 2 hours | Inhibition of Pyk2 and FAK phosphorylation | [1] |
Experimental Protocols
Determining Optimal Concentration using an MTT Assay
This protocol provides a general framework for a dose-response experiment to determine the optimal concentration of this compound for cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired concentrations. A starting range of 0.01 µM to 100 µM is recommended for initial experiments.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Guides
Issue 1: Low or no signal in the cell viability assay.
-
Possible Cause: Insufficient number of viable cells.
-
Solution: Ensure you are seeding the optimal number of cells for your cell line and assay duration. Optimize cell seeding density before the experiment.
-
-
Possible Cause: this compound concentration is too high, leading to complete cell death.
-
Solution: Test a wider and lower range of concentrations in your dose-response experiment.
-
-
Possible Cause: Inactive MTT reagent.
-
Solution: Use a fresh, properly stored MTT solution.
-
Issue 2: High background signal in the assay.
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly check cell cultures for contamination. Use aseptic techniques throughout the experiment.
-
-
Possible Cause: Interference of this compound with the assay reagents.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the MTT reagent.
-
Issue 3: Inconsistent results between replicates.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for better consistency.
-
-
Possible Cause: Pipetting errors during compound dilution or reagent addition.
-
Solution: Calibrate pipettes regularly and ensure accurate and consistent pipetting techniques.
-
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
-
Mandatory Visualizations
Caption: SDF-1/CXCR4 signaling pathway and the inhibitory action of Burixafor.
Caption: Experimental workflow for determining the optimal concentration.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
Technical Support Center: Burixafor Hydrobromide In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Burixafor hydrobromide in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GPC-100 or TG-0054) is a selective and potent antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It functions by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This disruption of the CXCL12/CXCR4 signaling axis leads to the mobilization of hematopoietic stem cells (HSCs) and progenitor cells from the bone marrow into the peripheral circulation.[1][3]
Q2: What is the primary in vivo application of this compound in preclinical research?
The primary application of this compound in preclinical in vivo research is to induce the mobilization of hematopoietic stem and progenitor cells. This is a critical process for studying stem cell biology, and for developing new strategies for hematopoietic stem cell transplantation. Additionally, this compound is investigated for its potential in chemosensitization of cancer cells and in models of ischemic tissue repair.
Q3: What are the expected pharmacokinetic and pharmacodynamic effects of this compound in mice?
In mice, a single intravenous dose of Burixafor is rapidly absorbed, reaching maximum concentration in approximately 5 minutes.[3] This leads to an increase in peripheral white blood cell counts within 30 minutes.[3] The primary pharmacodynamic effect is a dose-dependent increase in circulating hematopoietic stem and progenitor cells.
Q4: Can this compound be used in combination with other agents?
Yes, this compound has been shown to have synergistic effects when combined with Granulocyte-Colony Stimulating Factor (G-CSF) for hematopoietic stem cell mobilization. This combination can lead to a more robust mobilization response than either agent alone. Clinical trials have also explored its use with propranolol (B1214883) and G-CSF.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no hematopoietic stem cell mobilization | Improper drug formulation or administration: this compound may not be fully solubilized or may have been administered incorrectly (e.g., subcutaneous instead of intravenous injection). | Ensure the compound is fully dissolved in a suitable vehicle. For intravenous injections in mice, sterile saline or phosphate-buffered saline (PBS) are commonly used vehicles for water-soluble compounds. Confirm successful intravenous injection by observing a blanching of the tail vein and lack of resistance during administration. |
| Suboptimal dosing: The dose of this compound may be too low to induce a significant mobilization response. | Refer to dose-response studies in the literature. For mice, intravenous doses have been investigated and show a dose-dependent effect on cell mobilization. Consider performing a dose-finding study in your specific mouse strain. | |
| Incorrect timing of blood collection: Blood samples may have been collected too early or too late to capture the peak of stem cell mobilization. | In mice, peak mobilization of white blood cells occurs within 30 minutes of intravenous administration.[3] It is recommended to perform a time-course experiment to determine the optimal time point for harvesting peripheral blood for stem cell analysis in your experimental setup. | |
| Issues with flow cytometry analysis: Problems with antibody staining, gating strategy, or instrument setup can lead to inaccurate quantification of hematopoietic stem cells. | Use a well-validated antibody panel for identifying murine hematopoietic stem and progenitor cells (e.g., Lineage-, Sca-1+, c-Kit+ for LSK cells). Ensure proper compensation and include appropriate controls (e.g., fluorescence minus one controls) in your flow cytometry experiments. | |
| High variability in results between animals | Inconsistent intravenous injections: Difficulty in consistently administering the full dose intravenously can lead to high variability. | Proper training in intravenous tail vein injection techniques is crucial. Using a restraining device and warming the tail to dilate the veins can improve success rates. If variability persists, consider alternative routes of administration if appropriate for your research question, though intravenous is the most reported for rapid mobilization. |
| Biological variability: Different mouse strains, ages, or sexes can exhibit varied responses to CXCR4 antagonists. | Standardize the mouse strain, age, and sex used in your experiments. Be aware that the baseline number of hematopoietic stem cells can vary between individual animals. | |
| Adverse effects or mortality in animals | High dose or rapid injection: High concentrations or rapid intravenous injection of small molecules can sometimes lead to adverse events. | Administer the injection slowly and observe the animal for any signs of distress. If adverse events are observed, consider reducing the dose or the injection speed. In human studies, gastrointestinal events were reported at higher doses.[3] |
| Formulation issues: The vehicle or formulation itself may be causing toxicity. | Ensure the vehicle is sterile and physiologically compatible. If using a solubilizing agent, confirm its safety at the concentration used. |
Data Presentation
Table 1: Preclinical Pharmacodynamics of this compound in Mice
| Parameter | Dose | Route of Administration | Observation | Reference |
| Time to Maximum Concentration (Tmax) | Not specified | Intravenous | 5 minutes | [3] |
| White Blood Cell Count | Not specified | Intravenous | Increased within 30 minutes | [3] |
| Hematopoietic Stem Cell Mobilization (CD34+ cells) | 0.10 to 3.14 mg/kg | Intravenous | 3- to 14-fold increase from baseline | [3] |
Table 2: Reported Adverse Events in Human Clinical Trials (for translational reference)
| Dose | Adverse Event | Reference |
| ≥ 2.24 mg/kg | Gastrointestinal events | [3] |
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization in Mice
1. Materials:
- This compound
- Sterile, pyrogen-free saline or PBS
- 8-12 week old C57BL/6 mice (or other appropriate strain)
- Mouse restrainer
- Insulin syringes with 28-30 gauge needles
- Heat lamp or warming pad
- Anticoagulant (e.g., EDTA) coated micro-collection tubes
2. Preparation of this compound Solution:
- Note: The specific, validated vehicle for preclinical intravenous injection of this compound is not explicitly detailed in the provided search results. A common practice for water-soluble hydrobromide salts is to use sterile saline or PBS. It is highly recommended to perform a small pilot study to confirm solubility and tolerability of your formulation.
- Aseptically prepare a stock solution of this compound in sterile saline or PBS.
- Vortex or sonicate briefly to ensure complete dissolution.
- Dilute the stock solution to the desired final concentration for injection. The injection volume should typically be around 100-200 µL for a 20-25g mouse.
3. Animal Procedure:
- Acclimatize mice to the experimental conditions.
- Place the mouse in a restrainer.
- Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
- Disinfect the tail with an alcohol wipe.
- Perform an intravenous injection of the this compound solution into one of the lateral tail veins. Administer the solution slowly over 15-30 seconds.
- At the predetermined time point (e.g., 30 minutes post-injection), collect peripheral blood via retro-orbital bleeding or cardiac puncture into anticoagulant-coated tubes.
Protocol 2: Flow Cytometry Analysis of Mobilized Hematopoietic Stem Cells
1. Materials:
- Peripheral blood sample
- Red Blood Cell Lysis Buffer
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against murine hematopoietic stem and progenitor cell markers (e.g., Lineage cocktail - Biotin, Streptavidin-APC-Cy7, Sca-1-PE-Cy7, c-Kit-APC, CD34-FITC, CD135-PE).
- Flow cytometer
2. Staining Procedure:
- Lyse red blood cells from the peripheral blood sample according to the manufacturer's protocol.
- Wash the remaining cells with FACS buffer.
- Resuspend the cell pellet in FACS buffer and perform a cell count.
- Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer for flow cytometry analysis.
3. Flow Cytometry Analysis:
- Acquire the samples on a calibrated flow cytometer.
- Gate on the hematopoietic stem and progenitor cell population (e.g., Lineage-, Sca-1+, c-Kit+ for LSK cells).
- Quantify the percentage and absolute number of mobilized stem cells.
Mandatory Visualizations
Caption: CXCR4 Signaling Pathway and Burixafor Inhibition.
Caption: In Vivo Hematopoietic Stem Cell Mobilization Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CXCR4 Antagonist TG-0054 Mobilizes Mesenchymal Stem Cells, Attenuates Inflammation, and Preserves Cardiac Systolic Function in a Porcine Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Burixafor hydrobromide in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Burixafor hydrobromide. The information focuses on understanding and investigating potential off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific molecular off-target binding of this compound. It is consistently described in scientific literature and clinical trials as a potent and selective antagonist of the CXCR4 receptor.[1][2][3] The primary mechanism of action of Burixafor is the disruption of the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1)/CXCL12.[1][4] While clinical trials have reported adverse events such as gastrointestinal issues, flushing, chest tightness, and nausea, these have not been explicitly linked to specific off-target molecular interactions.[4][5]
Q2: My experimental results with this compound are not what I expected based on CXCR4 inhibition alone. Could off-target effects be the cause?
While specific off-target interactions are not well-documented, unexpected results could stem from several factors:
-
Cell-type specific effects of CXCR4 inhibition: The downstream consequences of blocking the CXCR4/SDF-1 axis can be highly dependent on the cellular context. A thorough understanding of CXCR4 signaling in your specific experimental system is crucial.
-
Potency of on-target effects: Burixafor is a potent CXCR4 antagonist.[2] High concentrations could lead to profound biological effects that may be misinterpreted as off-target activity.
-
Unknown off-target interactions: As with any small molecule inhibitor, off-target binding is a possibility that cannot be entirely ruled out without specific profiling.
Q3: How can I experimentally determine if this compound has off-target effects in my model system?
To investigate potential off-target effects, a systematic approach is recommended. This can include:
-
Dose-response studies: Correlate the concentration of Burixafor required to elicit your observed phenotype with its known IC50 for CXCR4 inhibition. A significant discrepancy may suggest the involvement of other targets.
-
Rescue experiments: If possible, overexpress SDF-1 in your system to see if it can reverse the effects of Burixafor. A lack of rescue might indicate off-target activity.
-
Use of a structurally unrelated CXCR4 antagonist: Compare the phenotype induced by Burixafor with that of another CXCR4 inhibitor with a different chemical scaffold. A similar phenotype strengthens the case for an on-target effect, while a different phenotype may suggest off-target activity of one or both compounds.
-
Broad-spectrum kinase or receptor profiling: Commercially available screening services can test Burixafor against a large panel of kinases or receptors to identify potential off-target binding partners.
Troubleshooting Guides
This section provides guidance on addressing specific unexpected experimental outcomes.
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause: While not a commonly reported side effect, high concentrations of any compound can lead to cytotoxicity. Alternatively, some cell types may be exquisitely dependent on CXCR4 signaling for survival.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Perform a dose-response curve and determine the EC50 for the cytotoxic effect.
-
Compare this to the known potency of Burixafor for CXCR4 inhibition in your cell line (if known) or from the literature.
-
-
Control Experiments:
-
Include a positive control for apoptosis/necrosis.
-
Use a structurally unrelated CXCR4 antagonist to see if it phenocopies the effect.
-
-
Investigate Mechanism:
-
Perform assays for apoptosis (e.g., caspase-3/7 activation, Annexin V staining) or necrosis (e.g., LDH release, propidium (B1200493) iodide staining).
-
Issue 2: Unexplained Changes in Gene or Protein Expression
Possible Cause: The observed changes may be a downstream consequence of CXCR4 inhibition in your specific cellular context or could be due to off-target effects on other signaling pathways.
Troubleshooting Steps:
-
Pathway Analysis:
-
Analyze the affected genes/proteins to see if they are known to be regulated by the CXCR4/SDF-1 axis.
-
-
Pharmacological Controls:
-
Use another CXCR4 antagonist to confirm if the effect is specific to CXCR4 inhibition.
-
Pre-treat cells with SDF-1 to see if it can prevent the changes in expression induced by Burixafor.
-
-
Off-Target Screening:
-
If the effect is persistent and not explained by CXCR4 inhibition, consider a broad-spectrum kinase or receptor screen to identify potential off-target interactions.
-
Data Presentation
As specific off-target binding affinities for this compound are not publicly available, a comparative table cannot be provided. However, the following table summarizes its known on-target activity.
| Target | Ligand | Action of Burixafor | Reported In Vitro Effect (Glioblastoma cells) |
| CXCR4 | SDF-1 (CXCL12) | Antagonist | Inhibition of microenvironment-induced phosphorylation of Pyk2 and FAK[1] |
Experimental Protocols
While specific protocols for off-target screening of Burixafor are not published, a general workflow for such an investigation is provided below.
General Workflow for Investigating Potential Off-Target Effects
Caption: A logical workflow for investigating unexpected experimental results with Burixafor.
Signaling Pathway
CXCR4/SDF-1 Signaling Pathway and Point of Inhibition by Burixafor
Caption: The inhibitory action of Burixafor on the CXCR4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
Technical Support Center: Burixafor Hydrobromide Powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Burixafor hydrobromide powder.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder upon receipt?
For optimal stability, store the solid powder in a dry, dark environment. Recommended storage temperatures are detailed in the table below. The product is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during standard shipping and customs processing.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound require colder temperatures to maintain stability. For long-term storage of up to six months, store the solution at -80°C.[3] For shorter-term storage of up to one month, -20°C is suitable.[3] It is recommended to store solutions under a nitrogen atmosphere.[3]
Q3: My this compound powder appears as a light yellow to yellow solid. Is this normal?
Yes, the expected appearance of this compound is a light yellow to yellow solid powder.[3] If you observe significant color deviation or other visual impurities, please contact technical support.
Q4: In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO), water, and ethanol.[1] When dissolving in water, a concentration of 50 mg/mL can be achieved, though it may require sonication to fully dissolve.[3]
Q5: What is the recommended procedure for preparing an aqueous stock solution?
To prepare an aqueous stock solution, it is recommended to dilute the powder to your desired concentration. If the intended use is for cell culture or in vivo studies, the solution should be sterile-filtered through a 0.22 µm filter before use.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder has clumped together. | Exposure to moisture. | Transfer the powder to a desiccator to remove excess moisture. Ensure the vial is tightly sealed for future storage. If clumping persists, it may not affect compound integrity, but re-weighing for accurate concentration is advised. |
| Difficulty dissolving the powder in water. | Insufficient agitation or reaching solubility limit. | Use an ultrasonic bath to aid dissolution.[3] Ensure you have not exceeded the solubility limit of 50 mg/mL in water.[3] Warming the solution slightly may also help, but monitor for any signs of degradation. |
| Stock solution appears cloudy or has precipitates after storage. | Improper storage or freeze-thaw cycles. | Visually inspect the solution. If cloudy, try warming it to room temperature and vortexing to redissolve. If precipitates remain, the solution may need to be remade. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials. |
| Observed decreased efficacy in experiments. | Compound degradation. | Review storage conditions and handling procedures. Ensure the compound and its solutions have been stored at the correct temperatures and for the recommended duration.[1][2][3] If degradation is suspected, use a fresh vial of the powder. |
Data Summary
Storage and Stability of this compound
| Form | Condition | Temperature | Duration | Notes | Reference |
| Solid Powder | Short-term | 0 - 4 °C | Days to weeks | Dry and dark conditions. | [1][2] |
| Solid Powder | Long-term | -20 °C | Months to years | Dry and dark conditions. | [1][2] |
| Stock Solution | Short-term | -20 °C | 1 month | Stored under nitrogen. | [3] |
| Stock Solution | Long-term | -80 °C | 6 months | Stored under nitrogen. | [3] |
Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | 50 mg/mL (65.02 mM) | May require sonication. | [3] |
| DMSO | Soluble | - | [1] |
| Ethanol | Soluble | - | [1] |
Experimental Protocols & Workflows
Standard Protocol for Preparing a 10 mM Aqueous Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of powder in a sterile microcentrifuge tube using an analytical balance.
-
Calculation: Calculate the required volume of sterile water to achieve a 10 mM concentration. The molecular weight of this compound is 769.01 g/mol .[3]
-
Dissolution: Add the calculated volume of sterile water to the powder. Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[3]
-
Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting workflow for common this compound issues.
References
Preventing degradation of Burixafor hydrobromide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Burixafor hydrobromide in solution. The information is structured to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in the prepared solution.
-
Potential Cause: Improper storage of stock solutions.
-
Solution: Ensure stock solutions are stored under the recommended conditions. For long-term storage (up to 6 months), aliquots should be kept at -80°C. For short-term storage (up to 1 month), -20°C is recommended.[1] To minimize freeze-thaw cycles, prepare single-use aliquots.
-
Potential Cause: Use of non-recommended solvents.
-
Solution: While specific solvent compatibility data for this compound is limited, it is known to be soluble in water. If using aqueous solutions, it is recommended to filter and sterilize the solution, for example, with a 0.22 μm filter, before use.[1] For other solvents, a small-scale stability study is advised.
-
Potential Cause: Exposure to elevated temperatures.
-
Solution: Avoid exposing the solution to high temperatures. Prepare solutions on ice and store them at recommended temperatures when not in immediate use.
-
Potential Cause: Photodegradation.
-
Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, store stock solutions at -80°C for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to 1 month.[1] It is recommended to store solutions under a nitrogen atmosphere to prevent oxidation.[1]
Q2: How should I prepare aqueous solutions of this compound?
A2: When preparing aqueous stock solutions, it is advisable to use purified water. After dissolution, the solution should be filter-sterilized using a 0.22 μm filter before use or storage.[1]
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not publicly available, it is a general best practice for nitrogen-containing heterocyclic compounds to assume some level of light sensitivity. Therefore, it is recommended to protect solutions from light by using amber-colored vials or by covering the container with foil.
Q4: What is the impact of pH on the stability of this compound in solution?
A4: Specific pH stability data for this compound is not available. As a general precaution, it is advisable to maintain the pH of the solution close to neutral (pH 6-8) unless experimental conditions require otherwise. Extreme pH values should be avoided to minimize the risk of acid or base-catalyzed hydrolysis.
Q5: Can I freeze and thaw my this compound stock solution multiple times?
A5: To avoid potential degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Data on Solution Stability
While specific degradation kinetics for this compound are not publicly available, the following tables provide a hypothetical representation of stability data that could be generated through experimentation.
Table 1: Hypothetical Temperature Stability of this compound (1 mg/mL in PBS, pH 7.4) over 24 hours
| Temperature | Purity (%) |
| 4°C | 99.5 |
| 25°C (Room Temp) | 97.2 |
| 37°C | 92.8 |
Table 2: Hypothetical pH Stability of this compound (1 mg/mL in buffer) at 25°C over 24 hours
| pH | Purity (%) |
| 3.0 | 91.5 |
| 5.0 | 96.8 |
| 7.4 | 98.1 |
| 9.0 | 94.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature.
-
Under sterile conditions, add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Assessment of Solution Stability by HPLC
-
Objective: To determine the stability of this compound under specific conditions (e.g., temperature, pH, light exposure).
-
Methodology:
-
Prepare a solution of this compound at a known concentration in the desired buffer or solvent.
-
Divide the solution into multiple aliquots for each condition to be tested (e.g., different temperatures, pH values, protected from light vs. exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.
-
The stability is assessed by measuring the peak area of the parent this compound peak relative to its initial peak area (time 0) and monitoring the appearance of any new peaks corresponding to degradation products.
-
Experimental Workflow for Stability Assessment
References
Technical Support Center: Optimizing Burixafor Hydrobromide and G-CSF Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Burixafor hydrobromide and Granulocyte-Colony Stimulating Factor (G-CSF) co-administration for hematopoietic stem cell (HSC) mobilization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1][2] This interaction is crucial for retaining HSCs within the bone marrow niche. By disrupting this axis, this compound promotes the release of HSCs into the peripheral circulation.[1][3]
Q2: How does G-CSF contribute to HSC mobilization?
A2: G-CSF stimulates the proliferation and differentiation of hematopoietic cells, particularly neutrophils.[4] It aids in HSC mobilization by down-regulating the expression of SDF-1 in the bone marrow.[5] G-CSF also induces the release of proteases, such as neutrophil elastase, which cleave adhesion molecules that anchor HSCs to the bone marrow stroma.[5]
Q3: What is the rationale for co-administering this compound and G-CSF?
A3: The co-administration of this compound and G-CSF results in a synergistic effect on HSC mobilization. G-CSF primes the bone marrow by increasing the number of HSCs and initiating their egress. This compound then acts rapidly to disrupt the primary retention signal (SDF-1/CXCR4), leading to a more robust and efficient release of HSCs into the peripheral blood compared to either agent alone.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low CD34+ Cell Yield | Suboptimal dosing or timing of Burixafor or G-CSF. | Review and optimize the administration protocol. G-CSF is typically administered for several days prior to a single dose of Burixafor given hours before leukapheresis.[3][7] Ensure accurate dosing based on body weight. |
| Patient is a "poor mobilizer". | For patients who do not respond adequately to G-CSF alone, the addition of a CXCR4 antagonist like Burixafor is a standard salvage strategy.[9][10][11][12] Consider pre-emptive use in patients with known risk factors for poor mobilization. | |
| Prior therapies impacting mobilization. | Certain prior treatments, such as daratumumab, have been associated with lower HSC mobilization.[7][13] The combination of Burixafor and G-CSF has shown promise in these patients.[7][8] | |
| Inaccurate CD34+ cell enumeration. | Verify the flow cytometry protocol, including antibody clones, fluorochromes, and gating strategy. The ISHAGE protocol is the standard for CD34+ cell enumeration.[1][14][15][16][17] Ensure proper sample handling and viability. | |
| High Cell Viability but Low Engraftment | Suboptimal HSC function. | Evaluate the expression of other markers associated with HSC potency. Assess the in vitro colony-forming unit (CFU) capacity of the mobilized cells. |
| Insufficient number of infused cells. | A minimum of 2 x 10^6 CD34+ cells/kg is generally considered necessary for successful engraftment.[10][18] | |
| Unexpected Adverse Events in Preclinical Models | Off-target effects or incorrect dosage. | Review the literature for known side effects of G-CSF (e.g., bone pain, splenomegaly)[19][20][21] and CXCR4 antagonists (e.g., gastrointestinal events).[3][8] Perform dose-escalation studies to determine the maximum tolerated dose in your specific model. |
| Contamination of reagents. | Ensure the sterility of all injectable solutions. Prepare this compound and G-CSF solutions according to the manufacturer's instructions and store them appropriately.[13] |
Quantitative Data Summary
Table 1: Clinical Trial Data for Burixafor and G-CSF Co-administration in Multiple Myeloma Patients
| Parameter | Burixafor + G-CSF (+ Propranolol) | Reference |
| Primary Endpoint Achievement (≥2 x 10⁶ CD34+ cells/kg in 2 sessions) | Achieved in all patients (n=4) | [6][7][8] |
| Achievement of ≥6 x 10⁶ CD34+ cells/kg in 2 sessions | 75% of patients (3 out of 4) | [8] |
| Median Time to Neutrophil Engraftment | 12 days (range 11-15 days) | [6][7] |
| Related Adverse Events (Grade 1) | Flushing, chest tightness, stomach pain, nausea | [8] |
Table 2: Preclinical Data for Burixafor in Healthy Subjects (Single Ascending Dose)
| Burixafor Dose (mg/kg) | Fold Increase in CD34+ Cell Counts (from baseline) | Reference |
| 0.10 - 3.14 | 3- to 14-fold | [3] |
Experimental Protocols
1. In Vivo Murine HSC Mobilization Protocol
-
Animal Model: C57BL/6 mice (or other appropriate strain).
-
Reagents:
-
Procedure:
-
Administer G-CSF subcutaneously at a dose of 50-250 µg/kg/day for 4-5 consecutive days.[4][22]
-
On the final day of G-CSF administration, inject a single intravenous or subcutaneous dose of this compound. Dose ranges from preclinical studies with similar CXCR4 antagonists suggest starting with a dose-finding study (e.g., 1-10 mg/kg).
-
Collect peripheral blood via retro-orbital or tail vein sampling at various time points post-Burixafor injection (e.g., 30 minutes, 1, 2, 4, 6 hours) to determine the peak mobilization time.[3]
-
Enumerate peripheral blood CD34+ (or equivalent murine stem cell markers like Lin-Sca-1+c-Kit+) cells using flow cytometry.
-
2. Flow Cytometry Protocol for CD34+ Cell Enumeration (ISHAGE Guidelines)
-
Antibodies:
-
CD45-FITC (or other suitable fluorochrome)
-
CD34-PE (or other suitable fluorochrome)
-
Viability dye (e.g., 7-AAD)
-
-
Procedure:
-
Collect peripheral blood or leukapheresis product in EDTA tubes.
-
Perform a red blood cell lysis.
-
Stain the cells with the antibody cocktail and viability dye.
-
Acquire the samples on a flow cytometer.
-
-
Gating Strategy:
-
Gate on single cells using forward scatter area vs. height.
-
Create a plot of CD45 vs. Side Scatter (SSC) to identify the leukocyte population.
-
Gate on the CD45-dim, low SSC population, which is characteristic of hematopoietic stem and progenitor cells.
-
From this gate, create a plot of CD34 vs. SSC to enumerate the CD34+ cells.
-
Exclude dead cells using the viability dye. A detailed visual representation of the ISHAGE gating strategy can be found in multiple publications.[1][16]
-
Visualizations
References
- 1. Flow cytometric enumeration of CD34+ hematopoietic stem and progenitor cells in leukapheresis product and bone marrow for clinical transplantation: a comparison of three methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. In vivo administration of granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage CSF, interleukin-1 (IL-1), and IL-4, alone and in combination, after allogeneic murine hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
- 7. G-CSF down-regulation of CXCR4 expression identified as a mechanism for mobilization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Combined G-CSF and Plerixafor enhance hematopoietic recovery of CD34+ cells from poor mobilizer patients in NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Strategies for Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvage treatment with plerixafor in poor mobilizing allogeneic stem cell donors: results of a prospective phase II-trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addition of plerixafor to G-CSF in poor mobilizing healthy related donors overcame mobilization failure: An observational case series on behalf of the Grupo Español de Trasplante Hematopoyético (GETH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Flow cytometric enumeration of CD34+ hematopoietic stem and progenitor cells. European Working Group on Clinical Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enumeration of CD34-positive hematopoietic progenitor cells by flow cytometry: comparison of a volumetric assay and the ISHAGE gating strategy | Bone Marrow Transplantation [preview-nature.com]
- 16. researchgate.net [researchgate.net]
- 17. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mobilization and Collection of HSC - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Side effects of using granulocyte-colony stimulating factors as prophylaxis of febrile neutropenia in cancer patients: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Adverse side-effects associated with G-CSF in patients with chronic myeloid leukemia undergoing allogeneic peripheral blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Improving the efficacy of Burixafor hydrobromide in animal models
Welcome to the technical support center for Burixafor hydrobromide (TG-0054/GPC-100). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of this compound in animal models for hematopoietic stem cell (HSC) mobilization and other research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and orally active antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] It functions by competitively blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1][2][3] This disruption of the CXCR4/CXCL12 signaling axis, which is crucial for retaining hematopoietic stem cells in the bone marrow, leads to their mobilization into the peripheral bloodstream.[2][3][4]
Q2: What are the established research applications for this compound in animal models?
A2: In animal models, this compound is primarily used to study the mobilization of hematopoietic stem and progenitor cells.[2][3] Additionally, its mechanism lends itself to research in chemosensitization of cancer cells by mobilizing them from the protective bone marrow niche, and in studying the repair of ischemic tissues, such as in models of myocardial infarction or stroke.[1][5]
Q3: What is the typical onset of action and time to peak effect in mice?
A3: Following a single intravenous dose in mice, Burixafor is rapidly absorbed. The time to maximum concentration (Tmax) is approximately 5 minutes, with an observable increase in peripheral white blood cell counts within 30 minutes.[2] For maximal CD34+ cell mobilization, peak effects are generally observed between 0.5 and 1 hour post-administration.
Q4: Can this compound be used in combination with other mobilizing agents?
A4: Yes, combining Burixafor with other agents is a common strategy to enhance efficacy. Studies have shown synergistic mobilization of hematopoietic progenitor cells when a CXCR4 antagonist is combined with granulocyte colony-stimulating factor (G-CSF).[6][7] Clinical trial data also indicates successful use in combination with G-CSF and propranolol.[4]
Q5: What are the known side effects at higher doses in preclinical or clinical studies?
A5: In a single-ascending-dose study in healthy human subjects, Burixafor was generally well-tolerated. However, gastrointestinal events were reported at intravenous doses of 2.24 mg/kg or greater.[2] Researchers should monitor for similar potential side effects in animal models, especially at higher dose ranges.
Troubleshooting Guide
Issue 1: Suboptimal mobilization of hematopoietic stem cells (e.g., low CD34+ or c-Kit+/Sca-1+/Lin- cell counts).
-
Potential Cause 1: Suboptimal Dosing.
-
Solution: The dose-response relationship is critical. Efficacy generally increases with the dose up to a certain point.[2][3] If observing low yields, consider performing a dose-escalation study to determine the optimal dose for your specific animal model and strain. Refer to the dose-response data in Table 1 as a starting point.
-
-
Potential Cause 2: Incorrect Timing of Sample Collection.
-
Solution: The pharmacokinetic profile of Burixafor is rapid, with peak mobilization occurring within a narrow time window.[2] Collect peripheral blood samples at multiple time points (e.g., 30, 60, 120, and 240 minutes) after administration to identify the peak mobilization time for your experimental setup.
-
-
Potential Cause 3: Animal-Specific Factors.
-
Solution: The age and strain of the animal can significantly impact mobilization efficiency. For instance, aged mice have been shown to mobilize hematopoietic stem cells more readily than young mice in response to G-CSF.[8][9] Ensure consistency in the age, sex, and genetic background of the animals used in your study cohorts. If results are consistently low, consider testing a different mouse strain.
-
-
Potential Cause 4: Compound Formulation or Administration Issues.
-
Solution: Ensure this compound is fully solubilized in a suitable vehicle before administration. For intravenous (IV) administration, ensure proper tail vein injection technique to deliver the full dose into circulation. For oral or subcutaneous routes, confirm appropriate formulation and absorption characteristics.
-
Issue 2: High variability in results between individual animals.
-
Potential Cause 1: Inconsistent Drug Administration.
-
Solution: Meticulous administration technique is crucial. For IV injections, confirm successful delivery for each animal. For oral gavage, ensure the dose is delivered to the stomach without reflux. Use calibrated equipment and have experienced personnel perform the procedures.
-
-
Potential Cause 2: Underlying Health Status of Animals.
-
Solution: Use only healthy, age-matched animals and allow for an acclimatization period of at least one week before starting the experiment.[10] Subclinical infections or stress can impact hematopoietic processes and introduce variability.
-
-
Potential Cause 3: Inconsistent Sample Processing.
-
Solution: Standardize the entire workflow from blood collection to cell analysis. This includes using a consistent anticoagulant, standardizing the time from collection to processing, and using well-validated, titrated antibodies for flow cytometry.
-
Issue 3: Unexpected adverse effects or toxicity in the animal model.
-
Potential Cause 1: Dose is too high.
-
Solution: While Burixafor is generally well-tolerated, high doses can lead to adverse effects.[2] If signs of toxicity (e.g., distress, lethargy, gastrointestinal issues) are observed, reduce the dose. Conduct a maximum tolerated dose (MTD) study if necessary.
-
-
Potential Cause 2: Interaction with other administered agents.
-
Solution: If using Burixafor in combination with other drugs (e.g., G-CSF, chemotherapy agents), consider the possibility of synergistic toxicity. Review the safety profiles of all compounds and consider staggering their administration if a direct interaction is suspected.
-
-
Potential Cause 3: Vehicle-related toxicity.
-
Solution: Ensure the vehicle used to dissolve and administer Burixafor is well-tolerated and administered at an appropriate volume. Run a vehicle-only control group to rule out any effects from the formulation itself.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on HSC Mobilization in C57BL/6 Mice
| Dose (mg/kg, IV) | Peak Fold Increase in Peripheral CD34+ Cells (Mean ± SD) | Time to Peak Mobilization (Minutes Post-Injection) |
| 0.1 | 1.5 ± 0.4 | 30 |
| 0.5 | 4.2 ± 0.9 | 60 |
| 1.0 | 8.5 ± 1.5 | 60 |
| 2.0 | 12.1 ± 2.1 | 60 |
| 4.0 | 13.5 ± 2.5 | 60 |
Note: This table is a representative example based on typical CXCR4 antagonist profiles and published data showing 3- to 14-fold increases in CD34+ cells.[2][3] Actual results may vary based on the specific animal model and experimental conditions.
Table 2: Pharmacokinetic Parameters of Burixafor in Mice and Humans
| Parameter | Mouse (IV) | Human (IV, 0.10-4.40 mg/kg) |
| Tmax (Time to Peak Concentration) | ~5 minutes | 0.26 - 0.30 hours |
| Key Pharmacodynamic Effect | Increased WBC within 30 mins | Dose-proportional increase in CD34+ cells |
| Reported Side Effects | Not specified | GI events at ≥2.24 mg/kg |
Data compiled from published studies.[2]
Experimental Protocols
Protocol: Hematopoietic Stem Cell Mobilization in Mice
This protocol outlines a standard procedure for evaluating the efficacy of this compound for mobilizing hematopoietic stem cells into the peripheral blood of mice.
-
Animal Preparation:
-
Use 8-12 week old mice (e.g., C57BL/6 strain).
-
Allow animals to acclimatize for at least one week before the experiment.
-
House animals in a controlled environment with standard light-dark cycles and access to food and water ad libitum.
-
-
Compound Preparation and Administration:
-
Prepare a stock solution of this compound in a sterile, appropriate vehicle (e.g., sterile saline or PBS).
-
The final formulation should be a clear solution.[11]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations for injection.
-
Administer this compound via intravenous (tail vein) injection at a volume of 4-10 mL/kg.[11] Include a vehicle-only control group.
-
-
Peripheral Blood Collection:
-
At a predetermined time point post-injection (e.g., 60 minutes for peak mobilization), collect peripheral blood.
-
Use a consistent collection method, such as retro-orbital bleeding or cardiac puncture (as a terminal procedure), into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Blood Sample Processing:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine total white blood cell (WBC) counts.
-
Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).
-
Wash the remaining cells with a buffer such as PBS containing 2% fetal bovine serum (FBS).
-
-
Flow Cytometry Analysis for HSCs:
-
Resuspend the processed cells in staining buffer.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies to identify hematopoietic stem and progenitor cells (HSPCs). A common panel for mice includes antibodies against Lineage markers (Lin: CD3e, B220, Gr-1, Mac-1, Ter119), c-Kit, and Sca-1.
-
Incubate cells with antibodies for 30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
Analyze the samples on a flow cytometer. Identify the HSPC population as Lineage-negative, c-Kit-positive, Sca-1-positive (LSK cells).
-
Calculate the number of LSK cells per microliter of peripheral blood.
-
-
Data Analysis:
-
Compare the absolute counts and frequencies of LSK cells between the vehicle-treated and Burixafor-treated groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for a mouse HSC mobilization study.
Caption: Troubleshooting logic for low HSC mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Combinatorial stem cell mobilization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased hematopoietic stem cell mobilization in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale for lead optimization of benzoxaboroles in the treatment of Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Burixafor in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, assessing, and managing potential gastrointestinal (GI) side effects of Burixafor (also known as TG-0054) in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Limited publicly available data exists on the specific gastrointestinal side effects of Burixafor in mice. The following guidance is based on general principles of CXCR4 antagonist activity, preclinical drug safety evaluation, and reported effects of other CXCR4 inhibitors. Researchers should carefully titrate doses and closely monitor animals for any signs of distress.
Frequently Asked Questions (FAQs)
Q1: What is Burixafor and how does it work?
Burixafor is a selective antagonist of the CXCR4 receptor. It works by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12). This disruption of the SDF-1/CXCR4 signaling axis is primarily utilized to mobilize hematopoietic stem cells from the bone marrow into the peripheral circulation.[1]
Q2: Are gastrointestinal side effects expected with Burixafor administration in mice?
Q3: What are the potential signs of gastrointestinal distress in mice treated with Burixafor?
Researchers should monitor for the following signs:
-
Changes in stool consistency: This can range from soft stools to diarrhea.
-
Reduced fecal output: This may indicate decreased gut motility or constipation.
-
Weight loss: Significant weight loss can be a sign of poor nutrient absorption or general malaise.
-
Changes in behavior: Lethargy, hunched posture, and piloerection can indicate discomfort.
-
Dehydration: Signs include sunken eyes and skin tenting.
Q4: How can I proactively manage potential gastrointestinal side effects?
-
Dose-escalation studies: Begin with a low dose of Burixafor and gradually increase it while closely monitoring for any adverse effects.
-
Hydration: Ensure mice have ad libitum access to water. In cases of diarrhea, consider providing hydration support with subcutaneous saline injections.
-
Dietary modifications: A high-fiber diet may help in managing mild diarrhea.
-
Supportive care: For mild to moderate diarrhea, supportive care with anti-diarrheal agents may be considered, but this should be done cautiously as it can mask worsening toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Diarrhea (loose, watery stools) | Inhibition of CXCR4 signaling may alter gut motility and fluid secretion. | 1. Assess Severity: Use the Stool Consistency Scoring protocol to quantify the severity.2. Dose Reduction: Consider reducing the dose of Burixafor in subsequent experiments.3. Hydration: Provide supportive care, including subcutaneous fluids if necessary.4. Probiotics: Administration of probiotics may help restore gut flora balance. |
| Decreased Fecal Output / Constipation | Altered gut motility due to CXCR4 antagonism. | 1. Monitor: Closely monitor fecal output and for signs of abdominal distention.2. Hydration: Ensure adequate water intake.3. Diet: A diet with appropriate fiber content may be beneficial.4. Gastrointestinal Transit Time Assay: Perform this assay to quantify the effect on motility. |
| Significant Weight Loss (>10% of baseline) | Severe gastrointestinal distress, malabsorption, or systemic toxicity. | 1. Immediate Action: Temporarily suspend Burixafor administration.2. Veterinary Consultation: Seek advice from a veterinarian.3. Supportive Care: Provide nutritional support and hydration.4. Histological Analysis: At the end of the study, perform a histological analysis of the intestinal tissue to look for signs of damage. |
Experimental Protocols
Assessment of Gastrointestinal Side Effects
A summary of key parameters for assessing GI side effects is provided below.
| Parameter | Method | Description |
| Stool Consistency | Visual Scoring (Bristol Stool Scale adapted for mice) | Fecal pellets are visually assessed and assigned a score based on their form and consistency. |
| Gastrointestinal Transit Time | Carmine (B74029) Red or Charcoal Meal Assay | A non-absorbable marker is administered orally, and the time to its first appearance in the feces is measured. |
| Intestinal Histology | H&E Staining of Intestinal Sections | The small and large intestines are collected, fixed, sectioned, and stained to evaluate for morphological changes, inflammation, and cellular damage. |
Detailed Methodologies
Objective: To quantitatively assess changes in stool form as an indicator of diarrhea or constipation.
Materials:
-
Individual housing cages with a clean, flat surface (e.g., filter paper)
-
Scoring chart (see below)
Procedure:
-
House mice individually in cages with a clean, flat surface for a defined period (e.g., 1-2 hours) to collect fresh fecal pellets.
-
Visually inspect the pellets and assign a score based on the following scale:
| Score | Description |
| 1 | Well-formed, hard, dry pellets |
| 2 | Well-formed, firm pellets |
| 3 | Soft, formed pellets |
| 4 | Very soft, poorly formed stools (pasty) |
| 5 | Watery, liquid stools (diarrhea) |
-
Record the score for each mouse at regular intervals throughout the study.
Objective: To measure the rate of passage of intestinal contents.
Materials:
-
Carmine red (5% w/v in 0.5% methylcellulose) or activated charcoal (10% w/v in 0.5% gum arabic)
-
Oral gavage needles
-
Individual housing cages with white bedding or filter paper
Procedure:
-
Fast mice for a short period (e.g., 4 hours) with free access to water.
-
Administer a fixed volume of the carmine red or charcoal meal suspension via oral gavage (e.g., 0.1 mL per 10 g of body weight).
-
Record the time of administration.
-
House mice individually and monitor for the first appearance of the colored fecal pellet.
-
Record the time of the first appearance of the colored pellet.
-
The gastrointestinal transit time is the duration between administration and the first appearance of the colored feces.
Objective: To examine the microscopic structure of the intestinal tissue for signs of inflammation, damage, or other pathological changes.
Materials:
-
Dissection tools
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
At the end of the experiment, euthanize the mouse.
-
Carefully dissect the small and large intestines.
-
For a comprehensive analysis, the "Swiss roll" technique is recommended for the small intestine to visualize the entire length in a single section.
-
Flush the lumen of the intestine with saline.
-
Slit the intestine open longitudinally.
-
Lay the intestine flat with the mucosal side up.
-
Roll the intestine from the proximal to the distal end around a toothpick or similar object.
-
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 5 µm sections using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a microscope for changes in villus length, crypt depth, inflammatory cell infiltration, and epithelial integrity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SDF-1/CXCR4 Signaling Pathway and Burixafor's Mechanism of Action.
Caption: Experimental Workflow for Assessing GI Side Effects in Mice.
References
Validation & Comparative
A Head-to-Head Comparison of CXCR4 Antagonists: Burixafor Hydrobromide vs. Plerixafor (AMD3100)
For Immediate Publication
Redwood City, CA – December 6, 2025 – In the landscape of hematopoietic stem cell mobilization, the selection of an appropriate CXCR4 antagonist is critical for successful autologous stem cell transplantation. This guide provides a detailed comparison of Burixafor hydrobromide (formerly TG-0054) and the established agent, Plerixafor (B1678892) (AMD3100), offering researchers, clinicians, and drug development professionals a comprehensive overview of their respective pharmacological profiles, clinical efficacy, and underlying mechanisms of action.
Executive Summary
Both this compound and Plerixafor are potent antagonists of the CXCR4 receptor, disrupting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α). This blockade leads to the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection. While Plerixafor is an established therapeutic, Burixafor is an orally bioavailable agent in clinical development, showing promising results in early-phase trials. This guide will delve into the available preclinical and clinical data to draw a comparative analysis of these two agents.
Chemical and Pharmacological Properties
This compound and Plerixafor, while both targeting CXCR4, possess distinct chemical structures and pharmacological properties.
| Feature | This compound | Plerixafor (AMD3100) |
| Chemical Structure | C27H51N8O3P · xHBr | C28H54N8 |
| Molecular Weight | 566.72 g/mol (free base) | 502.79 g/mol |
| Mechanism of Action | Selective CXCR4 antagonist | Selective CXCR4 antagonist |
| Route of Administration | Intravenous, potential for oral bioavailability[1][2] | Subcutaneous injection[3] |
| Half-life | Not explicitly stated in available clinical data | 3 to 5 hours[3] |
Preclinical Efficacy
Preclinical studies in murine models have demonstrated the efficacy of both agents in mobilizing white blood cells and hematopoietic stem cells. While direct head-to-head comparative studies with detailed data are limited in the public domain, one study noted that Burixafor mobilized more white blood cells into the peripheral blood compared to plerixafor in mice[4].
Clinical Efficacy in Stem Cell Mobilization
Plerixafor, in combination with Granulocyte-Colony Stimulating Factor (G-CSF), is approved for HSC mobilization in patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM)[5][6]. Burixafor is currently being evaluated in clinical trials for similar indications[2][7].
Plerixafor Clinical Data (in combination with G-CSF)
| Indication | Endpoint | Plerixafor + G-CSF | Placebo + G-CSF | p-value | Reference |
| Non-Hodgkin's Lymphoma | Patients achieving ≥5 x 10⁶ CD34+ cells/kg | 50.9% | 25.4% | <0.001 | [6] |
| Multiple Myeloma | Patients achieving ≥6 x 10⁶ CD34+ cells/kg | 69.6% | 23.7% | <0.001 | [6] |
| Meta-analysis (NHL & MM) | Mobilization of ≥5/6x10⁶ CD34+ cells/kg in ≤4 apheresis days (Risk Ratio) | 2.59 | 1 | <0.0001 | [8] |
| Meta-analysis (NHL & MM) | Mobilization of ≥2x10⁶ CD34+ cells/kg in ≤4 apheresis days (Risk Ratio) | 1.46 | 1 | 0.04 | [8] |
Burixafor Clinical Data
Preliminary results from the Phase 2 study (NCT05561751) of Burixafor in combination with G-CSF and propranolol (B1214883) in multiple myeloma patients have shown promising results[2][7][9].
| Endpoint | Result |
| Patients achieving ≥2 x 10⁶ CD34+ cells/kg in two apheresis sessions | 100% (of initial 4 patients) |
| Patients achieving ≥6 x 10⁶ CD34+ cells/kg in two apheresis sessions | 75% (of initial 4 patients) |
Notably, Burixafor's faster kinetics may allow for same-day administration and leukapheresis, a potential advantage over the overnight pre-treatment required for plerixafor[9].
Safety and Tolerability
Plerixafor: Generally well-tolerated. The most common adverse events reported in clinical trials include diarrhea, nausea, fatigue, and injection-site reactions[6].
Burixafor: In a single-ascending-dose study in healthy subjects, single doses were generally safe and well-tolerated. Gastrointestinal events were reported at higher doses (≥2.24 mg/kg)[10]. The Phase 2 study in multiple myeloma patients also demonstrated an excellent safety profile[2][7].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of HSC mobilization by CXCR4 antagonists.
Caption: Typical clinical workflow for stem cell mobilization.
Experimental Protocols
In Vitro CXCR4 Binding Assay (Flow Cytometry-Based)
This assay identifies compounds that interfere with the binding of CXCL12 to the CXCR4 receptor[11][12].
-
Cell Preparation: Use a cell line endogenously expressing CXCR4 (e.g., Jurkat cells). Culture cells to a sufficient density and wash with assay buffer (e.g., HBSS with HEPES).
-
Compound Incubation: Dispense cell suspension into a 96-well plate. Add varying concentrations of the test compound (Burixafor or Plerixafor) and incubate for 15 minutes at room temperature in the dark.
-
Ligand Competition: Add a fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to all wells and incubate for 30 minutes at room temperature in the dark.
-
Washing: Centrifuge the plate and remove the supernatant. Wash the cell pellets with fresh assay buffer to remove unbound ligand.
-
Flow Cytometry Analysis: Resuspend the cells and acquire data on a flow cytometer. The reduction in fluorescent signal in the presence of the test compound indicates competitive binding to CXCR4.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the fluorescently labeled CXCL12 binding.
In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol assesses the ability of a compound to mobilize HSCs into the peripheral blood of mice[13][14].
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Acclimatize the animals before the experiment.
-
Drug Administration: Administer the test compound (Burixafor or Plerixafor) via the appropriate route (e.g., intravenous or subcutaneous injection). A control group should receive a vehicle. In some studies, G-CSF is co-administered for several days prior to the CXCR4 antagonist.
-
Blood Collection: At various time points after drug administration, collect peripheral blood samples from the mice (e.g., via retro-orbital or tail vein sampling).
-
Cell Staining and Analysis: Lyse red blood cells and stain the remaining white blood cells with fluorescently labeled antibodies specific for hematopoietic stem and progenitor cell markers (e.g., CD34, c-Kit, Sca-1).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the number of mobilized HSCs per volume of blood.
-
Data Analysis: Compare the number of mobilized HSCs in the treated groups to the control group to determine the efficacy of the compound.
Conclusion
Plerixafor is a well-established and effective agent for hematopoietic stem cell mobilization. This compound is a promising new-generation CXCR4 antagonist with the potential for oral administration and a rapid onset of action. While direct comparative clinical trial data is not yet available, preliminary findings for Burixafor are encouraging. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of Burixafor versus Plerixafor and to determine its optimal role in the clinical setting. The information and protocols provided in this guide serve as a valuable resource for the ongoing research and development in this critical therapeutic area.
References
- 1. European data on stem cell mobilization with plerixafor in non-Hodgkin's lymphoma, Hodgkin's lymphoma and multiple myeloma patients. A subgroup analysis of the European Consortium of stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Burixafor Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting | INN [investingnews.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Plerixafor Plus Granulocyte Colony-Stimulating Factor for Patients with Non-Hodgkin Lymphoma and Multiple Myeloma: Long-Term Follow-Up Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of upfront plerixafor + G-CSF versus placebo + G-CSF for mobilization of CD34(+) hematopoietic progenitor cells in patients ≥60 and <60 years of age with non-Hodgkin's lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Efficacy and safety of plerixafor for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
- 10. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 13. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
A Comparative Guide to the Efficacy of Burixafor Hydrobromide and Other CXCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4), and its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), form a critical signaling axis involved in a myriad of physiological and pathological processes. This axis governs hematopoietic stem cell (HSC) homing and trafficking, immune cell function, and organogenesis. Its dysregulation is implicated in numerous diseases, including cancer metastasis, inflammatory disorders, and immunodeficiencies, making CXCR4 a prime therapeutic target.
This guide provides an objective comparison of Burixafor hydrobromide (TG-0054), a novel small-molecule CXCR4 antagonist, with other prominent inhibitors in its class: Plerixafor (AMD3100), Mavorixafor (X4P-001), and Motixafortide (B606204) (BL-8040/BKT140). We present a synthesis of available experimental data to evaluate their relative efficacy, detail the methodologies of key assays, and visualize the underlying biological and experimental frameworks.
Mechanism of Action: Disrupting the CXCR4/CXCL12 Axis
All the inhibitors discussed—Burixafor, Plerixafor, Mavorixafor, and Motixafortide—share a common mechanism of action. They are selective antagonists of the CXCR4 receptor.[1][2][3][4] By binding to CXCR4, they competitively block the interaction with its natural ligand, CXCL12.[1][5] This disruption prevents the activation of downstream signaling pathways that are crucial for cell retention, migration, and survival.[6] In the context of hematopoiesis, this blockade leads to the mobilization of HSCs from the bone marrow into the peripheral bloodstream, a key application for these drugs.[2][6][7]
Quantitative Efficacy of CXCR4 Inhibitors
The potency of a CXCR4 inhibitor is a critical determinant of its therapeutic potential. This is typically quantified by its binding affinity (Ki) and its half-maximal inhibitory concentration (IC50) in various functional assays. The following table summarizes the available quantitative data for this compound and its comparators. Lower values indicate higher potency.
| Inhibitor | Type | Binding Affinity (Ki) | IC50 (CXCL12 Binding) | IC50 (Functional Assays) | Primary Indication(s) |
| Burixafor (TG-0054) | Small Molecule | 1.6 nM | - | - | Stem Cell Mobilization, Chemosensitization (Investigational)[8][9] |
| Plerixafor (AMD3100) | Small Molecule | - | 44 nM, 651 nM[10][11] | Chemotaxis: 51 - 1,431 nM[11][12]Calcium Flux: 572 nM[11] | Stem Cell Mobilization[2] |
| Mavorixafor (X4P-001) | Small Molecule | - | 12.5 nM[1] | - | WHIM Syndrome[13] |
| Motixafortide (BKT140) | Peptide | 4 nM | ~1 nM, 0.42 - 4.5 nM[4][14] | - | Stem Cell Mobilization[14] |
Note: IC50 and Ki values can vary significantly based on the specific cell lines, assay formats, and experimental conditions used. The data presented is compiled from various sources and is intended for comparative purposes.
Experimental Protocols
The evaluation of CXCR4 inhibitors relies on a suite of standardized in vitro and in vivo assays to characterize their binding affinity and functional effects on CXCR4 signaling.
CXCL12 Competition Binding Assay
This assay quantifies the ability of an inhibitor to compete with CXCL12 for binding to the CXCR4 receptor.
-
Principle: Cells expressing CXCR4 are incubated with a fixed concentration of radiolabeled or fluorescently-labeled CXCL12 and varying concentrations of the inhibitor. The amount of labeled CXCL12 that binds to the cells is measured, and the inhibitor concentration that displaces 50% of the bound ligand (IC50) is determined.
-
Methodology:
-
Cell Preparation: A cell line with high CXCR4 expression (e.g., CCRF-CEM, Jurkat) is cultured and harvested.
-
Assay Setup: In a multi-well plate, cells are incubated in a binding buffer containing a constant concentration of labeled CXCL12 (e.g., 125I-CXCL12 or CXCL12-AF647).[11][12]
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., Burixafor) is added to the wells.
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Washing & Quantification: Unbound ligand is washed away. If using a radioligand, the radioactivity retained by the cells is measured using a gamma counter.[11] If using a fluorescent ligand, the signal is quantified by flow cytometry.[12]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Chemotaxis (Cell Migration) Assay
This assay measures the ability of an inhibitor to block the directional cell movement induced by a CXCL12 gradient.
-
Principle: A two-chamber system (e.g., Transwell plate) is used, separated by a porous membrane. Cells are placed in the upper chamber, and a solution containing CXCL12 is placed in the lower chamber, creating a chemoattractant gradient. The number of cells that migrate through the membrane to the lower chamber is quantified.
-
Methodology:
-
Cell Preparation: Cells are starved in a serum-free medium for several hours before the assay.[3]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the CXCR4 inhibitor or a vehicle control.[3]
-
Assay Setup: The lower chambers of the Transwell plate are filled with medium containing CXCL12 (e.g., 100 ng/mL).[3] The cell suspension (with or without inhibitor) is added to the upper chamber (the insert).[3]
-
Incubation: The plate is incubated for 4-24 hours at 37°C to allow for cell migration.[3]
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface are fixed, stained (e.g., with Crystal Violet or Calcein-AM), and counted using a microscope or plate reader.[3]
-
Data Analysis: The inhibition of migration is calculated relative to the control (no inhibitor), and the IC50 is determined.
-
Calcium Mobilization (Flux) Assay
This assay measures the inhibition of the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation.
-
Principle: CXCR4 is a G-protein coupled receptor (GPCR). Ligand binding activates G-proteins, leading to the release of calcium from intracellular stores. This change can be measured using calcium-sensitive fluorescent dyes.
-
Methodology:
-
Cell Preparation: CXCR4-expressing cells are loaded with a calcium-sensitive dye (e.g., Fluo-3, Fluo-4, Indo-1).[15]
-
Inhibitor Incubation: Cells are pre-incubated with the test inhibitor at various concentrations.[15]
-
Signal Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[15]
-
Stimulation: CXCL12 is added to the cells to stimulate CXCR4 and induce calcium flux.
-
Post-Stimulation Measurement: The change in fluorescence intensity is recorded over time.[16]
-
Data Analysis: The peak fluorescence signal is used to determine the extent of calcium mobilization. The IC50 for inhibition is calculated from the dose-response curve.
-
In Vivo Hematopoietic Stem Cell (HSC) Mobilization
This assay evaluates the efficacy of a CXCR4 inhibitor in mobilizing HSCs from the bone marrow into the peripheral blood in an animal model or human subjects.
-
Principle: Administration of a CXCR4 antagonist disrupts the retention of HSCs in the bone marrow, causing their release into circulation where they can be quantified.
-
Methodology:
-
Subject/Animal Model: The study can be conducted in mice or, as part of a clinical trial, in healthy human subjects or patients.[7][17]
-
Drug Administration: The CXCR4 inhibitor (e.g., Burixafor) is administered, often via intravenous or subcutaneous injection. The dosage and timing are critical parameters.[7][17] In some protocols, the inhibitor is used in combination with Granulocyte-Colony Stimulating Factor (G-CSF).[18]
-
Blood Sampling: Peripheral blood samples are collected at various time points after administration.[7]
-
Cell Quantification: The concentration of HSCs, typically identified by the surface marker CD34+ (in humans) or by Lin-/Sca1+/cKit+ (LSK) markers (in mice), is quantified using flow cytometry.[7][19]
-
Data Analysis: The fold-increase in circulating CD34+ or LSK cells from baseline is calculated to determine the mobilizing efficacy of the drug.[7]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: CXCR4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for a Chemotaxis (Cell Migration) Assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. bu.edu [bu.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 17. In vivo hematopoietic stem cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Unveiling the Impact of CXCR4 Antagonists on Receptor Internalization: A Comparative Analysis of Burixafor Hydrobromide
For Immediate Release
This guide provides a detailed comparison of Burixafor hydrobromide's effect on the internalization of the C-X-C chemokine receptor type 4 (CXCR4) against other known CXCR4 antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance analysis, complete with detailed methodologies and visual representations of key biological processes.
Comparative Analysis of CXCR4 Antagonist Effects on Internalization
The interaction of CXCR4 with its ligand, CXCL12, triggers receptor internalization, a critical process for regulating cellular signaling. CXCR4 antagonists can modulate this process in distinct ways, impacting their therapeutic potential. This section compares the effects of this compound, Plerixafor (B1678892) (AMD3100), and AMD11070 on CXCR4 internalization.
While direct quantitative data on Burixafor-mediated inhibition of CXCR4 internalization is not yet broadly published, its potent inhibition of CXCL12-induced β-arrestin recruitment strongly indicates its ability to block this process, as β-arrestin is crucial for receptor internalization.[1][2] Plerixafor exhibits a more complex, biased mechanism, allowing for constitutive receptor internalization in the absence of CXCL12, while another antagonist, AMD11070, prevents this process.[3][4][5]
| Compound | Mechanism of Action on CXCR4 Internalization | Quantitative Data (IC50) | Key Findings |
| This compound (GPC-100) | Potently inhibits CXCL12-induced β-arrestin recruitment, which is a prerequisite for internalization.[1][2] | Inhibition of CXCL12-induced β-arrestin recruitment: ~10-100 nM Inhibition of CXCL12-induced calcium flux: ~1-10 nM [6] | As a potent CXCR4 antagonist, Burixafor effectively blocks the downstream signaling pathways initiated by CXCL12 binding, including those leading to receptor internalization.[1][7][8] |
| Plerixafor (AMD3100) | Exhibits biased agonism. It allows for constitutive receptor internalization but can inhibit CXCL12-induced internalization.[3][4][5] At high concentrations, it may show partial agonistic activities, including inducing some internalization. | Inhibition of CXCL12-induced G protein signaling (pIC50): 6.7 ± 0.09 [3] | Plerixafor's unique mechanism of allowing constitutive internalization while blocking ligand-induced internalization distinguishes it from other antagonists.[3][4][5] |
| AMD11070 | Acts as a full antagonist, preventing constitutive receptor internalization.[3][4][5] | Inhibition of CXCL12-induced G protein signaling (pIC50): 7.8 ± 0.14 [3] | In contrast to Plerixafor, AMD11070 completely blocks receptor internalization, highlighting the diverse ways antagonists can modulate CXCR4 trafficking.[3][4][5] |
Experimental Protocols
Accurate assessment of CXCR4 internalization is critical for understanding the mechanism of action of antagonists like this compound. Below are detailed methodologies for commonly employed assays.
Flow Cytometry-Based Internalization Assay
This method quantifies the amount of CXCR4 remaining on the cell surface following treatment.
Objective: To measure the change in cell surface CXCR4 expression upon treatment with an agonist (CXCL12) and/or antagonist (e.g., this compound).
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells, or transfected HEK293 or HeLa cells).[9]
-
Complete cell culture medium.
-
Serum-free medium.
-
Phosphate-buffered saline (PBS).
-
Non-enzymatic cell dissociation buffer.
-
CXCL12.
-
CXCR4 antagonists (this compound, Plerixafor, etc.).
-
Fluorochrome-conjugated anti-CXCR4 antibody (e.g., PE-conjugated 12G5).
-
Isotype control antibody.
-
FACS buffer (PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. For adherent cells, passage them into appropriate plates 24 hours prior to the experiment.
-
Serum Starvation: At least 3 hours before the experiment, replace the complete medium with serum-free medium.[9]
-
Treatment: Treat the cells with the desired concentrations of CXCL12 and/or CXCR4 antagonists for a specified time at 37°C. Include untreated cells as a control.
-
Cell Detachment (for adherent cells): Wash the cells with PBS and detach them using a non-enzymatic dissociation buffer.[9]
-
Antibody Staining:
-
Pellet the cells and resuspend them in cold FACS buffer.
-
Add the fluorochrome-conjugated anti-CXCR4 antibody or the isotype control to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells with cold FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in sheath fluid and acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population corresponds to the level of surface CXCR4 expression.
ELISA-Based Internalization Assay
This plate-based method offers a high-throughput alternative to flow cytometry for quantifying cell surface CXCR4.
Objective: To determine the amount of CXCR4 on the cell surface using an enzyme-linked immunosorbent assay.
Materials:
-
HEK293 cells stably expressing FLAG-tagged CXCR4.[9]
-
Poly-L-Lysine coated 24-well plates.[9]
-
Complete and serum-free DMEM.
-
CXCL12 and CXCR4 antagonists.
-
Primary antibody (e.g., anti-FLAG antibody).
-
HRP-conjugated secondary antibody.
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
Plate reader.
Procedure:
-
Cell Plating: Seed HEK293-FLAG-CXCR4 cells in poly-L-lysine coated 24-well plates and grow to confluency.[9]
-
Serum Starvation: Replace the medium with serum-free DMEM for at least 3 hours.[9]
-
Treatment: Add CXCL12 and/or antagonists to the wells and incubate at 37°C for the desired time.
-
Antibody Incubation:
-
Place the plate on ice and wash the cells with cold PBS.
-
Add the primary anti-FLAG antibody and incubate at 4°C.
-
Wash the cells and add the HRP-conjugated secondary antibody. Incubate at 4°C.
-
-
Detection:
-
Wash the cells and add the HRP substrate.
-
Allow the color to develop, then add the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of cell surface CXCR4.
Visualizing Molecular Interactions and Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the CXCR4 signaling pathway and a typical experimental workflow.
References
- 1. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 2. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 7. Facebook [cancer.gov]
- 8. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of CXCR4 [thno.org]
A Comparative Guide to the Reproducibility of Burixafor Hydrobromide Stem Cell Mobilization Data
This guide provides an objective comparison of Burixafor hydrobromide's performance in hematopoietic stem cell (HSC) mobilization with other alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to evaluate the reproducibility and efficacy of this novel CXCR4 antagonist.
Introduction to this compound
This compound (also known as GPC-100 or TG-0054) is a selective, small-molecule antagonist of the CXCR4 chemokine receptor.[1][2] Like the established agent plerixafor (B1678892), Burixafor functions by disrupting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α, or CXCL12).[1][3] This axis is critical for retaining hematopoietic stem cells within the bone marrow niche. By blocking this interaction, Burixafor induces the rapid mobilization of HSCs, particularly CD34+ cells, into the peripheral bloodstream, where they can be collected via apheresis for autologous stem cell transplantation (ASCT).[2][3]
Currently, Burixafor is in clinical development, with encouraging early-phase data. A key Phase 2 data readout for its use in multiple myeloma is anticipated at the ASH Annual Meeting on December 8, 2025.[2][4] This guide assesses the available data and compares it against established mobilization agents.
Mechanism of Action: CXCR4 Antagonism
The mobilization of HSCs by Burixafor is driven by the blockade of the CXCL12/CXCR4 signaling pathway. The diagram below illustrates this mechanism.
Caption: Burixafor blocks the CXCL12/CXCR4 interaction, releasing HSCs.
Comparative Efficacy: Quantitative Data
Reproducibility is assessed by comparing outcomes across different studies and against alternative agents. As Burixafor is investigational, direct reproducibility from multiple trials is limited. Therefore, this comparison uses data from a Phase 1 study of Burixafor in healthy volunteers and contrasts it with extensive Phase 3 data for other CXCR4 antagonists, Plerixafor and Motixafortide, in patient populations.
Table 1: Efficacy of Burixafor in Healthy Volunteers (Single Dose)
| Burixafor Dose | Peak Fold-Increase in CD34+ Cells (from baseline) |
|---|---|
| 0.10 - 3.14 mg/kg | 3 to 14-fold |
Data synthesized from a single-ascending-dose study in 64 healthy subjects.[3][5]
Table 2: Comparative Efficacy of CXCR4 Antagonists + G-CSF in Patients
| Efficacy Endpoint | Motixafortide + G-CSF (GENESIS Trial) | Plerixafor + G-CSF (Meta-analysis Data) | Placebo + G-CSF |
|---|---|---|---|
| Multiple Myeloma Patients | |||
| Collect ≥6x10⁶ CD34+ cells/kg (≤2 apheresis sessions) | 92.5% | N/A (Endpoint varies) | 26.2% |
| Collect ≥6x10⁶ CD34+ cells/kg (1 apheresis session) | 88.8% | N/A (Endpoint varies) | 9.5% |
| Non-Hodgkin's Lymphoma Patients | |||
| Collect ≥5x10⁶ CD34+ cells/kg (≤4 apheresis sessions) | N/A | 59.3% | 19.6% |
| Multiple Myeloma Patients | |||
| Collect ≥6x10⁶ CD34+ cells/kg (≤2 apheresis sessions) | N/A | 71.6% | 34.4% |
GENESIS trial data is from a Phase 3 study in 122 multiple myeloma (MM) patients.[6] Plerixafor data is synthesized from meta-analyses of pivotal clinical trials in MM and Non-Hodgkin's Lymphoma (NHL) patients.[7][8]
Experimental Protocols and Workflow
The methods used to evaluate stem cell mobilization are highly standardized, ensuring that data from different trials can be compared with reasonable confidence.
Typical Experimental Workflow The diagram below outlines the typical clinical workflow for stem cell mobilization and collection using a CXCR4 antagonist.
Caption: Standard workflow for HSC mobilization and collection.
Key Methodologies
-
Patient Population: Studies typically enroll patients with multiple myeloma or non-Hodgkin's lymphoma who are eligible for autologous stem cell transplantation.[6]
-
Mobilization Regimen: A standard regimen involves daily subcutaneous injections of Granulocyte Colony-Stimulating Factor (G-CSF) for several days.[9] The CXCR4 antagonist (Plerixafor, Motixafortide, or Burixafor) is typically administered as a single dose on the evening before the planned apheresis.[10]
-
CD34+ Cell Enumeration: The concentration of circulating CD34+ stem cells in peripheral blood and in the apheresis product is the primary endpoint for efficacy. This is quantified using validated flow cytometry methods, often following the International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines.[7]
-
Apheresis: Leukapheresis is performed to collect the mobilized stem cells from the peripheral blood. The procedure is typically continued until a minimum target dose, usually ≥2.0 x 10⁶ CD34+ cells/kg of patient body weight, is collected to ensure timely engraftment.[11][12]
Conclusion and Future Outlook
The available data on this compound, while early-stage, demonstrates a mechanism of action and pharmacodynamic effect consistent with the established class of CXCR4 antagonists. The Phase 1 study showed a robust, dose-dependent mobilization of CD34+ cells in healthy subjects.[3]
While direct reproducibility data from multiple, large-scale Burixafor trials is not yet available, the consistency of its initial findings with the extensive data from Plerixafor and Motixafortide trials provides confidence in the underlying biological principle. The upcoming results from the Phase 2 trial in multiple myeloma patients will be critical for establishing the reproducibility and comparative effectiveness of Burixafor in a clinical setting.[4][13] Researchers and clinicians should closely watch for this data to determine its potential role in optimizing stem cell mobilization strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Burixafor Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Meta-analysis and systematic review of plerixafor for stem cell mobilization for autologous stem cell transplant (ASCT) [multiplemyelomahub.com]
- 9. Mobilization and Collection of HSC - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. med.unc.edu [med.unc.edu]
- 11. Hematopoietic stem cell mobilization: a clinical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hematopoietic Stem Cell Mobilization: A Clinical Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. rarecancernews.com [rarecancernews.com]
Burixafor Hydrobromide: A Comparative Analysis of its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Burixafor hydrobromide (GPC-100) is a novel and potent antagonist of the CXCR4 receptor, a key mediator in cancer progression and metastasis. This guide provides a comprehensive cross-validation of Burixafor's anti-cancer effects, comparing its performance with other CXCR4 antagonists and outlining the experimental data supporting its therapeutic potential.
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
This compound functions by disrupting the interaction between the CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1).[1] This signaling axis plays a crucial role in the retention of hematopoietic stem cells (HSCs) and cancer cells within the protective bone marrow niche.[2][3] By blocking CXCR4, Burixafor mobilizes these cells into the peripheral blood.[2][4] This mechanism of action has two primary therapeutic applications in oncology:
-
Hematopoietic Stem Cell (HSC) Mobilization: For autologous stem cell transplantation (ASCT), a curative-intent therapy for hematologic malignancies like multiple myeloma and leukemia.[4]
-
Chemosensitization: By mobilizing cancer cells from the bone marrow, Burixafor can potentially increase their sensitivity to chemotherapy.[2]
The CXCR4/CXCL12 signaling cascade involves several downstream pathways critical for cell survival, proliferation, and migration, including the PI3K/Akt and MAPK pathways.[5][6][7]
Comparative Efficacy in Stem Cell Mobilization
Burixafor has been evaluated in both preclinical and clinical settings for its ability to mobilize HSCs. A key area of investigation is its efficacy compared to the established CXCR4 antagonist, Plerixafor (B1678892) (AMD3100), and the more recently developed Motixafortide.
Preclinical Data:
A significant preclinical study in mice demonstrated the superior potential of a combination regimen including Burixafor. The addition of propranolol (B1214883) to a G-CSF and Burixafor (GPC-100) combination led to an 8- to 17-fold increase in the mobilization of long-term repopulating HSCs.[8] This was notably greater than the 4- to 7-fold increases observed with the combination of G-CSF and Plerixafor.[8]
| Treatment Regimen | Fold Increase in Long-Term Repopulating HSCs (Mouse Model) | Citation |
| G-CSF + Plerixafor | 4-7 fold | [8] |
| G-CSF + Burixafor (GPC-100) + Propranolol | 8-17 fold | [8] |
Clinical Data:
Preliminary results from an ongoing Phase 2 clinical trial (NCT05561751) are promising.[1][9] The study is evaluating the safety and efficacy of Burixafor in combination with G-CSF and propranolol for HSC mobilization in multiple myeloma patients undergoing ASCT.[1][9]
| Clinical Trial Endpoint (NCT05561751 - Preliminary Data) | Result | Citation |
| Primary Endpoint Achievement (≥2 x 10⁶ CD34⁺ cells/kg in two apheresis sessions) | 100% of initial patients (4/4) | [1] |
| Achievement of ≥6 x 10⁶ CD34⁺ cells/kg in two apheresis sessions | 75% of initial patients (3/4) | [1] |
| Proceeded to ASCT | All patients who chose to undergo transplant (18/19) | [9] |
These early findings are particularly encouraging as they include patients treated with daratumumab, a therapy that can negatively impact stem cell mobilization.[1] A notable feature of Burixafor is its rapid kinetics, allowing for same-day administration and leukapheresis, which contrasts with the overnight pre-treatment required for Plerixafor and Motixafortide.[1][4]
A meta-analysis of 23 studies has confirmed that the combination of G-CSF and Plerixafor is significantly more effective than G-CSF alone for mobilizing CD34+ cells in patients with multiple myeloma and lymphoma.[10][11] While direct head-to-head clinical data for Burixafor against Plerixafor or Motixafortide is not yet available, the preclinical data and the unique kinetic profile of Burixafor suggest it is a highly promising agent.
Potential in Chemosensitization
The ability of Burixafor to mobilize cancer cells from the protective bone marrow microenvironment is being explored as a strategy to enhance the efficacy of chemotherapy. A clinical trial for chemosensitization in Acute Myeloid Leukemia (AML) is currently being planned.[2] The rationale is that by forcing leukemic cells into the peripheral circulation, they become more vulnerable to cytotoxic agents.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: CXCR4 Signaling Pathway and Inhibition by Burixafor.
Caption: In Vivo Hematopoietic Stem Cell Mobilization Workflow.
Experimental Protocols
In Vitro Cell Migration Assay (Transwell Assay)
This assay is employed to assess the ability of a CXCR4 inhibitor like Burixafor to block the CXCL12-induced migration of cancer cells.
Materials:
-
Cancer cell line expressing CXCR4
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound
-
Staining solution (e.g., Crystal Violet) or a fluorescent dye (e.g., Calcein-AM)
-
Fixing solution (e.g., 4% paraformaldehyde)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Lower Chamber: Add 600 µL of serum-free medium containing a predetermined optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Include a negative control with serum-free medium only.
-
Inhibitor Treatment: Harvest and resuspend the starved cells in serum-free medium. Pre-incubate the cells with various non-cytotoxic concentrations of this compound for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Cell Seeding: Add 100 µL of the treated cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line.
-
Quantification:
-
Crystal Violet Staining:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde.
-
Stain with 0.1% Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Calcein-AM Staining:
-
Add Calcein-AM staining solution to the lower chamber and incubate.
-
Read the fluorescence of the migrated cells using a fluorescence plate reader.
-
-
-
Data Analysis: Calculate the percentage of migration inhibition by comparing the number of migrated cells in the Burixafor-treated group to the vehicle-treated group.
In Vivo Hematopoietic Stem Cell Mobilization in a Mouse Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of Burixafor in mobilizing HSCs.
Materials:
-
C57BL/6 mice
-
Recombinant human G-CSF
-
This compound
-
Propranolol
-
Plerixafor (for comparative arm)
-
Collection tubes with anticoagulant (e.g., EDTA)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD34, anti-c-Kit, anti-Sca-1, lineage markers)
-
Flow cytometer
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control
-
G-CSF alone
-
G-CSF + Plerixafor
-
G-CSF + Burixafor + Propranolol
-
-
Drug Administration:
-
Administer G-CSF subcutaneously daily for a specified number of days (e.g., 4 days).[12]
-
On the final day, administer Burixafor (intravenously or subcutaneously) and propranolol (orally or intraperitoneally) at predetermined time points before blood collection.[8] Administer Plerixafor to the comparative group.[12]
-
-
Peripheral Blood Collection: At the time of peak mobilization (determined through pilot studies), collect peripheral blood via methods such as retro-orbital bleeding or cardiac puncture into tubes containing anticoagulant.
-
Cell Processing:
-
Perform a red blood cell lysis to isolate white blood cells.
-
Wash the cells with an appropriate buffer (e.g., PBS with 2% FBS).
-
-
Flow Cytometry:
-
Stain the cells with a cocktail of fluorescently labeled antibodies to identify and quantify hematopoietic stem and progenitor cells (e.g., Lineage⁻Sca-1⁺c-Kit⁺ (LSK) cells, or CD34⁺ cells).
-
-
Data Analysis: Analyze the flow cytometry data to determine the number and percentage of mobilized HSCs in the peripheral blood of each treatment group. Compare the efficacy of the Burixafor-containing regimen to the control and Plerixafor groups.
Conclusion
This compound is a promising CXCR4 antagonist with demonstrated potent activity in hematopoietic stem cell mobilization. Preclinical data suggests its superiority in combination with G-CSF and propranolol over the current standard of care, Plerixafor. Preliminary clinical data in multiple myeloma patients supports its safety and efficacy. The unique pharmacokinetic profile of Burixafor, allowing for same-day administration and apheresis, presents a significant potential advantage in clinical practice. Further clinical investigation, particularly head-to-head comparative trials and studies on its chemosensitization effects, will be crucial in fully defining its role in cancer therapy. The detailed protocols provided herein offer a framework for researchers to further explore the anti-cancer properties of Burixafor and other CXCR4 inhibitors.
References
- 1. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis | MDPI [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. New Burixafor Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting | INN [investingnews.com]
- 10. G-CSF + plerixafor versus G-CSF alone mobilized hematopoietic stem cells in patients with multiple myeloma and lymphoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-CSF + plerixafor versus G-CSF alone mobilized hematopoietic stem cells in patients with multiple myeloma and lymphoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
A Head-to-Head Preclinical Showdown: Burixafor vs. Motixafortide in Stem Cell Mobilization
In the landscape of hematopoietic stem cell (HSC) mobilization, both Burixafor (formerly TG-0054) and Motixafortide (B606204) (formerly BL-8040) have emerged as potent antagonists of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] These molecules disrupt the critical interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), a key signaling axis responsible for retaining HSCs within the bone marrow niche.[3][4] By blocking this interaction, Burixafor and Motixafortide trigger the rapid release of HSCs into the peripheral blood, a crucial step for their collection and subsequent use in autologous and allogeneic transplantation for various hematological malignancies and other conditions.[1][2]
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
Both Burixafor and Motixafortide are selective antagonists of the CXCR4 receptor.[3][4] The binding of CXCL12 to CXCR4 on hematopoietic stem cells initiates a signaling cascade that promotes cell adhesion and retention within the bone marrow. By competitively inhibiting this binding, both drugs effectively mobilize these stem cells into the peripheral circulation.[3][4]
References
A Comparative Analysis of Burixafor Hydrobromide for Hematopoietic Stem Cell Mobilization
Burixafor hydrobromide (formerly GPC-100) is an emerging, potent, and selective small molecule antagonist of the CXCR4 receptor, currently under investigation for hematopoietic stem cell (HSC) mobilization in patients with multiple myeloma undergoing autologous stem cell transplantation (ASCT).[1][2] This guide provides a comparative analysis of Burixafor's clinical trial data against established and recently approved alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of CXCR4-targeted stem cell mobilization.
Mechanism of Action: The CXCR4/CXCL12 Axis
The retention of HSCs in the bone marrow is largely mediated by the interaction between the C-X-C chemokine receptor type 4 (CXCR4) on HSCs and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), which is expressed by bone marrow stromal cells.[3][4] Burixafor, like other CXCR4 antagonists, competitively binds to CXCR4, disrupting this interaction and prompting the release of HSCs into the peripheral bloodstream for collection via apheresis.[4][5] This targeted disruption offers a more rapid and efficient method of HSC mobilization compared to traditional methods that rely solely on granulocyte-colony stimulating factor (G-CSF).[6][7]
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates multiple intracellular signaling cascades that regulate cell trafficking, survival, and proliferation.[8][9] Burixafor's antagonism of CXCR4 blocks these downstream signals, leading to HSC mobilization. Key pathways involved include the G-protein-dependent activation of PI3K/Akt and MAPK, as well as G-protein-independent signaling through the JAK/STAT pathway.[10][11]
References
- 1. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of Burixafor (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics and Pharmacodynamics of this compound (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Assessing the Synergistic Effects of Burixafor Hydrobromide with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Burixafor hydrobromide, a CXCR4 antagonist, in combination with chemotherapy. The performance of this combination is evaluated against alternative CXCR4-targeted therapies, supported by preclinical and clinical experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
The Rationale: Targeting the CXCR4/CXCL12 Axis for Chemosensitization
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are pivotal in tumor progression, metastasis, and the development of chemoresistance.[1] The CXCL12/CXCR4 signaling axis promotes cancer cell survival and proliferation.[1] It also facilitates the migration of cancer cells to protective microenvironments, such as the bone marrow, where they are shielded from the cytotoxic effects of chemotherapy.[2][3]
CXCR4 antagonists, like this compound, function by blocking this protective signaling pathway. This disruption displaces cancer cells from their protective niches, thereby increasing their sensitivity to conventional chemotherapeutic agents.[1][2] This mechanism forms the basis for combining CXCR4 inhibitors with chemotherapy to improve therapeutic outcomes.
Key Signaling Pathway: CXCR4/CXCL12 Axis
The binding of CXCL12 to the CXCR4 receptor activates multiple downstream pathways, including PI3K/Akt and MAPK, which promote cell survival, proliferation, and migration while inhibiting apoptosis. Burixafor, as a selective antagonist, blocks this initial binding step.
Caption: CXCR4 signaling pathway and the inhibitory action of Burixafor.
Preclinical Data: this compound (GPC-100)
Preclinical studies have investigated the potential of Burixafor (GPC-100) to sensitize cancer cells to chemotherapy. An in vitro study on Acute Myeloid Leukemia (AML) cells demonstrated a significant enhancement of cytarabine's cytotoxic effects when combined with Burixafor.
Table 1: In Vitro Efficacy of Burixafor in Combination with Cytarabine (araC) in AML
| Treatment Group | Outcome Measure | Result | Reference |
|---|---|---|---|
| Cytarabine + Burixafor (GPC-100) | IC50 of Cytarabine | Reduced by ≥4 to >10 fold | [4] |
Note: Data is derived from a preclinical study abstract; the full peer-reviewed paper with detailed data is not yet available.
Comparative Clinical Data: Alternative CXCR4 Antagonists
To contextualize the potential of Burixafor, this section presents clinical data from trials of another CXCR4 antagonist, Balixafortide, in combination with the chemotherapeutic agent eribulin (B193375).
Phase 1 Single-Arm Trial: Balixafortide + Eribulin
A Phase 1 trial (NCT01837095) evaluated the safety and preliminary efficacy of Balixafortide combined with eribulin in heavily pretreated patients with HER2-negative metastatic breast cancer.
Table 2: Efficacy Results from Phase 1 Trial of Balixafortide + Eribulin
| Patient Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|
| Expanded Cohort (Highest Dose) | 24 | 37.5% | 6.2 months | [5] |
| Overall Efficacy Population | 54 | 30% | 6.2 months |[4] |
Phase 3 Randomized Trial: Balixafortide + Eribulin vs. Eribulin Monotherapy
The FORTRESS Phase 3 trial (NCT03786094) directly compared the combination of Balixafortide and eribulin against eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer. The study did not meet its primary endpoint, showing no significant improvement in ORR for the combination group.
Table 3: Comparative Efficacy from Phase 3 FORTRESS Trial (Third-Line Setting)
| Treatment Arm | N | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
|---|---|---|---|---|
| Balixafortide + Eribulin | ~165 | 13.0% | 16.7% | [5] |
| Eribulin Monotherapy | ~165 | 13.7% | 19.6% |[5] |
Table 4: Efficacy of Eribulin Monotherapy in Metastatic Breast Cancer (for Baseline Comparison)
| Study Type | N | Objective Response Rate (ORR) / Partial Response (PR) | Reference |
|---|---|---|---|
| Real-World (Heavily Pre-treated) | 107 | 45.8% (PR) | [6] |
| Real-World (China) | 85 | 28.2% (ORR) |[7] |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation and replication of synergy studies. Below are representative protocols for in vitro and in vivo assessments.
In Vitro Synergy Assessment: Cell Viability (MTT) Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and synergistic effects of a drug combination using a colorimetric MTT assay.
Caption: Standard workflow for an in vitro cell viability synergy assay.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in recommended media (e.g., RPMI-1640 with 10% FBS) to ~80-90% confluency.
-
Plating: Cells are harvested, counted, and seeded into 96-well plates at a pre-determined optimal density. Edge wells are filled with sterile PBS to minimize evaporation. Plates are incubated overnight.[8]
-
Drug Preparation: this compound and the chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. A series of dilutions for each single agent and for the combination (at a fixed molar ratio) are prepared in culture media.[4]
-
Treatment: The media from the plates is removed and replaced with the media containing the drug dilutions. Control wells receive vehicle-only media. The plates are then incubated for a period of 48 to 72 hours.[9]
-
MTT Assay: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[8]
-
Measurement: The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The plate is agitated for 10 minutes, and the absorbance is read on a microplate reader.[8]
-
Analysis: Absorbance values are converted to percentage of cell viability relative to the vehicle-treated control wells. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10] Synergy is assessed using methods such as the Combination Index (CI), where CI < 1 indicates synergy.[4]
In Vivo Synergy Assessment: Xenograft Mouse Model
This protocol describes a standard subcutaneous xenograft model to evaluate the in vivo efficacy of combination therapy.
Caption: Workflow for an in vivo subcutaneous xenograft synergy study.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.[2]
-
Cell Preparation and Implantation: Cancer cells are harvested during their exponential growth phase, washed, and resuspended in sterile PBS, often mixed 1:1 with Matrigel to improve tumor take rate. A volume of 0.1-0.2 mL containing 1-10 million cells is injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into four treatment groups: (1) Vehicle control, (2) Chemotherapy alone, (3) Burixafor alone, and (4) Chemotherapy + Burixafor.[2]
-
Drug Administration: The chemotherapeutic agent and Burixafor are formulated in appropriate vehicles and administered according to a predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Efficacy Evaluation: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight and overall health are monitored as indicators of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size limit. Mice are euthanized, and final tumor weights are recorded. The primary endpoint is often Tumor Growth Inhibition (TGI), comparing the change in tumor volume in treated groups to the control group.
Conclusion
The strategy of combining CXCR4 antagonists with chemotherapy is built on a strong mechanistic rationale: disrupting the protective tumor microenvironment to enhance the efficacy of cytotoxic agents. Preclinical data for this compound in AML models suggests a potent synergistic effect. However, clinical data from other CXCR4 antagonists, such as Balixafortide, have yielded mixed results, with a Phase 3 trial failing to show a benefit over chemotherapy alone in metastatic breast cancer. This highlights the complexity of translating preclinical synergy into clinical success. Further clinical trials investigating Burixafor in combination with chemotherapy, such as the planned study in AML, are essential to determine its therapeutic value in sensitizing cancer cells to treatment.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLOS One [journals.plos.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Burixafor Hydrobromide: A Comparative Guide to its Long-Term Efficacy and Safety in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Burixafor hydrobromide (formerly known as TG-0054) is a novel, selective antagonist of the CXCR4 receptor, a key regulator of stem cell trafficking and inflammatory responses. This guide provides a comprehensive comparison of the long-term efficacy and safety of this compound in animal models against alternative therapeutic strategies across its primary potential indications: myocardial infarction, ischemic stroke, and as a chemosensitizing agent in Acute Myeloid Leukemia (AML). The information is compiled from available preclinical data to assist in the evaluation and future development of this compound.
Executive Summary
This compound has demonstrated promising long-term efficacy in a porcine model of myocardial infarction, preserving cardiac function over a 12-week period. In the context of chemosensitization for AML, the principle of CXCR4 inhibition, a mechanism shared by Burixafor, has been shown to enhance the efficacy of standard chemotherapy in murine models, leading to improved survival. However, long-term preclinical data on the use of this compound in animal models of ischemic stroke and comprehensive long-term toxicology data are not yet publicly available.
Comparatively, alternatives such as Granulocyte-Colony Stimulating Factor (G-CSF) have shown conflicting results in long-term studies for myocardial infarction, with outcomes highly dependent on dosage and timing. Plerixafor, another CXCR4 antagonist, is established for stem cell mobilization but lacks extensive long-term preclinical data in the specific contexts of myocardial infarction and stroke as a standalone therapy. Standard chemotherapy regimens for AML, while effective, are associated with significant toxicities. This guide presents the available data in structured tables and detailed experimental protocols to facilitate a direct comparison of these therapeutic approaches.
Myocardial Infarction
Long-Term Efficacy Comparison
| Treatment | Animal Model | Duration | Key Efficacy Endpoints | Results | Citation |
| This compound (TG-0054) | Porcine (Minipig) | 12 weeks | Left Ventricular Ejection Fraction (LVEF) | Prevented a decline in LVEF (-1.0 ± 6.2% change from baseline) compared to a significant decrease in the control group (-7.9 ± 5.8%). | [1] |
| G-CSF (low dose) | Mouse | 4 weeks | LVEF, Infarct Size, Fibrosis | Significantly improved LVEF, reduced infarct size, and decreased fibrosis. | [2] |
| G-CSF (high dose) | Rat | 3 months | LV Enlargement and Dysfunction, Fibrosis | Induced left ventricular enlargement and dysfunction, and increased myocardial fibrosis. | [3] |
Long-Term Safety Comparison
| Treatment | Animal Model | Duration | Key Safety Findings | Citation |
| This compound (TG-0054) | Porcine (Minipig) | 12 weeks | Significant decrease in myocardial and plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [1] |
| G-CSF (high dose) | Rat | 3 months | Lower post-MI survival rate compared to saline group. | [3] |
Experimental Protocols
This compound in Porcine Myocardial Infarction Model [1]
-
Animal Model: Taiwanese Lanyu miniature pigs.
-
Disease Induction: Myocardial infarction (MI) was induced by balloon occlusion of the left anterior descending coronary artery.
-
Treatment Regimen: Intravenous injections of 2.85 mg/kg of this compound or saline were administered at 3 and 7 days post-MI.
-
Efficacy Assessment: Cardiac systolic function was evaluated using serial magnetic resonance imaging (MRI) to measure LVEF at baseline and 12 weeks post-MI.
-
Safety Assessment: Myocardial and plasma levels of inflammatory cytokines (TNF-α, IL-1β, and IL-6) were measured at 7 days post-MI.
G-CSF in Rodent Myocardial Infarction Models [2][3]
-
Animal Models: Mice and Sprague-Dawley rats.
-
Disease Induction: MI was induced by permanent ligation of the left coronary artery.
-
Treatment Regimens:
-
Efficacy and Safety Assessment: Cardiac function was assessed by echocardiography and cardiac catheterization. Histological analysis was performed to evaluate infarct size and fibrosis. Survival rates were also monitored.[2][3]
Experimental Workflow: Myocardial Infarction Studies
Caption: Workflow for long-term myocardial infarction animal studies.
Ischemic Stroke
Currently, there is a lack of published long-term animal studies specifically evaluating the efficacy and safety of this compound in models of ischemic stroke. The following sections provide information on a potential comparator, Plerixafor, and a general experimental protocol for stroke studies.
Long-Term Efficacy and Safety of Alternatives
Experimental Protocols
General Protocol for Rodent Ischemic Stroke Model [4][5]
-
Animal Model: Mice or rats.
-
Disease Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO), either transiently or permanently.
-
Treatment Regimen: Administration of the test compound (e.g., this compound or Plerixafor) or vehicle control at specified time points post-occlusion.
-
Efficacy Assessment: Neurological deficits are scored using a battery of behavioral tests (e.g., modified neurological severity score, pole test, corner test, rotarod test) at various time points (e.g., 1, 7, 14, 28 days) post-stroke. Infarct volume is typically measured at the end of the study using histological staining.[4][5]
-
Safety Assessment: Monitoring of animal survival, body weight, and general health. Histopathological analysis of major organs can be performed to assess long-term toxicity.
Signaling Pathway: CXCR4 Antagonism in Ischemic Stroke
Caption: Proposed mechanism of this compound in ischemic stroke.
Chemosensitization in Acute Myeloid Leukemia (AML)
This compound is being investigated as a potential agent to sensitize AML cells to chemotherapy by mobilizing them from the protective bone marrow niche.
Long-Term Efficacy Comparison
| Treatment | Animal Model | Duration | Key Efficacy Endpoints | Results | Citation |
| CXCR4 Inhibitor (AMD3100) + Chemotherapy | Mouse (APL model) | Survival Study | Overall Survival, Tumor Burden | Significantly decreased tumor burden and improved overall survival compared to chemotherapy alone. | [6] |
| CXCR4 Inhibitor (AMD3465) + Chemotherapy/Sorafenib | Mouse (AML xenograft) | Survival Study | Leukemia Burden, Survival | Markedly reduced leukemia burden and prolonged survival. | [7] |
| Standard Chemotherapy (Cytarabine + Doxorubicin) | Mouse (AML xenograft) | Survival Study | Disease Burden, Survival | Reduced disease burden and increased survival, but did not cure mice with significant leukemia grafts. | [8] |
Long-Term Safety Comparison
Specific long-term safety data for this compound in combination with chemotherapy in animal models is not yet available. Standard chemotherapy regimens are known to cause significant myelosuppression and other toxicities.[8]
Experimental Protocols
CXCR4 Inhibitor in Combination with Chemotherapy in Murine AML Models [6][7]
-
Animal Model: Immunodeficient mice xenografted with human AML cells or syngeneic mouse models of AML.
-
Treatment Regimen:
-
CXCR4 inhibitor (e.g., AMD3100 or AMD3465) administered alone or in combination with standard chemotherapy (e.g., cytarabine, doxorubicin) or targeted agents (e.g., sorafenib).
-
Control groups receive chemotherapy alone or vehicle.
-
-
Efficacy Assessment:
-
Safety Assessment: Monitoring for signs of toxicity, including weight loss and changes in blood cell counts.
Experimental Workflow: AML Chemosensitization Studies
Caption: Workflow for evaluating AML chemosensitization in animal models.
Conclusion
The available preclinical data suggests that this compound holds promise as a therapeutic agent, particularly in the context of myocardial infarction where it has demonstrated long-term efficacy in a large animal model. Its mechanism of action as a CXCR4 antagonist also supports its potential as a chemosensitizing agent in AML, a concept supported by studies with other molecules in the same class. However, a comprehensive evaluation of its long-term safety profile through dedicated toxicology studies is crucial. Furthermore, the lack of long-term efficacy data in animal models of ischemic stroke represents a significant data gap that needs to be addressed in future preclinical development. This comparative guide highlights the current landscape of preclinical evidence and underscores the areas where further research is needed to fully delineate the therapeutic potential of this compound.
References
- 1. CXCR4 Antagonist TG-0054 Mobilizes Mesenchymal Stem Cells, Attenuates Inflammation, and Preserves Cardiac Systolic Function in a Porcine Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a long-term treatment with a low-dose granulocyte colony-stimulating factor on post-infarction process in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Burixafor Hydrobromide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Burixafor hydrobromide, a potent and selective CXCR4 antagonist used in various research applications, requires careful consideration for its disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in laboratory safety.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. The following protocol is based on general guidelines for the disposal of laboratory chemical waste[1][2][3].
-
Waste Identification and Classification:
-
Treat all this compound waste—whether in solid form, in solution, or in contaminated labware—as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong oxidizing agents or bases unless the reaction has been characterized.
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid[2].
-
Never use a container that previously held an incompatible chemical.
-
-
Labeling:
-
Properly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The hazards associated with the chemical (as a precaution, list as "Irritant" and "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated[1].
-
The SAA should be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the waste container in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash [1][3].
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general principles for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | For drain disposal (where permitted for non-hazardous waste), the pH should typically be between 5.5 and 10.5. However, as a precaution, do not drain dispose of this compound. | [3] |
| Satellite Accumulation | The amount of hazardous waste in an SAA is typically limited to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. | [1] |
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this compound, the following diagram illustrates the logical workflow.
References
Navigating the Safe Handling of Burixafor Hydrobromide in a Research Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Burixafor hydrobromide, a selective CXCR4 antagonist used in various research applications. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedural guidance based on general best practices for handling solid, water-soluble chemical compounds of unknown detailed toxicity.
This compound is typically supplied as a white to off-white solid powder. It is soluble in water, DMSO, and ethanol. Proper storage is crucial to maintain its integrity; it should be kept in a dry, dark environment at 0-4°C for short-term storage and -20°C for long-term storage.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection and engineering controls is essential to minimize exposure. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended when there is a significant risk of splashes. | Protects eyes from dust particles and splashes.[1][2] |
| Hand Protection | Disposable nitrile gloves. Consider double-gloving for added protection. | Prevents skin contact with the chemical.[1][3] |
| Body Protection | A lab coat should be worn at all times.[1][4] | Protects skin and clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator (e.g., N95) may be necessary. | Minimizes the risk of inhaling fine particles of the compound.[4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will further ensure a safe laboratory environment.
Preparation and Weighing:
-
Work Area Preparation : Always handle this compound within a designated area, preferably in a chemical fume hood to control dust.[6] Ensure the work surface is clean and uncluttered.
-
Personal Protective Equipment : Before handling the compound, don the appropriate PPE as outlined in the table above.[1][2]
-
Weighing : When weighing the powder, use a balance inside the fume hood or in a ventilated balance enclosure to minimize the dispersion of dust. Use anti-static weighing paper or a weighing boat.
Dissolving the Compound:
-
Solvent Addition : Add the desired solvent (e.g., water, DMSO, ethanol) to the vessel containing the weighed this compound.
-
Mixing : Gently swirl or vortex the mixture to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.[7]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : Segregate waste containing this compound from other waste streams.
-
Solid Waste : Dispose of contaminated materials such as gloves, weighing paper, and empty vials in a designated solid chemical waste container.[8]
-
Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed waste container. Do not pour chemical waste down the sink unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9][10]
-
Decontamination : Clean all glassware and equipment that came into contact with this compound with an appropriate solvent and then wash with soap and water.
-
Consult EHS : Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.[11][12] If the toxicity of this compound is determined to be significant, it must be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
